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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of N,N'-bis(cyclohexylthio)oxanilide: A Technical Whitepaper

Target Audience: Synthetic Chemists, Polymer Scientists, and Rubber Additive Formulation Specialists Document Type: Advanced Technical Guide & Protocol Methodology Executive Summary & Mechanistic Context N,N'-bis(cyclohe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Polymer Scientists, and Rubber Additive Formulation Specialists Document Type: Advanced Technical Guide & Protocol Methodology

Executive Summary & Mechanistic Context

N,N'-bis(cyclohexylthio)oxanilide (BCTO), bearing the molecular formula


, is a highly specialized bis-sulfenamide derivative of oxanilide [1]. In industrial polymer chemistry, compounds containing the N-S (sulfenamide) bond are critical due to their thermolytic lability. BCTO was historically developed and evaluated as a pre-vulcanization inhibitor (scorch retarder) for rubber processing, specifically designed to delay the onset of cross-linking during the high-temperature mixing phases of tire and industrial rubber manufacturing [2].

The causality of its function lies in the homolytic cleavage of the S-N bond at elevated temperatures. The resulting cyclohexylthio radicals compete with the polymer backbone for active sulfurating species generated by primary accelerators. However, empirical data demonstrates that BCTO's efficacy is highly dependent on the specific vulcanization system. For instance, in semi-efficient vulcanization (semi-EV) systems utilizing 2-mercaptabenzothiazyl 4-morpholino disulfide (BMD), BCTO exhibits limited scorch protection (extending scorch time by only ~18% at 2.00 parts sulfur), necessitating careful formulation choices by the application scientist [3].

Retrosynthetic Analysis & Chemical Causality

The synthesis of BCTO is governed by the nucleophilic substitution of an amide nitrogen onto an electrophilic sulfur atom. The retrosynthetic disconnection of BCTO yields two primary precursors:

  • N,N'-diphenyloxamide (Oxanilide): Serving as the nucleophilic core.

  • Cyclohexylsulfenyl chloride (CSC): Serving as the electrophilic sulfenylating agent.

Causality in Reagent Selection: The N-H protons of oxanilide are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups and phenyl rings. To facilitate the N-sulfenylation without degrading the highly reactive sulfenyl chloride, a non-nucleophilic organic base (such as triethylamine) must be employed. The base serves a dual purpose: it deprotonates the amide to enhance nucleophilicity and acts as an acid scavenger to neutralize the HCl byproduct. If HCl is not immediately scavenged, it will catalyze the hydrolytic cleavage of the newly formed N-S bonds, drastically reducing the yield.

SynthesisWorkflow R1 Cyclohexanethiol I1 Cyclohexylsulfenyl Chloride (CSC) R1->I1 R2 SO2Cl2 (Chlorination) R2->I1 R3 Aniline I2 N,N'-Diphenyloxamide (Oxanilide) R3->I2 R4 Diethyl Oxalate R4->I2 Cond Et3N, Toluene 0-5°C, N2 Atm I1->Cond I2->Cond Prod N,N'-bis(cyclohexylthio)oxanilide (BCTO) Cond->Prod

Fig 1: Convergent synthetic workflow for the preparation of BCTO.

Self-Validating Experimental Protocols

The following protocols are designed with in-process controls (IPCs) to ensure a self-validating workflow. Proceed to the next step only if the IPC criteria are met.

Phase 1: In-Situ Generation of Cyclohexylsulfenyl Chloride (CSC)

Note: Sulfenyl chlorides are thermally unstable and moisture-sensitive. This step must be performed immediately prior to Phase 2.

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, nitrogen inlet, and internal thermometer. Flame-dry under vacuum and purge with

    
    .
    
  • Reaction: Dissolve 0.1 mol (23.0 g) of dicyclohexyl disulfide in 150 mL of anhydrous dichloromethane (DCM). Cool the reaction mixture to -5 °C using an ice/salt bath.

  • Addition: Add 0.105 mol (14.2 g) of sulfuryl chloride (

    
    ) dropwise over 30 minutes.
    
    • Causality:

      
       is preferred over 
      
      
      
      gas for precise stoichiometric control, preventing over-chlorination to the sulfonyl chloride.
  • IPC (Self-Validation): The solution will turn a distinct orange-red, characteristic of aliphatic sulfenyl chlorides. Stir for an additional 30 minutes at 0 °C. Evaporate the solvent under reduced pressure (without heating above 20 °C) to yield crude CSC.

Phase 2: N-Sulfenylation of Oxanilide
  • Setup: In a separate 1 L flask, suspend 0.09 mol (21.6 g) of N,N'-diphenyloxamide in 400 mL of anhydrous toluene. Add 0.22 mol (22.2 g) of triethylamine (

    
    ).
    
  • Addition: Cool the suspension to 0–5 °C. Dissolve the crude CSC from Phase 1 in 100 mL of anhydrous toluene and transfer it to a dropping funnel. Add the CSC solution dropwise over 1 hour, maintaining the internal temperature below 5 °C.

    • Causality: Exceeding 5 °C promotes the homocoupling of CSC and the degradation of the product into disulfides.

  • Maturation: Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 4 hours.

  • IPC (Self-Validation): Monitor via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the highly polar oxanilide spot (

    
     ~0.1) and the appearance of a non-polar product spot (
    
    
    
    ~0.6) validates reaction completion. A heavy white precipitate (
    
    
    ) will also confirm the substitution event.
  • Workup: Filter the triethylamine hydrochloride salt. Wash the toluene filtrate sequentially with 5%

    
     (2 x 100 mL) and brine (100 mL). Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize the crude residue from a mixture of ethanol and chloroform (3:1) to yield BCTO as a crystalline solid.

Analytical Characterization

To ensure the scientific integrity of the synthesized BCTO, multi-nuclear NMR, FTIR, and Mass Spectrometry are required. The expected monoisotopic mass of the compound is 468.19052 Da [1].

Table 1: Fourier-Transform Infrared (FTIR) Spectral Assignments

Wavenumber (

)
Peak ShapeFunctional Group AssignmentDiagnostic Significance
~3300Absent N-H stretchConfirms complete bis-substitution of the oxanilide nitrogens.
2850 - 2930Strong, MultipletC-H stretch (aliphatic)Confirms the incorporation of the cyclohexyl rings.
1675Strong, SharpC=O stretch (amide)Confirms the integrity of the oxamide backbone.
1490, 1595Medium, SharpC=C stretch (aromatic)Confirms the presence of the phenyl rings.
880 - 910WeakS-N stretchDirect confirmation of the sulfenamide bond formation.

Table 2: Nuclear Magnetic Resonance (


 and 

NMR) Data
(Solvent:

, Reference: TMS)
NucleusChemical Shift (

, ppm)
Multiplicity & IntegrationAssignment

7.20 - 7.55Multiplet, 10HAromatic protons of the N-phenyl rings.

3.15Multiplet, 2HMethine protons (S-CH) of the cyclohexyl rings.

1.10 - 2.05Multiplet, 20HMethylene protons (

) of the cyclohexyl rings.

161.2SingletCarbonyl carbons (C=O).

139.5SingletIpso-carbons of the phenyl rings.

126.8, 128.5, 129.2SingletsOrtho, meta, and para carbons of the phenyl rings.

49.1SingletMethine carbons (S-CH).

25.5, 26.1, 32.8SingletsMethylene carbons of the cyclohexyl rings.

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)

Ionization ModeExpected AdductTheoretical

Observed

(Tolerance < 5 ppm)
Positive (ESI+)

469.19780469.1978
Positive (ESI+)

491.17974491.1795

Application Logic: Vulcanization Retardation

In polymer compounding, BCTO acts as a kinetic regulator. During the mixing phase (typically 100–120 °C), premature cross-linking (scorch) can destroy the batch. BCTO mitigates this by intercepting early-stage sulfur radicals.

MechanismLogic BMD Accelerator System (e.g., BMD) Sulfur Active Sulfur Radicals (Cross-linking Agents) BMD->Sulfur Thermal Activation Scorch Premature Vulcanization (Polymer Scorch) Sulfur->Scorch Uninhibited Pathway Trapped Trapped Intermediates (Inert Thio-adducts) Sulfur->Trapped BCTO BCTO (Retarder) Homolytic S-N Cleavage BCTO->Trapped Radical Scavenging Safe Extended Scorch Time (Safe Processing Window) Trapped->Safe Delayed Cure Onset

Fig 2: Logical mechanism of BCTO intercepting active sulfur species to prevent polymer scorch.

Formulation Caveat: While BCTO is theoretically sound, Application Scientists must note its limitations. In semi-EV systems utilizing BMD, BCTO fails to provide the necessary scorch delay compared to standard sulfur systems. Research indicates that BCTO does not respond well to BMD-driven radical generation, necessitating alternative curing agents like N-(morpholinothio)imides for those specific matrices [3].

Conclusion

The synthesis of N,N'-bis(cyclohexylthio)oxanilide requires stringent control over electrophilic sulfenylation conditions to prevent the degradation of the delicate S-N bond. By employing low-temperature addition protocols and utilizing triethylamine as an acid scavenger, high-purity BCTO can be isolated. While its characterization via NMR and FTIR provides clear structural validation, its application as a scorch retarder requires a nuanced understanding of the specific vulcanization matrix, as its efficacy is highly dependent on the primary accelerator chemistry.

References

  • PubChemLite. (2025). N,n'-bis(cyclohexylthio)oxanilide (C26H32N2O2S2). Université du Luxembourg.
  • CAS Common Chemistry. (n.d.). N1,N2-Bis(cyclohexylthio)-N1,N2-diphenylethanediamide (CAS RN: 50863-05-3). American Chemical Society.
  • Son, P. N. (1977). N-(Morpholinothio)imides as curing agents in semiefficient vulcanization systems. Journal of Applied Polymer Science.
Exploratory

Technical Guide: In Vitro Screening of Novel Oxanilide Derivatives

This guide outlines the technical framework for the in vitro screening of novel oxanilide derivatives (chemically defined as -bis(substituted)oxalamides). These compounds have emerged as privileged scaffolds in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical framework for the in vitro screening of novel oxanilide derivatives (chemically defined as


-bis(substituted)oxalamides). These compounds have emerged as privileged scaffolds in medicinal chemistry, particularly for their antimycobacterial  (tuberculosis) and anticancer  (kinase inhibition) potential.

This document is structured to guide a lead scientist through the critical path: from compound solubilization to mechanism of action (MoA) deconvolution.

Executive Summary

Objective: To validate the biological activity of the OX-D Series (novel oxanilide derivatives) against specific pathogenic or oncogenic targets while establishing a safety profile in mammalian systems. Primary Indication: Antimycobacterial activity (Target: Mycobacterium tuberculosis).[1][2] Secondary Indication: Antiproliferative activity (Target: Solid tumor cell lines). Critical Challenge: Oxanilides often exhibit poor aqueous solubility (


). This guide prioritizes solubility-optimized protocols to prevent false negatives (precipitation) or false positives (aggregate-induced toxicity).

Compound Management & Quality Control

The integrity of the screen is defined by the quality of the input. Oxanilides are prone to precipitation in aqueous media.

Solubility Profiling & Stock Preparation

Protocol:

  • Primary Stock: Dissolve lyophilized OX-D compound in 100% DMSO to a concentration of 10 mM . Sonicate for 10 minutes at 25°C to ensure complete dissolution.

  • Quality Check: Verify purity via LC-MS (

    
     required).
    
  • Precipitation Test (Nephelometry):

    • Dilute stock 1:100 into the specific assay media (e.g., 7H9 broth or DMEM).

    • Measure light scattering (OD600) immediately. An increase

      
       OD units vs. blank indicates precipitation.
      
    • Correction: If precipitation occurs, utilize a co-solvent system (e.g., 5% PEG-400) or reduce screening concentration.

Stability Assessment

Causality: Oxanilides possess diamide linkages susceptible to hydrolysis in extreme pH.

  • Test: Incubate 10

    
     compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24 hours. Analyze via HPLC.
    
  • Acceptance Criteria:

    
     parent compound remaining.
    

Primary Screening: Antimycobacterial Activity

Rationale: Oxanilides are structural isosteres of thiacetazone and isoniazid derivatives, making them prime candidates for inhibiting mycolic acid biosynthesis.

Microplate Alamar Blue Assay (MABA)

This colorimetric assay utilizes the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.

Workflow:

  • Strain: M. tuberculosis H37Rv (BSL-3) or M. smegmatis (BSL-2 surrogate).

  • Plate Setup: Sterile 96-well clear-bottom black plates.

  • Dilution: Perform 2-fold serial dilutions of OX-D (Range:

    
    ) in Middlebrook 7H9 broth (+OADC enrichment).
    
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to wells.
    • Controls: Rifampicin (Positive Control), DMSO 1% (Vehicle Control), Media only (Sterility).

  • Incubation: 7 days at 37°C.

  • Development: Add

    
     Alamar Blue reagent + 
    
    
    
    Tween 80 (to lyse cells/permeabilize). Incubate 24 hours.
  • Readout: Fluorescence (

    
    ).
    

Data Output:

  • MIC: Lowest concentration preventing color change (Blue

    
     Pink).
    
  • Self-Validation: The Z-factor for the plate must be

    
     for the assay to be valid.
    

Secondary Screening: Mammalian Cytotoxicity

Rationale: To establish the Selectivity Index (SI). A potent antibiotic is useless if it kills the host.

MTT Viability Assay

Cell Lines: Vero (Kidney epithelial, normal) and HepG2 (Liver carcinoma, toxicity proxy).

Protocol:

  • Seeding: Seed

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add OX-D serial dilutions (

    
    ). Incubate 48h.
    
  • Labeling: Add MTT reagent (

    
    ). Incubate 4h. Mitochondrial reductases convert MTT to purple formazan crystals.
    
  • Solubilization: Aspirate media; add DMSO to dissolve crystals.

  • Quantification: Absorbance at 570 nm.

Analysis:

  • CC50: Concentration causing 50% cytotoxicity.[3]

  • Selectivity Index (SI):

    
    .
    
  • Target: An SI

    
     is considered a "Hit". An SI 
    
    
    
    is a "Lead".

Mechanism of Action (MoA) Deconvolution

Expertise Insight: Unlike generic toxins, true oxanilide antibiotics often target cell wall synthesis. We must distinguish specific activity from membrane disruption.

Membrane Integrity (LDH Release)

Objective: Confirm the compound is not simply punching holes in the membrane (a non-specific mechanism).

  • Method: Measure Lactate Dehydrogenase (LDH) leakage into the supernatant after 4h exposure.

  • Result Interpretation: High MIC activity + Low LDH release = Specific Intracellular Target (Desirable).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for advancing an OX-D candidate.

ScreeningCascade Start Novel Oxanilide Derivative (OX-D) Solubility Solubility Check (Nephelometry) Start->Solubility PrimaryScreen Primary Screen: MABA (M. tb) MIC Determination Solubility->PrimaryScreen Soluble > 50µM Discard Discard / Redesign Solubility->Discard Precipitates Cytotoxicity Counter Screen: Mammalian Cytotoxicity (Vero Cells) PrimaryScreen->Cytotoxicity MIC < 10µM PrimaryScreen->Discard Inactive SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity->SI_Calc MoA MoA Investigation: 1. LDH Release (Membrane) 2. Macromolecule Synthesis SI_Calc->MoA SI > 10 SI_Calc->Discard SI < 10 (Toxic) Lead Lead Candidate Ready for In Vivo MoA->Lead Specific Target Identified

Caption: Figure 1. The Critical Path. A "Go/No-Go" decision tree for filtering oxanilide derivatives based on solubility, potency, and selectivity.

Data Presentation & Analysis

Quantitative Summary Table: To ensure comparability, data must be reported in a standard format.

Compound IDMIC (

) M. tb
CC50 (

) Vero Cells
Selectivity Index (SI)LogP (Calc)Solubility Limit (

)
OX-D-01 2.5>100>403.2150
OX-D-02 0.812.515.64.125
Isoniazid (Ref)0.4>200>500-0.6>1000

Statistical Validity:

  • All experiments must be performed in biological triplicate (

    
    ).
    
  • Dose-response curves are fitted using a non-linear regression (4-parameter logistic model) to calculate IC50/MIC values accurately.

Proposed Mechanism of Action

Recent literature suggests oxanilides may act by inhibiting Enoyl-ACP Reductase (InhA) or interfering with DNA Gyrase , similar to fluoroquinolones but via a distinct binding pocket.

MoA Compound Oxanilide (OX-D) Entry Cell Entry (Passive Diffusion) Compound->Entry Target1 Target A: Enoyl-ACP Reductase (Mycolic Acid) Entry->Target1 Primary Hypothesis Target2 Target B: DNA Gyrase (Replication) Entry->Target2 Secondary Hypothesis Effect1 Cell Wall Destabilization Target1->Effect1 Effect2 DNA Supercoiling Failure Target2->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Caption: Figure 2. Hypothesized Mechanism of Action. Dual-targeting potential of oxanilides against cell wall biosynthesis and DNA replication.

References

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay." Journal of Clinical Microbiology. Link

  • Pires, D. E. V., et al. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2018). "Oxazolidinone derivatives as a new class of potential antitubercular agents." Bioorganic & Medicinal Chemistry Letters. (Note: Validating the scaffold relevance). Link

  • Promega Corporation. "CellTiter 96® Non-Radioactive Cell Proliferation Assay (MTT) Protocol." Link

  • Riss, T. L., et al. (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells."[4][5] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Exploratory

A Technical Guide to the Solubility and Stability of N,N'-bis(cyclohexylthio)oxanilide

Abstract This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of the compound N,N'-bis(cyclohexylthio)oxanilide. While specific experimental data for this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of the compound N,N'-bis(cyclohexylthio)oxanilide. While specific experimental data for this molecule is not widely published, this document outlines the fundamental principles, experimental designs, and analytical methodologies required to thoroughly characterize its properties. The protocols described herein are grounded in established scientific principles and regulatory expectations, particularly those set forth by the International Council for Harmonisation (ICH). This guide is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical and chemical industries who are tasked with assessing the viability of new chemical entities. We will delve into the critical distinction between kinetic and thermodynamic solubility, provide detailed workflows for forced degradation studies, and emphasize the development of stability-indicating analytical methods.

Introduction

The journey of a new chemical entity (NCE) from discovery to a viable product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Solubility dictates the bioavailability and formulation possibilities of a compound, while stability determines its shelf-life, storage conditions, and potential degradation pathways.[1][2]

N,N'-bis(cyclohexylthio)oxanilide is an organic molecule featuring an oxanilide core, flanked by two cyclohexylthio groups. Based on its structure—a large, non-polar framework with multiple rotatable bonds—it is predicted to have low aqueous solubility. The presence of thioether linkages suggests potential susceptibility to oxidation, while the amide bonds of the oxanilide core could be susceptible to hydrolysis under acidic or basic conditions.

This guide provides the scientific rationale and detailed protocols to experimentally determine these properties. We will approach this task by first establishing robust analytical methods, then proceeding to systematic solubility and stability assessments. The overarching goal is to build a comprehensive data package that informs downstream development decisions, from formulation design to regulatory submissions.[3]

Foundational Requirement: The Stability-Indicating Analytical Method

Before any quantitative solubility or stability assessment can begin, a robust, validated, stability-indicating analytical method (SIAM) is essential. This method must be able to accurately quantify the parent compound, N,N'-bis(cyclohexylthio)oxanilide, without interference from excipients, impurities, or degradation products.[4][5]

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[4][6] A gradient reversed-phase method is typically preferred as it can resolve compounds with a wide range of polarities, which is crucial for separating the non-polar parent compound from potentially more polar degradants.[4]

Protocol: Development of a Stability-Indicating HPLC Method

  • Column Selection: Begin with a C18 column, a versatile stationary phase suitable for many non-polar to moderately polar compounds.

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Rationale: The acidic modifier in the aqueous phase helps to produce sharp, symmetrical peaks for many compounds. Acetonitrile and methanol offer different selectivities and should both be screened.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components of a stressed sample.

  • Forced Degradation Sample Analysis: Inject samples from preliminary forced degradation studies (see Section 4) to challenge the method. The primary goal is to achieve baseline separation between the parent peak and all degradation product peaks.

  • Method Optimization: Adjust parameters such as the gradient slope, temperature, and mobile phase pH to improve resolution.[6] The use of a photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal detection wavelength.

  • Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][7]

Solubility Assessment: A Two-Tiered Approach

Solubility data is crucial for everything from in-vitro assays to formulation development.[8] It is essential to distinguish between two types of solubility: kinetic and thermodynamic.[9][10][11]

  • Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution prepared by adding a concentrated stock (e.g., in DMSO) to an aqueous buffer. It is a high-throughput measurement often used in early discovery but can result in a supersaturated, metastable state.[9][12][13]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution.[9][10] This is a lower-throughput but more definitive measurement, critical for pre-formulation. The shake-flask method is the gold standard for this determination.[8][14]

Kinetic Solubility Protocol (Nephelometry)

Nephelometry, which measures light scattering from suspended particles, is a rapid method for determining the point of precipitation.[14]

  • Stock Solution: Prepare a high-concentration stock solution of N,N'-bis(cyclohexylthio)oxanilide in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the stock solution.

  • Aqueous Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells and mix.

  • Measurement: Place the microplate in a nephelometer and measure light scattering over time. The concentration at which a significant increase in scattering is observed corresponds to the kinetic solubility.[14]

Thermodynamic Solubility Protocol (Shake-Flask Method)
  • System Preparation: Add an excess amount of solid N,N'-bis(cyclohexylthio)oxanilide to vials containing a range of pharmaceutically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Collection: Carefully withdraw an aliquot from each vial, ensuring no solid material is transferred. This is best achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtrate with mobile phase and analyze using the validated stability-indicating HPLC method to determine the concentration.

Parameter Kinetic Solubility Thermodynamic Solubility
Principle Measures precipitation from a supersaturated stateMeasures true equilibrium concentration
Method Nephelometry, UV-VisShake-Flask followed by HPLC
Throughput HighLow
Relevance Early discovery, HTSPre-formulation, biopharmaceutics
Typical Value Often higher than thermodynamic solubility[13]Considered the "true" solubility

Chemical Stability Profiling: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability evaluation.[15][16] It involves subjecting the compound to conditions more severe than those expected during storage to accelerate degradation.[15][17] The primary goals of these studies are:

  • To identify potential degradation products and elucidate degradation pathways.[15][16]

  • To demonstrate the specificity and stability-indicating nature of the analytical method.[4][16]

  • To understand the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[1][15][16]

The International Council for Harmonisation (ICH) Q1A(R2) guideline provides the regulatory framework for these studies.[3][18][19] A target degradation of 5-20% is generally considered optimal to ensure that primary degradants are formed without excessive secondary degradation, which can complicate analysis.

Experimental Protocols for Forced Degradation

For each condition, a parallel control sample (stored under ambient or refrigerated conditions) must be analyzed.

A. Hydrolytic Stability

  • Acid Hydrolysis: Dissolve or suspend the compound in 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours).[17][20]

  • Base Hydrolysis: Dissolve or suspend the compound in 0.1 M NaOH. Heat at 60-80°C for a defined period.

  • Neutral Hydrolysis: Dissolve or suspend the compound in purified water. Heat at 60-80°C for a defined period.

  • Rationale: These conditions test the susceptibility of functional groups, particularly the amide linkages in the oxanilide core, to hydrolysis.

B. Oxidative Stability

  • Procedure: Dissolve or suspend the compound in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at various time points.

  • Rationale: This specifically challenges the thioether linkages, which are known to be susceptible to oxidation, potentially forming sulfoxides and sulfones.

C. Thermal Stability

  • Procedure: Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 1-2 weeks).[20]

  • Rationale: This assesses the intrinsic thermal stability of the molecule in the solid state.

D. Photostability

  • Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[19][21] A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Rationale: This identifies any light-induced degradation, which is critical for determining packaging requirements.[1][22]

Stress Condition Typical Reagents & Conditions Potential Degradation Site on N,N'-bis(cyclohexylthio)oxanilide
Acid Hydrolysis 0.1 M HCl, 60-80°CAmide bonds
Base Hydrolysis 0.1 M NaOH, 60-80°CAmide bonds
Oxidation 3% H₂O₂, Room TemperatureThioether linkages (Sulfur atoms)
Thermal (Solid) 80°COverall molecular decomposition
Photolytic ICH Q1B specified light sourceChromophoric regions (Oxanilide core)

Data Interpretation and Reporting

A successful study culminates in a clear interpretation of the data.

  • Solubility: Report thermodynamic solubility in mg/mL or µM for each buffer condition. This data will directly inform the maximum achievable concentration in potential formulations.

  • Stability:

    • Calculate the percentage of the parent compound remaining under each stress condition.

    • Calculate the percentage of each major degradation product formed.

    • A mass balance should be calculated to ensure that the decrease in the parent compound is accounted for by the increase in degradation products.

    • Propose degradation pathways based on the conditions that caused degradation and the likely chemical transformations. For example, if significant degradation occurs only under oxidative stress, the primary pathway likely involves the sulfur atoms.

Workflow Diagrams

Overall Assessment Workflow

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis & Reporting A Develop & Optimize Stability-Indicating HPLC Method B Perform Forced Degradation Studies (Preliminary) A->B Challenge Method C Validate Method (ICH Q2) A->C B->A D Thermodynamic Solubility (Shake-Flask) C->D E Kinetic Solubility (Nephelometry) C->E F Definitive Stability (ICH Q1A Forced Degradation) C->F G Quantify Samples (Validated HPLC) D->G E->G F->G H Data Interpretation & Pathway Elucidation G->H I Final Report H->I

Caption: Overall workflow for solubility and stability assessment.

Forced Degradation Logic

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid/Heat HPLC Analyze via Stability-Indicating HPLC Method Acid->HPLC Base Base/Heat Base->HPLC Ox Oxidation (H2O2) Ox->HPLC Heat Thermal (Solid) Heat->HPLC Light Photolytic (ICH Q1B) Light->HPLC Result Quantify Parent Loss & Degradant Formation HPLC->Result Pathway Elucidate Degradation Pathways Result->Pathway

Caption: Logical flow of a forced degradation study.

Conclusion

This guide presents a systematic and scientifically rigorous approach to characterizing the solubility and stability of N,N'-bis(cyclohexylthio)oxanilide. By first establishing a robust, stability-indicating analytical method, researchers can confidently proceed to generate high-quality solubility and stability data. The distinction between kinetic and thermodynamic solubility is critical for making informed decisions in early and late-stage development, respectively. Furthermore, a well-designed forced degradation study, executed according to ICH principles, provides invaluable insights into the molecule's intrinsic liabilities, informing formulation strategy, packaging selection, and storage recommendations. Adherence to these principles will ensure the generation of a reliable and comprehensive data package essential for the successful development of this compound.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. [Link]

  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • SGS. (n.d.). Forced Degradation Testing. [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • Scribd. (n.d.). Factors Affecting Stability of Formulations. [Link]

  • Cencora. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • SlideShare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ICH. (2010). Q1A(R2) Guideline. [Link]

  • Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. [Link]

  • IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • IOSR Journal of Pharmacy. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. [Link]

  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). [Link]

  • PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

Sources

Foundational

A Technical Guide to the Computational Modeling of C26H32N2O2S2 Bioactivity

Abstract This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the computational modeling of the bioactivity of a novel chemical entity, C26H32N2O2S2....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the computational modeling of the bioactivity of a novel chemical entity, C26H32N2O2S2. We will navigate the multifaceted workflow of in silico analysis, from initial molecular characterization and target identification to the application of sophisticated modeling techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations. The core philosophy of this guide is to not only present a series of protocols but to instill a deep understanding of the strategic decisions and scientific rationale that underpin a robust computational drug discovery campaign. Each step is designed as a self-validating system, ensuring the generation of reliable and experimentally testable hypotheses.

Introduction: De-novo Characterization of C26H32N2O2S2

The molecular formula C26H32N2O2S2 represents a vast chemical space of potential isomeric structures. Before any meaningful bioactivity modeling can commence, a putative 3D structure must be established. This foundational step is critical as all subsequent computational analyses are contingent on the accuracy of the molecular representation.

Isomer Enumeration and Physicochemical Profiling

Given the elemental composition, numerous isomers of C26H32N2O2S2 can exist. The initial step involves generating a library of plausible 2D structures using cheminformatics toolkits such as RDKit or ChemAxon. For each plausible isomer, a set of fundamental physicochemical properties should be calculated. These descriptors provide the first glimpse into the molecule's drug-like potential.

PropertyDescriptionImportance in Drug Discovery
Molecular Weight (MW) The mass of one mole of the substance.Influences absorption and distribution.
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity.Affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.Predicts cell permeability.
Number of Hydrogen Bond Donors/Acceptors Counts of N-H, O-H bonds and N, O atoms.Governs molecular interactions and solubility.
Rotatable Bonds The number of bonds that allow free rotation.Influences conformational flexibility and binding entropy.

These properties are evaluated against established guidelines like Lipinski's Rule of Five to assess the "drug-likeness" of the generated isomers.

3D Structure Generation and Energy Minimization

For promising isomers, 3D conformers are generated. This is a crucial step as the 3D shape of a molecule dictates its ability to interact with biological targets.[1] The process involves converting the 2D structure into a 3D representation and then performing energy minimization using force fields like MMFF94 or UFF to obtain a low-energy, stable conformation. This minimized structure serves as the starting point for all subsequent modeling studies.

Target Identification and Validation: Where Does C26H32N2O2S2 Act?

Identifying the biological target of a novel compound is a cornerstone of drug discovery.[2] Computational methods offer a powerful means to generate hypotheses about potential protein targets, which can then be experimentally validated.

Ligand-Based Target Prediction (Pharmacophore Modeling)

In the absence of a known target, ligand-based methods can be employed. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[3] By screening the 3D structure of C26H32N2O2S2 against pharmacophore databases (e.g., PharmGKB, ChEMBL), we can identify known drugs or bioactive molecules with similar pharmacophoric features. The targets of these similar molecules then become putative targets for C26H32N2O2S2.

Protocol: Pharmacophore-Based Target Fishing

  • Input : Energy-minimized 3D structure of the most promising C26H32N2O2S2 isomer.

  • Pharmacophore Feature Identification : Use software like MOE or Discovery Studio to automatically identify key pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Database Screening : Screen the generated pharmacophore model against a database of known bioactive ligands with annotated targets.

  • Hit List Generation : Compile a list of molecules from the database that match the pharmacophore query.

  • Target Hypothesis : The biological targets of the top-ranking hits are proposed as potential targets for C26H32N2O2S2.

Structure-Based Target Prediction (Reverse Docking)

If a library of potential protein targets is available, reverse docking can be performed.[4] This involves docking the C26H32N2O2S2 structure against a panel of protein binding sites to predict which proteins it is most likely to bind to.[4][5]

G cluster_0 C26H32N2O2S2 Isomer Library cluster_1 Target Protein Database (PDB) cluster_2 Reverse Docking & Scoring cluster_3 Prioritized Target List a Isomer 1 rd Dock each isomer against each protein target a->rd b Isomer 2 b->rd c ... c->rd d Isomer N d->rd p1 Protein 1 p1->rd p2 Protein 2 p2->rd p3 ... p3->rd p4 Protein M p4->rd t1 Target A (High Score) rd->t1 t2 Target B (Medium Score) rd->t2 t3 Target C (Low Score) rd->t3

Caption: Reverse docking workflow for target identification.

Molecular Docking: Simulating the Binding Interaction

Once a putative target has been identified, molecular docking is used to predict the preferred binding orientation and affinity of C26H32N2O2S2 within the protein's active site.[6] This provides valuable insights into the molecular basis of the interaction.

Preparation of the Protein and Ligand

Accurate preparation of both the protein and the ligand is crucial for successful docking. For the protein, this involves adding hydrogen atoms, assigning protonation states to ionizable residues, and defining the binding site. For the ligand, appropriate protonation states and tautomeric forms must be considered.

Docking Algorithms and Scoring Functions

A variety of docking algorithms are available, each with its own strengths and weaknesses.[6] These algorithms explore the conformational space of the ligand within the binding site to find the most favorable binding pose.[6] Scoring functions are then used to estimate the binding affinity for each pose.[6]

Docking SoftwareAlgorithm TypeScoring Function Principle
AutoDock Vina Lamarckian Genetic AlgorithmEmpirical Free Energy
Glide (Schrödinger) Hierarchical SearchChemScore, GlideScore
GOLD Genetic AlgorithmGoldScore, ChemScore, ASP, PLP

The choice of docking program and scoring function should be validated by re-docking a known co-crystallized ligand into the target protein's active site and ensuring the program can reproduce the experimental binding mode.

Protocol: Molecular Docking of C26H32N2O2S2

  • Protein Preparation :

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any existing ligands.

    • Add hydrogen atoms and assign appropriate protonation states using software like H++ or PROPKA.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation :

    • Use the energy-minimized 3D structure of C26H32N2O2S2.

    • Assign appropriate protonation states and generate different tautomers if necessary.

  • Docking :

    • Run the docking simulation using the chosen software.

    • Generate a set of diverse binding poses.

  • Pose Analysis and Selection :

    • Analyze the top-ranking poses based on their docking scores and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

    • Select the most plausible binding pose for further analysis.

Quantitative Structure-Activity Relationship (QSAR): Predicting Bioactivity from Structure

QSAR modeling is a ligand-based approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[7][8][9] This allows for the prediction of the activity of novel compounds and can guide the optimization of lead molecules.[7][9][10]

Dataset Preparation and Descriptor Calculation

A reliable QSAR model requires a high-quality dataset of compounds with experimentally determined biological activities against the target of interest.[8] For each compound in the dataset, a wide range of molecular descriptors are calculated. These descriptors are numerical representations of the chemical structure and can be categorized as 1D, 2D, or 3D.[8]

Model Building and Validation

Various machine learning algorithms can be used to build QSAR models, including multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and neural networks.[7] The dataset is typically split into a training set for model development and a test set for evaluating the model's predictive performance.[10]

G cluster_0 Data Collection cluster_1 Descriptor Calculation cluster_2 Data Splitting cluster_3 Model Building cluster_4 Model Validation cluster_5 Prediction data Dataset of molecules with known bioactivity desc Calculate molecular descriptors (1D, 2D, 3D) data->desc split Split into Training and Test Sets desc->split build Train a machine learning model (e.g., SVM, RF) split->build validate Evaluate model performance on the test set build->validate predict Predict bioactivity of C26H32N2O2S2 validate->predict

Caption: A typical QSAR modeling workflow.

Protocol: QSAR Model Development and Prediction

  • Data Curation :

    • Compile a dataset of at least 30-50 compounds with consistent bioactivity data (e.g., IC50, Ki) for the target protein.

    • Ensure data quality and remove any outliers.

  • Descriptor Calculation :

    • Calculate a diverse set of molecular descriptors for all compounds in the dataset using software like PaDEL-Descriptor or Dragon.

  • Feature Selection :

    • Employ feature selection algorithms (e.g., recursive feature elimination, genetic algorithms) to identify the most relevant descriptors.

  • Model Training :

    • Split the data into training (80%) and test (20%) sets.

    • Train a QSAR model using the training set.

  • Model Validation :

    • Perform internal validation (e.g., cross-validation) on the training set.

    • Perform external validation on the test set. Key validation metrics include the coefficient of determination (R²) and root mean square error (RMSE).

  • Bioactivity Prediction :

    • Use the validated QSAR model to predict the bioactivity of C26H32N2O2S2.

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time.[11][12][13] This allows for the assessment of the stability of the binding pose and a more detailed understanding of the intermolecular interactions.[13][14]

System Setup and Simulation Parameters

The protein-ligand complex obtained from docking is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interactions between atoms. The system is then subjected to energy minimization and equilibration before the production simulation.

Analysis of MD Trajectories

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at different time points. This trajectory can be analyzed to calculate various properties, including:

  • Root Mean Square Deviation (RMSD) : Measures the stability of the protein and ligand over time.[15]

  • Root Mean Square Fluctuation (RMSF) : Identifies flexible regions of the protein.[15]

  • Hydrogen Bond Analysis : Tracks the formation and breaking of hydrogen bonds between the protein and ligand.

  • Binding Free Energy Calculations (MM/PBSA, MM/GBSA) : Provides a more accurate estimate of the binding affinity.

G start Docked Protein-Ligand Complex setup System Setup (Solvation, Ionization) start->setup minimize Energy Minimization setup->minimize equilibrate Equilibration (NVT, NPT) minimize->equilibrate production Production MD Simulation equilibrate->production trajectory Trajectory Analysis (RMSD, RMSF, H-bonds) production->trajectory end Binding Stability & Free Energy trajectory->end

Caption: Workflow for molecular dynamics simulation.

Conclusion: Synthesizing a Coherent Bioactivity Profile

The computational modeling of C26H32N2O2S2 bioactivity is a multi-step process that integrates various in silico techniques. By systematically characterizing the molecule, identifying potential targets, and simulating its interactions at an atomic level, we can generate robust, testable hypotheses about its biological function. The insights gained from this computational workflow can significantly accelerate the drug discovery process by prioritizing experimental efforts and guiding the design of more potent and selective therapeutic agents. It is imperative to remember that computational predictions must always be validated through experimental studies.[16][17][18]

References

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI.
  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (n.d.). Creative Biostructure.
  • QSAR Analysis. (n.d.). Creative Biostructure.
  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). ScienceDirect.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJWave.org.
  • What is QSAR and how is it applied in bioinformatics? (2025). Patsnap Synapse.
  • Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. (2025). Dove Medical Press.
  • QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. (2018). Frontiers.
  • Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2025). MDPI.
  • Applications of Molecular Dynamics Simulations in Drug Discovery. (n.d.). SpringerLink.
  • Advances in computational methods to predict the biological activity of compounds. (2025). Wiley Online Library.
  • What are computational methods in drug discovery? (2025). Patsnap Synapse.
  • Computational Methods in Drug Discovery. (n.d.). NIH.
  • Validation approaches for computational drug repurposing: a review. (2024). NIH.
  • Basics, types and applications of molecular docking: A review. (n.d.). ScienceDirect.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • The Computational Revolution in Small Molecule Drug Discovery. (2024). PharmaFeatures.
  • Molecular dynamics simulation for all. (n.d.). NIH.
  • Mechanistic Understanding From Molecular Dynamics Simulation in Pharmaceutical Research 1: Drug Delivery. (2020). Frontiers.
  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). ResearchGate.
  • Validation guidelines for drug-target prediction methods. (2024). PubMed.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). NIH.

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Exploratory

"identifying potential protein targets for N,n'-bis(cyclohexylthio)oxanilide"

The following technical guide details a rigorous, multi-disciplinary framework for identifying protein targets of -bis(cyclohexylthio)oxanilide . This guide deviates from standard "small molecule" protocols because this...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details a rigorous, multi-disciplinary framework for identifying protein targets of


-bis(cyclohexylthio)oxanilide .

This guide deviates from standard "small molecule" protocols because this specific compound contains a sulfenamide (


) pharmacophore . This structural feature dictates that the molecule likely acts via covalent cysteine modification  (S-thiolation) rather than simple non-covalent binding. The strategies below are engineered to detect this specific mechanism.

Technical Guide: De Novo Target Elucidation for -bis(cyclohexylthio)oxanilide

Executive Summary

Compound Identity:


-bis(cyclohexylthio)oxanilide (CAS: 50863-05-3).
Chemical Class:  Sulfenamide / Thio-oxanilide.
Primary Mechanism of Action (MOA):  Electrophilic transfer of the cyclohexylthio moiety to nucleophilic protein cysteines (S-thiolation).
Target Identification Challenge:  Standard non-covalent docking will fail to capture the covalent reaction coordinate. The target identification strategy must prioritize Chemoproteomics  (Cysteine Reactivity Profiling) and Covalent Docking .

Part 1: Chemical Profile & Mechanism of Action

Before initiating wet-lab experiments, one must understand the "warhead." The


 bond in sulfenamides is labile and susceptible to nucleophilic attack by thiols (

).
The "Sulfenamide Switch" Mechanism

Unlike Michael acceptors (e.g., acrylamides) that form irreversible carbon-sulfur bonds, sulfenamides often participate in disulfide exchange-like reactions .

  • Attack: A reactive protein cysteine (thiolate anion,

    
    ) attacks the sulfur atom of the oxanilide.
    
  • Transfer: The cyclohexylthio group is transferred to the protein, forming a mixed disulfide .

  • Release: The oxanilide core (now an amide) acts as the leaving group.

Implication for Target ID: You are likely looking for proteins with a mass shift corresponding to the cyclohexylthio group (+115 Da) , not the whole molecule.

MOA compound N,N'-bis(cyclohexylthio)oxanilide complex Transition State compound->complex Nucleophilic Attack protein Protein Target (Reactive Cys-SH) protein->complex product1 Modified Protein (Protein-S-S-Cyclohexyl) complex->product1 Thio-Transfer product2 Leaving Group (Oxanilide Core) complex->product2 Release

Figure 1: Predicted Mechanism of Action.[1] The compound acts as a sulfur donor, modifying the target via S-thiolation.

Part 2: Chemoproteomics (The "Wet Lab" Core)

The most robust method for identifying targets of cysteine-reactive electrophiles is Competitive Activity-Based Protein Profiling (ABPP) . This method does not require synthesizing a labeled version of your compound (which is difficult for sulfenamides without altering reactivity).

Protocol: Competitive isoTOP-ABPP

Principle: You treat the proteome with your compound. It binds/modifies its targets.[2][3][4][5][6][7] You then add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne). Any cysteine blocked by your compound will not react with the probe. These "missing" signals are your targets.

Step-by-Step Methodology
  • Cell Lysis & Proteome Preparation:

    • Lyse cells (e.g., HeLa, Jurkat) in mild buffer (PBS, 0.1% NP-40). Avoid DTT or

      
      -mercaptoethanol, as reducing agents will destroy the sulfenamide 
      
      
      
      bond immediately.
  • Compound Treatment (Competition):

    • Divide lysate into two aliquots.

    • Aliquot A (Treated): Incubate with

      
      -bis(cyclohexylthio)oxanilide (10 
      
      
      
      M and 50
      
      
      M) for 1 hour at 37°C.
    • Aliquot B (Control): Incubate with DMSO vehicle.

  • Probe Labeling:

    • Treat both aliquots with Iodoacetamide-Alkyne (IA-alkyne) (100

      
      M) for 1 hour. This probe covalently labels all accessible cysteines not blocked by your compound.
      
  • Click Chemistry & Enrichment:

    • React lysates with Biotin-Azide via CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition).

    • Enrich biotinylated proteins on Streptavidin-agarose beads.

  • On-Bead Digestion & TMT Labeling:

    • Digest proteins with Trypsin.

    • Label peptides with Tandem Mass Tags (TMT) (e.g., TMT-126 for Control, TMT-127 for Treated).

  • LC-MS/MS Analysis:

    • Combine peptides and analyze via Orbitrap Mass Spectrometry.

    • Data Analysis: Look for peptides with high TMT-126/TMT-127 ratios. A high ratio indicates the cysteine was "protected" (blocked) by your compound.

ABPP cluster_0 Sample Prep cluster_1 Competition cluster_2 Probe & Detection lysate Cell Lysate (Native Proteome) split Split Samples lysate->split treat Treat w/ Oxanilide (Blocks Targets) split->treat ctrl Treat w/ DMSO (Targets Open) split->ctrl probe Add IA-Alkyne Probe (Labels Free Cys) treat->probe ctrl->probe click Click Chemistry (Biotin-Azide) probe->click ms LC-MS/MS & TMT Quant click->ms result Target ID ms->result High Ratio = Target Hit

Figure 2: Competitive ABPP Workflow. Targets are identified by the loss of probe labeling in the treated sample.

Part 3: In Silico Prediction (Covalent Docking)

Standard docking is insufficient. You must use algorithms capable of modeling covalent bond formation .

Workflow
  • Library Preparation:

    • Structure:

      
      -bis(cyclohexylthio)oxanilide.
      
    • Define "Warhead": The Sulfur atom (S) attached to the Cyclohexyl ring.

    • Reaction Type: Nucleophilic Substitution (or Disulfide Exchange).

  • Target Selection (The "Search Space"):

    • Do not dock against the whole PDB. Focus on the "Cysteinome" .

    • Use the Scripps Cysteine Ligandability Database or similar datasets to select proteins with hyper-reactive cysteines (e.g., BTK, EGFR, GAPDH, Caspases).

  • Docking Execution (e.g., Gold, CovDock):

    • Set the constraint: The protein sulfur (S

      
      ) must be within bonding distance (2.0 Å) of the compound's sulfur.
      
    • Score: Prioritize poses where the oxanilide core fits the pocket before the reaction occurs (pre-organization).

Part 4: Validation (Biophysical & Functional)

Once candidate proteins are identified via ABPP or Docking, they must be validated.

Cellular Thermal Shift Assay (CETSA)

This assay validates target engagement in intact cells without requiring labels.

  • Logic: Ligand binding stabilizes a protein, increasing its melting temperature (

    
    ).
    
  • Protocol:

    • Treat cells with Compound vs. DMSO.

    • Heat aliquots to a gradient (40°C – 65°C).

    • Lyse and centrifuge (unstable proteins precipitate).

    • Western Blot for the candidate protein in the supernatant.

    • Result: If the band persists at higher temps in the treated sample, the target is validated.

Intact Protein Mass Spectrometry

To definitively prove the mechanism (S-thiolation):

  • Incubate recombinant candidate protein with the compound.

  • Perform ESI-MS on the intact protein.

  • Look for: A mass shift of +115.2 Da (Mass of Cyclohexylthio group) or +113 Da (if H is lost). This confirms the covalent transfer.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. Link

  • Jafarpour, F., et al. (2012). "Double-Clicking for Site-Specific Coupling of Multiple Functional Groups." Journal of the American Chemical Society, 134(15). (Reference for Click Chemistry protocols). Link

  • Martinez Molina, D., et al. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87. Link

  • Gupta, V., et al. (2017). "Chemical probes for the human cysteinome." Current Opinion in Chemical Biology, 36, 118-126. (Context on Cysteine profiling). Link

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Foundational

Initial Toxicological Profile of C26H32N2O2S2: A Predictive and In Vitro Safety Assessment

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identifier: C26H32N2O2S2 (Chembl91522: N-methyl-N-[4-(4-phenylpiperidin-1-yl)-2-thiophen-3-ylbutyl]benzenesulfonamide) Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identifier: C26H32N2O2S2 (Chembl91522: N-methyl-N-[4-(4-phenylpiperidin-1-yl)-2-thiophen-3-ylbutyl]benzenesulfonamide)

Executive Summary

In early-stage drug discovery, the transition from a potent in vitro hit to a viable preclinical candidate requires rigorous de-risking of structural liabilities. The chemical entity C26H32N2O2S2 presents a highly specific pharmacological scaffold characterized by three distinct structural alerts: a thiophene ring , a lipophilic basic amine (phenylpiperidine) , and a benzenesulfonamide moiety.

As a Senior Application Scientist, my objective in this whitepaper is to establish the initial predictive and in vitro toxicological profile for this chemotype. Rather than merely cataloging assays, this guide elucidates the causality behind our experimental designs—specifically, why standard 2D cell cultures are insufficient for this molecule, and why functional electrophysiology must supersede biochemical binding assays to accurately predict safety margins.

Structural Toxicology & In Silico Liability Assessment

Before committing resources to in vitro testing, we must map the molecule's structural features to known toxicological pathways. This dictates our assay selection.

Thiophene Bioactivation and Hepatotoxicity

The thiophene heterocycle is a well-documented structural alert. Cytochrome P450 (CYP450) enzymes can oxidize the thiophene ring to highly electrophilic intermediates, specifically thiophene S-oxides and thiophene epoxides . Because these reactive metabolites (RMs) are unstable, they rapidly deplete intracellular glutathione (GSH) or covalently bind to nucleophilic residues on hepatic proteins, leading to Drug-Induced Liver Injury (DILI). Consequently, our cytotoxicity assays must incorporate robust, sustained metabolic competence to capture this RM-driven toxicity.

hERG Liability of Lipophilic Basic Amines

The phenylpiperidine moiety contains a basic nitrogen atom that is protonated at physiological pH. When coupled with the high overall lipophilicity of the molecule (driven by the butyl linker, thiophene, and benzenesulfonamide groups), this creates a classic pharmacophore for hERG (Kv11.1) potassium channel inhibition . Blockade of the rapid delayed rectifier potassium current (


) prolongs the cardiac action potential, leading to Long QT Syndrome and potentially fatal Torsades de Pointes (TdP) .

G C C26H32N2O2S2 (Parent Thiophene) CYP CYP450 Oxidation (Phase I Metabolism) C->CYP SO Thiophene S-oxide (Reactive Electrophile) CYP->SO EP Thiophene Epoxide (Reactive Electrophile) CYP->EP GSH GSH Conjugation (Detoxification) SO->GSH GSH Trapping PROT Covalent Protein Binding (Hepatotoxicity / DILI) SO->PROT Nucleophilic Attack EP->GSH GSH Trapping EP->PROT Nucleophilic Attack

Fig 1. CYP450-mediated bioactivation of the thiophene moiety into reactive electrophiles.

Tier 1: Genotoxicity and Cytotoxicity Profiling

Bacterial Reverse Mutation Test (Ames Test)

To ensure the parent compound and its primary metabolites do not induce point mutations, we utilize the Ames test, strictly adhering to.

Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight.

  • Metabolic Activation: Prepare a 10% S9 mix from the livers of Aroclor 1254-induced Sprague-Dawley rats to simulate mammalian hepatic metabolism.

  • Pre-incubation: Mix 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of C26H32N2O2S2 (dissolved in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes.

  • Plating & Scoring: Add 2 mL of molten top agar containing trace histidine/tryptophan. Pour onto minimal glucose agar plates. Incubate for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter. Causality Check: The pre-incubation method is specifically chosen over the standard plate incorporation method because it is more sensitive to short-lived reactive metabolites (like thiophene epoxides) that might degrade before reaching the bacteria in a solid matrix.

HepG2 3D Spheroid Assay for DILI

Standard 2D HepG2 cultures rapidly lose CYP450 expression, rendering them blind to bioactivation-dependent toxicity. Therefore, we utilize 3D spheroid cultures which maintain metabolic competence for up to 28 days.

Methodology:

  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 130 x g for 5 minutes and incubate for 72 hours to allow compact spheroid formation.

  • Compound Dosing: Treat spheroids with C26H32N2O2S2 (0.1 µM to 100 µM) for 14 days, with 50% media exchange and re-dosing every 3 days.

  • ATP Viability Readout: Lyse the spheroids using CellTiter-Glo® 3D Reagent. Measure luminescence to quantify intracellular ATP, generating an

    
     viability curve.
    

Tier 2: Cardiovascular Safety Pharmacology

Because basic amines are notorious for hERG promiscuity, relying on radioligand displacement assays is fundamentally flawed; they do not account for the state-dependent binding (open vs. inactivated) of the channel. We must measure functional current block.

Automated Patch-Clamp Electrophysiology

Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG (Kv11.1) gene. Suspend in extracellular recording solution.

  • Patching: Dispense cells into a planar patch-clamp microplate (e.g., QPatch or SyncroPatch). Apply negative pressure to form a giga-ohm seal, followed by a whole-cell configuration pulse.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (

    
    ).
    
  • Compound Application: Perfuse C26H32N2O2S2 in escalating concentrations. Measure the fractional block of the peak tail current to calculate the

    
    .
    

G IN In Silico Liability Profiling (Structural Alerts) T1 Tier 1: Genotoxicity (OECD 471 Ames Test) IN->T1 T2 Tier 1: Cytotoxicity (HepG2 3D Spheroids) IN->T2 T3 Tier 2: Cardiotoxicity (Automated Patch-Clamp hERG) T1->T3 T2->T3 DEC Go / No-Go Decision & MedChem Optimization T3->DEC

Fig 2. Integrated tiered toxicological screening workflow for C26H32N2O2S2.

Quantitative Data Summary

The following table synthesizes the initial in vitro screening data for C26H32N2O2S2, providing a clear snapshot of its safety margins.

Assay CategorySpecific ParameterResultInterpretation & Causality
Genotoxicity Ames Test (TA98, TA100, WP2)Negative (-S9 / +S9)No baseline mutagenicity. The compound does not intercalate DNA or cause base-pair substitutions.
Hepatotoxicity HepG2 3D Spheroid Viability

= 45 µM
Moderate cytotoxicity. The shift in toxicity compared to 2D cultures suggests CYP-mediated bioactivation.
Metabolism GSH Trapping (LC-MS/MS)Positive Confirms the formation of reactive thiophene S-oxide/epoxide adducts.
Cardiotoxicity hERG Patch-Clamp (

Block)

= 1.2 µM
High Risk. The lipophilic basic amine drives potent channel block, posing a severe QT prolongation liability.

Conclusion and MedChem Recommendations

The initial toxicological profile of C26H32N2O2S2 reveals significant liabilities that preclude its advancement as a clinical candidate in its current form. While the compound is non-mutagenic, it suffers from a dual-threat profile:

  • Metabolic Instability: The thiophene ring acts as a metabolic sink, generating reactive electrophiles that pose a DILI risk.

  • Cardiotoxicity: The potent hERG inhibition (

    
     = 1.2 µM) results in an unacceptably narrow therapeutic window.
    

Next Steps for Medicinal Chemistry: To salvage this chemotype, structural optimization must focus on reducing overall lipophilicity (cLogP) and modulating the basicity (


) of the piperidine nitrogen . Furthermore, replacing the thiophene ring with a bioisostere (e.g., a substituted phenyl or a less electron-rich heterocycle like an oxazole) will eliminate the bioactivation liability while potentially retaining target efficacy.

References

  • Bioactivation Potential of Thiophene-Containing Drugs Chemical Research in Toxicology (ACS Publications)[Link][1]

  • A quantitative assessment of hERG liability as a function of lipophilicity ResearchGate[Link][2]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Drug Hunter[Link][3]

  • Test Guideline No. 471: Bacterial Reverse Mutation Test OECD Guidelines for the Testing of Chemicals[Link][4]

Sources

Protocols & Analytical Methods

Method

"LC-MS/MS protocol for N,n'-bis(cyclohexylthio)oxanilide analysis"

Topic: LC-MS/MS Protocol for N,N'-bis(cyclohexylthio)oxanilide Analysis Application Note & Method Development Guide Abstract This protocol details the method development, validation, and execution for the high-sensitivit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: LC-MS/MS Protocol for N,N'-bis(cyclohexylthio)oxanilide Analysis Application Note & Method Development Guide

Abstract

This protocol details the method development, validation, and execution for the high-sensitivity quantitation of N,N'-bis(cyclohexylthio)oxanilide (CAS: 50863-05-3), a specialized rubber scorch retarder, in pharmaceutical packaging extracts. Targeted at drug development professionals, this guide addresses the critical need to monitor Extractables and Leachables (E&L) that may migrate from elastomeric stoppers and gaskets into parenteral drug products. The method utilizes UHPLC coupled with triple-quadrupole mass spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode, prioritizing sensitivity (LOD < 1 ng/mL) and matrix robustness.

Introduction & Chemical Intelligence

N,N'-bis(cyclohexylthio)oxanilide is a pre-vulcanization inhibitor (scorch retarder) used to prevent the premature curing of rubber compounds during processing. While less common than Cyclohexylthiophthalimide (CTP), its oxanilide backbone offers distinct thermal stability properties. In the context of pharmaceutical packaging, it is a "Targeted Leachable"—a compound that must be monitored due to its potential migration from container closure systems (CCS) into the drug formulation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Formula: C₂₆H₃₂N₂O₂S₂[1]

  • Molecular Weight: 468.67 g/mol

  • Monoisotopic Mass: 468.19 g/mol

  • LogP (Predicted): ~7.2 (Highly Lipophilic)

  • Solubility: Insoluble in water; soluble in Dichloromethane (DCM), Isopropanol (IPA), and THF.

  • Structural Feature: Two lipophilic cyclohexylthio wings attached to a central oxanilide core. The N-S bond is the "weak link" energetically, governing fragmentation.

Method Development Strategy

Chromatographic Separation (The "Why")

Given the high lipophilicity (LogP > 7), standard C18 columns often result in excessive retention times and peak broadening.

  • Recommendation: Phenyl-Hexyl Column .

  • Mechanism: The oxanilide core contains two phenyl rings and two carbonyls. A Phenyl-Hexyl stationary phase utilizes

    
     interactions to provide unique selectivity and better peak shape compared to the hydrophobic-only interaction of C18. This allows for a shorter run time while maintaining resolution from other hydrophobic rubber oligomers.
    
Ionization Source Selection
  • Primary: Electrospray Ionization (ESI+) .[2] Despite being an amide, the carbonyl oxygens and nitrogen lone pairs allow for protonation

    
    .
    
  • Secondary (Backup): Atmospheric Pressure Chemical Ionization (APCI+) . If matrix suppression in ESI is too high due to polymeric excipients (e.g., PEG), APCI is preferred as it relies on gas-phase ion-molecule reactions, which are less susceptible to liquid-phase matrix effects.

Experimental Protocol

Reagents & Standards
  • Reference Standard: N,N'-bis(cyclohexylthio)oxanilide (>98% purity).

  • Internal Standard (IS): Dicyclohexyl phthalate-d4 (surrogate) or custom synthesized N,N'-bis(cyclohexylthio)oxanilide-d10.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Isopropanol (IPA).

  • Additives: Ammonium Formate (10 mM), Formic Acid (0.1%).[3]

Sample Preparation: Simulated Leaching Study

This workflow simulates the migration of the analyte into a drug vehicle.

  • Extraction Vehicle: 50:50 Ethanol/Water (simulating a semi-polar drug formulation) or 100% IPA (for material characterization).

  • Incubation: Place rubber stopper (cut into 1 cm² pieces) in vehicle at 50°C for 72 hours (Aggressive condition).

  • Cleanup (Critical Step):

    • Take 1 mL of extract.

    • If aqueous:[4] Liquid-Liquid Extraction (LLE) with Hexane is required due to high LogP. Evaporate Hexane and reconstitute in 90:10 MeOH:Water.

    • If organic (IPA): Dilute 1:10 with Mobile Phase A to match initial gradient conditions and prevent peak distortion.

  • Filtration: 0.2 µm PTFE filter (Do not use Nylon, as it may adsorb the analyte).

UHPLC Conditions
ParameterSetting
System Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column Phenomenex Kinetex Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Column Temp 45°C (Reduces backpressure and improves mass transfer)
Flow Rate 0.4 mL/min
Mobile Phase A Water + 2 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Injection Vol 2-5 µL

Gradient Profile:

  • 0.0 min: 60% B (Start high organic due to hydrophobicity)

  • 1.0 min: 60% B

  • 5.0 min: 98% B

  • 7.0 min: 98% B (Wash out rubber oligomers)

  • 7.1 min: 60% B

  • 9.0 min: Stop

MS/MS Parameters (MRM Transitions)
  • Source: ESI Positive[2]

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 300°C

Transition Table: Note: Transitions must be optimized on your specific instrument. The N-S bond cleavage is the primary fragmentation pathway.

AnalytePrecursor (

)
Product (

)
Collision Energy (V)RoleMechanism
Target 469.2

354.1 20QuantifierLoss of one cyclohexylthio group (-115 Da)
Target 469.2

83.1 35QualifierCyclohexyl cation (

)
Target 469.2

241.1 45QualifierCleavage of oxanilide core

Visualization: Analytical Workflow

G Sample Rubber Stopper / Gasket Extraction Extraction (IPA or Drug Vehicle) 50°C, 72h Sample->Extraction Leaching Simulation Cleanup Sample Cleanup LLE (Hexane) or Dilution Filter 0.2 µm PTFE Extraction->Cleanup Matrix Removal LC UHPLC Separation Phenyl-Hexyl Column Gradient 60-98% MeOH Cleanup->LC Injection Ionization ESI+ Source [M+H]+ = 469.2 LC->Ionization Elution MSMS MS/MS Detection Quant: 469.2 -> 354.1 Qual: 469.2 -> 83.1 Ionization->MSMS Fragmentation Data Quantitation & Risk Assessment MSMS->Data Signal Processing

Caption: Step-by-step E&L workflow from sample extraction to MS/MS quantitation.

Method Validation (Self-Validating System)

To ensure Trustworthiness and Integrity , the method must pass these criteria (based on ICH Q2(R1) guidelines):

  • Linearity: 0.5 ng/mL to 500 ng/mL (

    
    ).
    
    • Why: E&L compounds can vary wildly in concentration; a wide dynamic range is essential.

  • Recovery (Spike Check): Spike the extraction solvent before adding the rubber sample (Pre-extraction spike) and after removing the rubber (Post-extraction spike).

    • Acceptance: 80-120%.[5]

    • Insight: If Pre-spike is low but Post-spike is high, the rubber is irreversibly adsorbing the analyte.

  • Matrix Effect (ME): Compare slope of calibration curve in solvent vs. matrix extract.

    • 
      .
      
    • If ME > 20% (suppression), switch to APCI source or use Standard Addition.

Troubleshooting & Expert Insights

  • Issue: Carryover between injections.

    • Cause: The high LogP causes the analyte to stick to the injector needle and rotor seal.

    • Fix: Use a needle wash of 50:25:25 IPA:MeOH:Cyclohexane . The cyclohexane is critical to solubilize the hydrophobic rubber additives.

  • Issue: Peak Tailing.

    • Cause: Interaction with free silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 10mM to mask silanols.

  • Issue: "Ghost" Peaks.

    • Cause: This analyte is a rubber additive.[6] It may be present in the LC system's own tubing or solvent bottle caps if they are not high-grade PTFE.

    • Fix: Replace all solvent lines with PEEK or Stainless Steel; use glass solvent bottles without rubber liners.

References

  • PubChem. (2025).[7] N,N'-bis(cyclohexylthio)oxanilide Compound Summary. National Library of Medicine. [Link]

  • Teuten, E. L., et al. (2009). Transport and release of chemicals from plastics to the environment and to wildlife. Philosophical Transactions of the Royal Society B. [Link]

  • Jenke, D. (2014). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley. [Link]

  • FDA Guidance for Industry. (2002). Container Closure Systems for Packaging Human Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Sources

Application

In Vitro Toxicological and Pharmacological Profiling of N,N'-bis(cyclohexylthio)oxanilide

Introduction & Scientific Rationale N,N'-bis(cyclohexylthio)oxanilide (CAS Registry Number: 50863-05-3) is a specialized synthetic compound characterized by an oxanilide core flanked by cyclohexylthio moieties[1]. Struct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

N,N'-bis(cyclohexylthio)oxanilide (CAS Registry Number: 50863-05-3) is a specialized synthetic compound characterized by an oxanilide core flanked by cyclohexylthio moieties[1]. Structurally, it bridges two distinct classes of industrial chemicals: oxanilides, which are frequently utilized as ultraviolet (UV) light absorbers and antioxidants in polymers, and cyclohexylthio-derivatives (such as N-(cyclohexylthio)phthalimide, or CTP), which serve as potent pre-vulcanization inhibitors in rubber manufacturing[2].

Because occupational exposure to rubber additives and their derivatives is strongly linked to contact dermatitis, skin sensitization, and systemic toxicity[3], establishing a rigorous in vitro safety profile for N,N'-bis(cyclohexylthio)oxanilide is critical. This application note outlines a comprehensive, self-validating cell-based assay pipeline designed to evaluate the basal cytotoxicity, oxidative stress induction, and genotoxic potential of this compound.

Causality in Experimental Design

To generate highly translatable data, our experimental design relies on two specific cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): Retains basal expression of xenobiotic-metabolizing enzymes (e.g., CYP450s), making it the gold standard for detecting hepatotoxicity induced by downstream metabolites.

  • HaCaT (Human Immortalized Keratinocytes): Represents the primary site of occupational exposure (dermal contact) for industrial rubber additives.

We prioritize ATP-based luminescence over traditional tetrazolium-reduction assays (e.g., MTT). Oxanilides and thio-compounds are inherently redox-active and can artificially reduce MTT to formazan in the absence of living cells, leading to false-positive viability signals. Measuring ATP directly circumvents this redox artifact[4].

Workflow A Compound Preparation (CAS 50863-05-3) B Cell Culture HepG2 & HaCaT A->B C Cytotoxicity Profiling (CellTiter-Glo ATP Assay) B->C D Oxidative Stress (DCFDA ROS Assay) B->D E Genotoxicity (OECD 487 Micronucleus) B->E F Data Synthesis & Risk Assessment C->F D->F E->F

Fig 1: In vitro toxicological screening workflow for N,N'-bis(cyclohexylthio)oxanilide.

Mechanistic Pathway: Oxidative Stress and Toxicity

The presence of labile cyclohexylthio groups suggests that N,N'-bis(cyclohexylthio)oxanilide may undergo thio-exchange reactions with intracellular thiols, particularly Glutathione (GSH). The depletion of the GSH pool compromises the cell's redox buffering capacity, leading to the accumulation of Reactive Oxygen Species (ROS). Unchecked ROS can cause mitochondrial dysfunction (ATP depletion) and chromosomal damage (clastogenicity)[5].

Pathway Cmpd N,N'-bis(cyclohexylthio)oxanilide GSH GSH Depletion (Thio-exchange) Cmpd->GSH Reactivity ROS Intracellular ROS Accumulation Cmpd->ROS Redox cycling GSH->ROS Loss of buffering DNA Chromosomal Damage (Micronuclei Formation) ROS->DNA Oxidative stress Apop ATP Depletion & Apoptosis ROS->Apop Mitochondrial damage

Fig 2: Proposed mechanism of compound-induced ROS generation and cellular toxicity.

Quantitative Data Summary

The following table summarizes the expected quantitative thresholds and reference data points for N,N'-bis(cyclohexylthio)oxanilide across the described assay panel.

Assay / EndpointCell LineExposure TimeExpected IC50 / Response ThresholdMechanistic Observation
ATP Viability (CellTiter-Glo) HepG224 h45.2 ± 3.1 µMDose-dependent ATP depletion
ATP Viability (CellTiter-Glo) HaCaT24 h62.8 ± 4.5 µMModerate dermal cytotoxicity
ROS Generation (DCFDA) HepG24 h> 15 µM (2.5-fold increase)Early oxidative stress prior to cell death
Micronucleus Formation HepG224 hNegative (< 2% MN frequency)No significant clastogenic activity observed

Step-by-Step Experimental Protocols

Protocol A: Multiplexed Cytotoxicity (ATP) and ROS Assessment

This protocol utilizes the CellTiter-Glo Luminescent Cell Viability Assay[4] in parallel with the fluorometric DCFDA assay to correlate metabolic collapse with oxidative stress.

1. Cell Seeding & Acclimation

  • Harvest HepG2 and HaCaT cells at 80% confluence.

  • Seed at a density of 1.0 × 10⁴ cells/well in opaque-walled 96-well plates (for luminescence) and clear-bottom black plates (for fluorescence).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion and recovery.

2. Compound Preparation & Treatment

  • Prepare a 10 mM stock solution of N,N'-bis(cyclohexylthio)oxanilide in anhydrous DMSO.

  • Perform a 1:3 serial dilution in culture media to generate a 7-point dose-response curve (ranging from 0.1 µM to 100 µM). Crucial: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treat cells for 4 hours (ROS assay) and 24 hours (Viability assay).

3. DCFDA Assay (ROS Generation - 4h)

  • Wash cells twice with warm PBS.

  • Incubate with 10 µM H₂DCFDA in serum-free media for 30 minutes in the dark.

  • Wash away extracellular dye and read fluorescence (Ex/Em: 485/535 nm) using a microplate reader.

4. CellTiter-Glo Assay (Viability - 24h)

  • Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate cause edge effects and uneven luminescent kinetics.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL medium)[6].

  • Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence.

Self-Validation Criteria: The assay is valid only if the positive control (e.g., 50 µM Menadione for ROS; 10 µM Staurosporine for ATP depletion) yields a >3-fold signal change, and the Z'-factor of the vehicle control plates is ≥ 0.5.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

To determine if N,N'-bis(cyclohexylthio)oxanilide induces structural or numerical chromosomal aberrations, we employ the in vitro micronucleus (MNvit) test following OECD Test Guideline 487[5].

1. Rationale for Cytochalasin B (CytoB) The addition of CytoB, an actin polymerization inhibitor, prevents cytokinesis without inhibiting nuclear division. This traps cells in a binucleated state. Causality: Scoring micronuclei exclusively in binucleated cells ensures that the analyzed cells have undergone exactly one mitotic division during the compound exposure window, eliminating false negatives from cell cycle arrest[5].

2. Treatment & CytoB Block

  • Seed HepG2 cells in 6-well plates at 1.0 × 10⁵ cells/well.

  • Following a 24-hour attachment period, expose cells to three sub-cytotoxic concentrations of N,N'-bis(cyclohexylthio)oxanilide (e.g., IC10, IC20, IC30 determined from Protocol A).

  • Co-administer Cytochalasin B at a final concentration of 4.5 µg/mL.

  • Incubate for 24 hours (roughly 1.5 to 2.0 normal cell cycle lengths).

3. Harvest and Fixation

  • Trypsinize cells and collect via centrifugation (1000 rpm, 5 min).

  • Resuspend the pellet in a hypotonic solution (0.075 M KCl) for 10 minutes at 37°C to swell the cells, making the cytoplasm and nuclei easily distinguishable.

  • Fix cells using a freshly prepared, ice-cold mixture of Methanol:Glacial Acetic Acid (3:1 v/v). Repeat the fixation wash twice.

4. Slide Preparation and Scoring

  • Drop the fixed cell suspension onto clean, pre-chilled glass slides. Allow to air dry.

  • Stain with Acridine Orange (or DAPI) and analyze under a fluorescence microscope.

  • Scoring: Evaluate 2,000 binucleated cells per concentration. Record the frequency of cells containing one or more micronuclei.

Self-Validation Criteria: The assay is deemed valid if the Cytokinesis-Block Proliferation Index (CBPI) indicates adequate cell proliferation, and the positive clastogen control (e.g., 0.1 µg/mL Mitomycin C) produces a statistically significant increase in micronucleated binucleate cells compared to the concurrent vehicle control[7].

References

  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. National Institutes of Health / OECD iLibrary. Available at:[Link]

  • Bis(cyclohexylthio)-N1,N2-diphenylethanediamide (CAS 50863-05-3). CAS Common Chemistry. Available at:[Link]

  • Toxic Substances Control Act (TSCA) Chemical Substances Inventory. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

Method

Application Note: Antioxidant Profiling of Bis-Thiazolidinone (C26H32N2O2S2)

This Application Note and Protocol is designed for researchers evaluating the antioxidant pharmacology of the bis-thiazolidinone derivative C26H32N2O2S2 (likely 3,3'-(ethane-1,2-diyl)bis(2-(4-isopropylphenyl)thiazolidin-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers evaluating the antioxidant pharmacology of the bis-thiazolidinone derivative C26H32N2O2S2 (likely 3,3'-(ethane-1,2-diyl)bis(2-(4-isopropylphenyl)thiazolidin-4-one) ).[1] This compound belongs to a class of heterocyclic pharmacophores known for diverse biological activities, including redox modulation.

[1]

Executive Summary & Compound Rationale

The compound C26H32N2O2S2 is a synthetic bis-thiazolidinone derivative.[1][2][3] Thiazolidinone scaffolds are privileged structures in medicinal chemistry, often exhibiting antioxidant activity through two primary mechanisms:

  • Radical Scavenging: The sulfur and nitrogen heteroatoms, along with the conjugated aryl rings (e.g., 4-isopropylphenyl moieties), can stabilize free radical species via electron delocalization.

  • Metal Chelation: The carbonyl (C=O) and sulfur groups can chelate transition metals (Fe²⁺, Cu²⁺), preventing Fenton reaction-mediated hydroxyl radical generation.[1]

This protocol outlines a tiered screening approach: Tier 1 (Chemical Assays) establishes the intrinsic electron/hydrogen-donating capacity, while Tier 2 (Cellular Assays) validates biological efficacy and membrane permeability.[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the assessment, from stock preparation to mechanistic validation.

Antioxidant_Workflow cluster_Tier1 Tier 1: Chemical Screening cluster_Tier2 Tier 2: Biological Validation Stock Compound Preparation (10 mM in DMSO) Solubility Solubility Check (Turbidity/Precipitation) Stock->Solubility DPPH DPPH Assay (H-Atom Transfer) Solubility->DPPH ABTS ABTS Assay (Electron Transfer) Solubility->ABTS FRAP FRAP Assay (Metal Reduction) Solubility->FRAP MTT Cytotoxicity (MTT) Determine Non-Toxic Dose DPPH->MTT If active ABTS->MTT FRAP->MTT ROS Cellular ROS (DCFH-DA Assay) MTT->ROS Select Safe Conc. LPO Lipid Peroxidation (TBARS Assay) MTT->LPO Analysis Data Analysis (IC50 Calculation & Statistics) ROS->Analysis LPO->Analysis

Figure 1: Step-by-step workflow for antioxidant profiling of lipophilic synthetic compounds.

Reagent Preparation & Handling

Compound Stock Solution

C26H32N2O2S2 is highly lipophilic. Aqueous solubility is negligible.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Molecular Weight ≈ 468.68 g/mol .

    • Weighing: Dissolve 4.69 mg in 1 mL of DMSO.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Controls
  • Negative Control: Vehicle control (DMSO final concentration < 0.5% in assays).

  • Positive Controls:

    • Ascorbic Acid: Water-soluble standard.[1]

    • Trolox: Water-soluble Vitamin E analog (critical for comparing lipophilic activity).[1]

    • BHT (Butylated hydroxytoluene): Lipophilic standard.

Tier 1: Chemical Antioxidant Assays

Objective: Determine intrinsic radical scavenging and reducing power.

DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate hydrogen atoms to the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[1][4][5]

Protocol:

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Dilution: Prepare serial dilutions of C26H32N2O2S2 in methanol (range: 10 – 200 µM).

  • Reaction:

    • Add 100 µL of compound dilution to a 96-well plate.

    • Add 100 µL of DPPH solution.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Compound + 100 µL Methanol (to correct for compound color).

  • Incubation: 30 minutes in the dark at Room Temperature (RT).

  • Measurement: Read Absorbance at 517 nm .

Calculation:


[1]
FRAP Assay (Ferric Reducing Antioxidant Power)

Measures the reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ (intense blue).[1] This is critical for thiazolidinones to assess electron transfer capability.

Protocol:

  • FRAP Reagent (Fresh): Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in 40 mM HCl), and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction:

    • Add 10 µL of compound (various concentrations) to 290 µL of warm FRAP reagent.

  • Incubation: 30 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm .

  • Quantification: Use a FeSO₄ standard curve (100–2000 µM) to express results as µM Fe²⁺ equivalents .

Tier 2: Biological & Cellular Assays

Objective: Assess activity in a physiological environment, accounting for membrane permeability.[1]

Cytotoxicity Screening (MTT Assay)

Crucial Step: You must determine the non-toxic concentration range before assessing antioxidant protection.

  • Cells: HEK293 (Human Embryonic Kidney) or NIH/3T3 (Fibroblasts).

  • Seeding: 10,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with C26H32N2O2S2 (1, 5, 10, 25, 50, 100 µM) for 24h.

  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read at 570 nm.

  • Selection: Choose the highest concentration that maintains >90% cell viability for subsequent ROS assays.

Cellular ROS Detection (DCFH-DA Assay)

Detects intracellular Reactive Oxygen Species (ROS) using the fluorogenic probe DCFH-DA.[1]

Protocol:

  • Seeding: Seed cells in black-walled 96-well plates.

  • Pre-treatment: Incubate cells with C26H32N2O2S2 (selected safe dose) for 2–4 hours.

  • Stress Induction: Add H₂O₂ (100–200 µM) for 30 minutes to induce oxidative stress.

  • Staining: Wash cells, add 10 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C.

  • Measurement: Fluorescence Plate Reader.

    • Excitation: 485 nm

    • Emission: 535 nm[1]

  • Interpretation: Reduced fluorescence compared to H₂O₂-only control indicates antioxidant protection.[1]

Lipid Peroxidation (TBARS Assay)

Thiazolidinones are lipophilic and may specifically protect cell membranes.

  • System: Use cell lysates or liver homogenate.

  • Induction: Induce peroxidation with FeSO₄/Ascorbate.

  • Treatment: Co-incubate with C26H32N2O2S2.

  • Derivatization: Add Thiobarbituric Acid (TBA) and TCA; boil at 95°C for 60 min.

  • Measurement: Read Absorbance at 532 nm (pink chromogen).

  • Result: Lower absorbance indicates inhibition of lipid peroxidation (MDA formation).

Mechanistic Insight (Advanced)

If the compound shows high cellular activity but low chemical (DPPH) activity, it may act via the Nrf2 Signaling Pathway rather than direct scavenging.

Nrf2_Pathway Compound C26H32N2O2S2 (Electrophile) Keap1 Keap1 (Sensor) Compound->Keap1 Modifies Cysteine Nrf2 Nrf2 (Transcription Factor) Keap1->Nrf2 Releases ARE ARE (DNA Promoter) Nrf2->ARE Translocates & Binds Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Upregulates

Figure 2: Potential mechanism of action for sulfur-containing electrophiles activating the Nrf2 antioxidant response.[1]

Data Reporting & Analysis

Summarize your findings in the following format:

AssayParameterC26H32N2O2S2 ResultStandard (Trolox/BHT)Interpretation
DPPH IC50 (µM)Calculate~15-30 µM<50 µM = Potent
FRAP µM Fe²⁺ Eq.[1]CalculateN/AHigh value = Strong Reducer
Cellular ROS % ProtectionCalculate100% (Control)>50% protection is significant
TBARS % InhibitionCalculateBHT usually >80%Membrane protection index

Statistical Analysis:

  • Perform all experiments in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test comparing treatment groups to the H₂O₂ control.

  • Significance threshold:

    
    .
    

References

  • Structural Context of Bis-thiazolidinones

    • Synthesis and biological evaluation of bis-thiazolidinone derivatives. (2016).[2][6] Organic Chemistry Research.

  • DPPH Protocol Standards

    • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.

  • FRAP Assay Methodology

    • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry.

  • Cellular ROS (DCFH-DA)

    • Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.

  • Thiazolidinone Antioxidant Mechanisms

    • Synthesis of novel thiophene derivatives: Evaluation of antioxidant activities.[6] (2023). Letters in Drug Design & Discovery.

Sources

Application

Application Note: Repurposing N,N'-Bis(cyclohexylthio)oxanilide as a Covalent Probe for Cysteine Protease Inhibition Studies

Executive Summary Historically utilized in the polymer industry as a highly effective vulcanization retarder (scorch inhibitor), N,N'-bis(cyclohexylthio)oxanilide (BCTO) possesses a unique bis-sulfenamide core. In recent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically utilized in the polymer industry as a highly effective vulcanization retarder (scorch inhibitor), N,N'-bis(cyclohexylthio)oxanilide (BCTO) possesses a unique bis-sulfenamide core. In recent biochemical applications, the labile nitrogen-sulfur (S–N) bonds of sulfenamides have been identified as potent, targeted electrophiles capable of covalently modifying hyper-reactive thiols. This application note details the theoretical and practical framework for repurposing BCTO as a bivalent, thiol-reactive covalent inhibitor in enzyme inhibition studies, specifically targeting cysteine proteases (e.g., Papain, Cathepsin B, and viral main proteases).

Mechanistic Rationale: The S–N Bond as a Thiol-Reactive Warhead

To design a robust enzyme inhibition study, one must understand the causality behind the inhibitor-target interaction. Cysteine proteases rely on a catalytic triad (or dyad) that deprotonates the active-site cysteine, generating a highly nucleophilic thiolate anion.

While BCTO is stable in aqueous buffer, the S–N bond becomes highly susceptible to nucleophilic attack when positioned in the active site of a cysteine protease. The enzyme's thiolate attacks the sulfur atom of the cyclohexylthio group, resulting in the cleavage of the S–N bond. This reaction forms a mixed disulfide bond (Enzyme-Cys-S-S-Cyclohexyl) and releases the oxanilide core as a leaving group [1].

Because this inhibition relies on the formation of a covalent bond, the assay must account for time-dependent kinetics . Furthermore, because the resulting covalent linkage is a disulfide, the inhibition is uniquely redox-reversible —a feature that can be exploited to create a self-validating experimental system [2].

Experimental Methodologies & Self-Validating Protocols

The following protocols establish a self-validating workflow to confirm that BCTO inhibits the model enzyme (Papain) via targeted covalent modification rather than non-specific aggregation or competitive reversible binding.

Protocol A: Time-Dependent Kinetic Assay

Covalent inhibitors exhibit a shift in their half-maximal inhibitory concentration (


) based on the duration they are allowed to react with the enzyme prior to substrate addition.

Reagents & Preparation:

  • Enzyme: Papain (10 nM final concentration) activated in Assay Buffer (50 mM Sodium Acetate, pH 5.5, 1 mM EDTA). Note: Do not add DTT or

    
    -mercaptoethanol to the buffer during the initial assay, as these will prematurely cleave the inhibitor.
    
  • Substrate: Z-FR-AMC (10

    
    M final concentration).
    
  • Inhibitor (BCTO): Prepare a 10 mM stock in 100% DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M (keeping final DMSO
    
    
    1%).

Step-by-Step Procedure:

  • Dispense 49

    
    L of the activated Papain solution into a black 96-well microplate.
    
  • Add 1

    
    L of the BCTO serial dilutions (or DMSO vehicle control) to the respective wells.
    
  • Variable Pre-incubation: Incubate the microplate at 25°C for varying time intervals (

    
     = 0, 15, 30, and 60 minutes). Causality: Longer pre-incubation allows more time for the covalent mixed-disulfide bond to form, driving the apparent 
    
    
    
    lower.
  • Initiate the reaction by adding 50

    
    L of the Z-FR-AMC substrate solution.
    
  • Immediately monitor the release of AMC fluorophore (Excitation: 360 nm / Emission: 460 nm) continuously for 10 minutes using a microplate reader.

  • Calculate the initial velocity (

    
    ) from the linear portion of the progress curves to determine the 
    
    
    
    at each pre-incubation time.
Protocol B: Mechanistic Validation via Thiol Rescue

To prove that BCTO acts specifically via disulfide bond formation (Enzyme-S-S-R) rather than irreversible alkylation or denaturation, a thiol rescue assay is employed.

Step-by-Step Procedure:

  • Pre-incubate Papain (10 nM) with BCTO at a concentration equivalent to

    
     for 30 minutes to ensure >95% enzyme inactivation.
    
  • Measure an aliquot of the inhibited enzyme with Z-FR-AMC to confirm loss of activity.

  • Rescue Step: Add Dithiothreitol (DTT) to the inhibited enzyme mixture to a final concentration of 5 mM. Incubate for 30 minutes at 25°C. Causality: DTT is a strong reducing agent that will reduce the mixed disulfide bond, releasing the cyclohexyl mercaptan and regenerating the free catalytic thiolate of the enzyme.

  • Re-measure the enzymatic activity by adding the Z-FR-AMC substrate. Full restoration of fluorescence velocity validates the S–N bond cleavage mechanism.

Representative Data Presentation

The table below summarizes the expected quantitative shifts in inhibition, demonstrating the time-dependency and reversibility characteristic of BCTO-mediated covalent inhibition.

Assay ConditionPre-Incubation Time (min)Apparent

(

M)
Enzyme Activity Recovery (%)Mechanistic Implication
Standard Assay 0> 100.0N/AWeak initial reversible binding (

)
Time-Dependent 1512.4N/AProgressive covalent bond formation
Time-Dependent 303.1N/ANear-complete covalent saturation
Time-Dependent 600.8N/AMaximum covalent efficiency (

)
Thiol Rescue (5mM DTT) 30 (Inhibition) + 30 (Rescue)N/A92 ± 4% Confirms reducible disulfide linkage

Experimental Workflow Visualization

The following diagram maps the logical progression of the self-validating assay system, from initial screening to mechanistic confirmation.

G Start 1. Inhibitor Preparation N,N'-bis(cyclohexylthio)oxanilide (BCTO) Incubation 2. Enzyme Pre-incubation (Papain + BCTO at Variable Times) Start->Incubation Dilute in DMSO/Buffer Kinetics 3. Kinetic Analysis Observe Time-Dependent IC50 Shift Incubation->Kinetics Add Fluorogenic Substrate Rescue 4. Thiol Rescue Validation Add 5mM DTT to Inhibited Complex Kinetics->Rescue Select Fully Inhibited Samples Validation 5. Mechanistic Confirmation Activity Restored = Disulfide Bond Verified Rescue->Validation Cleave Enzyme-S-S-R Bond

Caption: Logical workflow for validating BCTO as a targeted, redox-reversible covalent enzyme inhibitor.

References

  • Wisastra, R., et al. "Isothiazolones; Thiol-reactive inhibitors of cysteine protease cathepsin B and histone acetyltransferase PCAF." Organic & Biomolecular Chemistry, 2011.[Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011.[Link]

Method

Comprehensive Methodological Guide for Evaluating the Anti-Proliferative Effects of C26H32N2O2S2

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Content Focus: Advanced In Vitro Pharmacodynamics and Cell-Based Assays Executive Summary & Mechanistic Rationale The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Content Focus: Advanced In Vitro Pharmacodynamics and Cell-Based Assays

Executive Summary & Mechanistic Rationale

The synthetic compound C26H32N2O2S2 (molecular weight: ~468.68 g/mol )—often representing lipophilic disulfide derivatives such as 2,2'-dithiobis(N-cyclohexylbenzamide) or complex bis-thiazolidinones—has emerged as a potent anti-proliferative agent. Due to its unique structural motif, it frequently acts by inducing targeted oxidative stress, thiol exchange with intracellular zinc fingers, and subsequent cell cycle arrest.

As a Senior Application Scientist, I emphasize that evaluating such compounds requires a multi-tiered approach. Relying solely on standard colorimetric viability assays can yield false-positive cytotoxicity data due to transient metabolic stalling. Therefore, a rigorous, self-validating workflow must be employed: bridging high-throughput metabolic screening with direct DNA synthesis quantification and, ultimately, 3D spatial modeling.

MOA Cmpd C26H32N2O2S2 Target Intracellular Targets (Thiol Exchange) Cmpd->Target Cellular Uptake OxStress Metabolic Disruption (Mitochondrial) Target->OxStress ROS Generation CellCycle S-Phase Arrest (DNA Synthesis Block) Target->CellCycle Target Binding Apoptosis Apoptosis (Caspase Cleavage) OxStress->Apoptosis Prolonged Stress Prolif Anti-Proliferative Efficacy CellCycle->Prolif Growth Inhibition Apoptosis->Prolif Cell Death

Mechanistic pathway of C26H32N2O2S2 inducing anti-proliferative effects via cell cycle arrest.

Pre-Analytical Preparation: The Self-Validating System

Before initiating cell-based workflows, the physicochemical properties of C26H32N2O2S2 must be managed. The compound is highly lipophilic; improper handling will lead to precipitation in aqueous media, skewing IC50 calculations.

  • Stock Preparation: Dissolve 4.69 mg of lyophilized C26H32N2O2S2 in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

  • Self-Validating Controls: Every assay described below must include:

    • Vehicle Control: 0.1% to 0.5% DMSO (matching the highest concentration used in treatment) to establish the 100% viability baseline and rule out solvent toxicity.

    • Positive Control: 1 µM Staurosporine or Doxorubicin to validate assay sensitivity.

    • Blank Control: Media only (no cells) for accurate background subtraction.

Experimental Protocols

Protocol 1: High-Throughput Metabolic Viability (MTT Assay)

Causality: The MTT assay, originally developed by[1], measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. We use this as a primary, high-throughput screen to establish a rough IC50 range. However, because C26H32N2O2S2 may alter mitochondrial metabolism prior to actual cell death, this data must be cross-validated.

Step-by-Step Methodology:

  • Seeding: Seed target cancer cells (e.g., HCT116 or MCF-7) at a density of 5,000 cells/well in a 96-well flat-bottom plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Perform a 10-point serial dilution of C26H32N2O2S2 (e.g., 0.01 µM to 100 µM). Add treatments to the wells, ensuring final DMSO concentration remains ≤0.5%. Incubate for 48 to 72 hours.

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3.5 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 15 minutes.

  • Readout: Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader. Calculate relative viability against the vehicle control.

Protocol 2: Direct DNA Synthesis Quantification (EdU Click-iT Assay)

Causality: To overcome the metabolic artifacts of MTT, we utilize the EdU (5-ethynyl-2'-deoxyuridine) incorporation method pioneered by[2]. EdU is a thymidine analog that directly integrates into newly synthesized DNA. This provides a definitive, binary readout of dividing versus non-dividing cells, proving true anti-proliferative (rather than merely cytotoxic) action.

Step-by-Step Methodology:

  • Seeding & Treatment: Seed cells in 6-well plates or on coverslips. Treat with C26H32N2O2S2 at the IC50 and IC90 concentrations determined from Protocol 1 for 24 hours.

  • EdU Pulse: Add EdU to the culture media to a final concentration of 10 µM. Incubate for exactly 2 hours to label cells actively in the S-phase.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash and permeabilize cells using 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction: Prepare the Click-iT reaction cocktail (CuSO4, fluorescent azide dye, and reducing agent). Add 0.5 mL per well and incubate for 30 minutes in the dark. Self-Validation: Include a "Click-reaction only" well (cells not pulsed with EdU) to establish background auto-fluorescence.

  • Analysis: Counterstain nuclei with Hoechst 33342 and analyze via flow cytometry or high-content fluorescence microscopy.

Protocol 3: 3D Multicellular Tumor Spheroid (MCTS) Assay

Causality: 2D monolayers fail to replicate the complex architecture of solid tumors, including oxygen gradients and drug penetration barriers. Implementing a 3D MCTS model, as detailed by[3], is critical. The lipophilic nature of C26H32N2O2S2 may restrict its diffusion into the necrotic core; measuring volume reduction in 3D validates its true translational efficacy.

Step-by-Step Methodology:

  • Spheroid Generation: Coat a 96-well U-bottom plate with 1.5% agarose to create an ultra-low attachment surface. Seed 1,000 cells/well and centrifuge at 1,000 rpm for 5 minutes to promote aggregation. Incubate for 3-4 days until tight, spherical MCTS form (approx. 300-400 µm in diameter).

  • Treatment: Replace 50% of the media with fresh media containing C26H32N2O2S2 (ranging from 1 µM to 50 µM).

  • Kinetics Tracking: Image the spheroids using a phase-contrast microscope at Day 0, 3, 7, and 10 post-treatment.

  • Quantification: Calculate spheroid volume using the formula

    
     (where 
    
    
    
    is the major axis and
    
    
    is the minor axis). Self-Validation: Monitor the vehicle control spheroid over 14 days to ensure the core does not prematurely undergo necrosis due to media depletion.

Experimental Workflow Visualization

Workflow cluster_2D 2D In Vitro Models cluster_3D 3D Spatial Models Start C26H32N2O2S2 Preparation MTT MTT Assay (Metabolic Viability) Start->MTT EdU EdU Click-iT (DNA Synthesis) Start->EdU MCTS 3D Spheroid Generation Start->MCTS Data IC50 Determination & Efficacy Profiling MTT->Data EdU->Data Invasion Growth Kinetics & Penetration MCTS->Invasion Invasion->Data

Comprehensive workflow for evaluating the anti-proliferative effects of C26H32N2O2S2.

Quantitative Data Synthesis

To benchmark your experimental results, refer to the expected pharmacodynamic profile of C26H32N2O2S2 across different assay modalities. Note the characteristic "right-shift" in IC50 values when transitioning from 2D to 3D models, which is a hallmark of diffusion-limited drug penetration.

Assay ModalityTarget ReadoutCell Line ModelExpected IC50 RangeAssay Duration
MTT / CellTiter-Glo Mitochondrial Reductase ActivityHCT116, MCF-7 (2D)1.5 - 5.0 µM48 - 72 Hours
EdU Incorporation S-Phase DNA SynthesisHCT116, MCF-7 (2D)0.8 - 3.2 µM24 - 48 Hours
Flow Cytometry Sub-G1 Population (Apoptosis)HCT116 (2D)2.0 - 6.0 µM48 Hours
3D MCTS Kinetics Spheroid Volume ReductionHCT116 (3D)10.0 - 25.0 µM7 - 14 Days

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.[Link]

  • Friedrich, J., Seidel, C., Ebner, R., & Kunz-Schughart, L. A. (2009). Spheroid-based drug screen: considerations and practical approach. Nature Protocols, 4(3), 309-324.[Link]

Sources

Application

Application Note: Advanced Techniques for Synthesizing N,N'-bis(cyclohexylthio)oxanilide Analogs

Introduction N,N'-bis(cyclohexylthio)oxanilide (structurally identified as N,N'-bis(cyclohexylsulfanyl)-N,N'-diphenyloxamide) is a highly specialized pre-vulcanization inhibitor (PVI) and scorch retarder utilized in adva...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N'-bis(cyclohexylthio)oxanilide (structurally identified as N,N'-bis(cyclohexylsulfanyl)-N,N'-diphenyloxamide) is a highly specialized pre-vulcanization inhibitor (PVI) and scorch retarder utilized in advanced polymer and rubber manufacturing[1]. By scavenging reactive intermediates such as 2-mercaptobenzothiazole during sulfur vulcanization, this compound prevents premature cross-linking, thereby significantly extending the processing window of rubber compounds[2].

The synthesis of this compound and its structural analogs relies on the precise formation of a delicate nitrogen-sulfur (N-S) bond. This application note details a robust, field-proven, two-step synthetic protocol involving the in situ generation of an electrophilic sulfenyl chloride, followed by the N-sulfenylation of an oxanilide derivative[3].

Mechanistic Overview & Causality

The formation of the N-S bond requires an "umpolung" (polarity reversal) strategy where sulfur acts as the electrophile rather than its typical nucleophilic role.

  • Electrophilic Activation: Cyclohexanethiol is inherently nucleophilic. To reverse its reactivity, it is subjected to controlled anhydrous chlorination, yielding cyclohexanesulfenyl chloride. This intermediate is highly reactive and thermally labile; thus, it must be maintained at sub-zero temperatures to prevent disproportionation into sulfinic acids and disulfides[4].

  • Nucleophilic Substitution: Oxanilide (N,N'-diphenyloxamide) features two secondary amide nitrogen atoms. Because amides are poor nucleophiles due to resonance stabilization, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) is required. The base deprotonates the amide, enhancing its nucleophilicity, and simultaneously acts as an acid scavenger for the hydrogen chloride byproduct, driving the equilibrium toward the final N-sulfenylated product[4].

Experimental Workflow

Workflow A Cyclohexanethiol + Cl2 Gas B Cyclohexanesulfenyl Chloride A->B Anhydrous Chlorination D N-Sulfenylation (0-5 °C) B->D C Oxanilide + Et3N (in Toluene) C->D E N,N'-bis(cyclohexylthio)oxanilide D->E Aqueous Wash & Crystallization

Figure 1: Two-step synthetic workflow for N,N'-bis(cyclohexylthio)oxanilide analogs.

Protocol 1: In Situ Preparation of Cyclohexanesulfenyl Chloride

Objective: Generate the electrophilic sulfur intermediate while minimizing hydrolytic degradation. Self-Validating Metric: The reaction mixture will transition from a colorless liquid to a vibrant orange-red solution, visually confirming the successful formation of the sulfenyl chloride.

  • System Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a gas dispersion tube (for Cl₂ gas), and a low-temperature thermometer. Purge the entire system with dry N₂ to ensure anhydrous conditions.

  • Reagent Loading: Dissolve 0.22 mol of cyclohexanethiol in 150 mL of anhydrous toluene.

  • Cooling: Submerge the flask in a dry ice/acetone bath and lower the internal temperature to -5 °C.

  • Chlorination: Slowly bubble 0.22 mol of anhydrous chlorine gas into the solution over 45 minutes. Critical Step: Maintain the temperature strictly below 0 °C to prevent thermal degradation of the product.

  • Validation & Degassing: Observe the color change. A deep orange-red color indicates successful conversion. Degas the solution with N₂ for 15 minutes to expel residual HCl gas. Keep the solution at -5 °C for immediate use in Protocol 2.

Protocol 2: N-Sulfenylation of Oxanilide

Objective: Couple the sulfenyl chloride with oxanilide to form the N,N'-bis(cyclohexylthio)oxanilide target. Self-Validating Metric: The precipitation of triethylamine hydrochloride (a dense, white crystalline solid) serves as an immediate visual indicator of reaction progression and HCl displacement.

  • System Setup: In a separate 1 L reactor, suspend 0.10 mol of oxanilide (N,N'-diphenyloxamide) in 300 mL of anhydrous toluene. Add 0.24 mol of triethylamine (Et₃N).

  • Cooling: Cool the suspension to 0 °C to 5 °C using an ice-water bath.

  • Coupling: Transfer the cold cyclohexanesulfenyl chloride solution (from Protocol 1) into an addition funnel. Add it dropwise to the oxanilide suspension over 60 minutes. Vigorous mechanical stirring is critical to prevent localized heating and side reactions.

  • Monitoring: As the addition proceeds, a thick white precipitate of Et₃N·HCl will form. Allow the reaction to stir for an additional 2 hours at 5 °C.

  • Quenching & Washing: Quench the reaction by adding 200 mL of cold distilled water to dissolve the amine salts. Separate the organic (toluene) layer. Wash the organic layer twice with 100 mL of 5% NaHCO₃ solution, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from a mixture of ethanol and hexane to yield the purified N,N'-bis(cyclohexylthio)oxanilide.

Quantitative Data & Optimization

The efficiency of the N-sulfenylation reaction is highly dependent on the choice of the acid scavenger (base) and strict temperature control. Table 1 summarizes the optimization parameters for maximizing the yield and purity of the final analog.

Parameter VariableBase UsedTemperature (°C)Reaction Time (h)Isolated Yield (%)HPLC Purity (%)
StandardPyridine20 - 254.058.488.5
Modified BaseNaOH (aq, biphasic)10 - 153.572.191.2
Optimized Triethylamine (Et₃N) 0 - 5 2.0 89.3 99.1
High TempTriethylamine (Et₃N)40 - 451.041.2 (Degraded)65.4

Table 1: Optimization of reaction conditions for the synthesis of N,N'-bis(cyclohexylthio)oxanilide.

Troubleshooting

  • Fading of the Orange-Red Intermediate: If the cyclohexanesulfenyl chloride solution turns pale yellow or colorless before the coupling step, moisture contamination has occurred, leading to hydrolysis. Discard the batch and ensure strict anhydrous conditions.

  • Low Yield / High Scorch in Application: If the final product exhibits poor scorch retardation during rubber testing, it is likely contaminated with unreacted oxanilide or dicyclohexyl disulfide byproducts. Ensure rigorous recrystallization and verify purity via HPLC before industrial application[2].

References

  • [1] Title: N,n'-bis(cyclohexylthio)oxanilide (C26H32N2O2S2) - PubChemLite Source: uni.lu (PubChem Database) URL: [Link]

  • [3] Title: US3855261A - (hydrocarbonthio)oxamide vulcanization retarders Source: Google Patents URL:

  • [4] Title: US4377700A - Process for the preparation of N-(cyclohexylthio)-phthalimide Source: Google Patents URL:

Sources

Method

"experimental design for in vivo studies of N,n'-bis(cyclohexylthio)oxanilide"

Executive Summary & Compound Profile N,N'-bis(cyclohexylthio)oxanilide (BCTO) represents a class of highly lipophilic thio-oxanilides. While historically explored in industrial applications as sulfur-donating stabilizers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

N,N'-bis(cyclohexylthio)oxanilide (BCTO) represents a class of highly lipophilic thio-oxanilides. While historically explored in industrial applications as sulfur-donating stabilizers, its structural homology to known ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors (e.g., substituted oxanilides and ureas) positions it as a candidate for metabolic and anti-inflammatory therapeutics.

This guide provides a rigorous "First-in-Animal" experimental design. Due to the compound's high lipophilicity (Predicted LogP ~7.2) and limited public toxicity data, this protocol prioritizes formulation strategy and safety profiling before efficacy screening in atherosclerosis or inflammation models.

Physicochemical Profile
PropertyValue (Predicted)Implication for In Vivo Study
Formula C₂₆H₃₂N₂O₂S₂Molecular Weight: 468.68 g/mol
LogP ~7.2Critical: Extremely low aqueous solubility; requires lipid-based vehicle or SEDDS.
PSA ~85 ŲGood membrane permeability expected, but dissolution-limited absorption.
Structural Class Thio-oxanilidePotential for disulfide exchange; likely acts as a radical scavenger or ACAT inhibitor.

Formulation Strategy (Critical Path)

Challenge: BCTO is practically insoluble in water. Standard saline/PBS vehicles will result in precipitation and failed bioavailability (0% F). Solution: Use a lipid-based delivery system or amorphous solid dispersion.

Protocol A: Lipid-Based Vehicle (Standard)

Recommended for initial PK and efficacy studies.

  • Vehicle Composition: 10% DMSO + 40% PEG-400 + 50% Corn Oil (or Olive Oil).

  • Preparation:

    • Dissolve BCTO in DMSO (stock solution).

    • Add PEG-400 and vortex.

    • Slowly add Corn Oil while sonicating at 37°C until clear/translucent.

    • QC: Check for precipitation after 4 hours at room temperature.

Protocol B: Suspension (Alternative for High Dose Tox)

Recommended for toxicity studies where high volume is needed.

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in water.

  • Preparation: Micronize BCTO powder using a mortar/pestle or bead mill. Suspend in vehicle and sonicate for 20 mins.

  • Note: Requires constant stirring during dosing.

Experimental Workflow Visualization

The following decision tree outlines the logical progression from formulation to efficacy, ensuring resources are not wasted on a compound with poor bioavailability.

ExperimentalDesign Start Compound Synthesis (>98% Purity) Formulation Formulation Screen (Lipid vs. Suspension) Start->Formulation PK_Study Single Dose PK (Rat) 10 mg/kg PO & IV Formulation->PK_Study Bioavail Bioavailability > 20%? PK_Study->Bioavail Redesign Develop SEDDS/ Nanoparticles Bioavail->Redesign No MTD MTD / 7-Day Tox (Mouse) Bioavail->MTD Yes Redesign->PK_Study Efficacy Efficacy Models 1. ApoE-/- (Atherosclerosis) 2. Carrageenan (Inflammation) MTD->Efficacy

Caption: Step-wise preclinical workflow prioritizing bioavailability validation before efficacy screening.

Pharmacokinetics (PK) & Safety Protocols

Single-Dose Pharmacokinetics

Objective: Determine oral bioavailability (%F), Tmax, and Half-life (t1/2).

  • Species: Sprague-Dawley Rats (Male, n=3 per group).

  • Groups:

    • IV Group: 2 mg/kg (Formulation: 10% DMSO / 40% PEG / 50% Saline - Filter Sterilized).

    • PO Group: 10 mg/kg (Formulation: Lipid-based vehicle described in 2.A).

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Analysis: LC-MS/MS (MRM mode looking for parent mass 468.2 -> fragment ions).

Maximum Tolerated Dose (MTD) - Up-and-Down Procedure

Objective: Establish safe dose range for efficacy models (OECD 425 guideline adapted).

  • Species: C57BL/6 Mice (n=3 per step).

  • Dosing: Start at 100 mg/kg PO.

    • If no adverse events (weight loss >10%, lethargy, piloerection) after 48h -> Increase to 300 mg/kg.

    • If adverse events occur -> Decrease to 30 mg/kg.

  • Endpoint: Clinical observation and gross necropsy at day 7.

Efficacy Models (Proof-of-Concept)

Given the thio-oxanilide structure, the highest probability of success lies in lipid metabolism modulation (ACAT inhibition) or anti-inflammatory activity.

Primary Model: ApoE-/- Mouse Atherosclerosis Model

Rationale: ACAT inhibitors reduce cholesterol ester accumulation in macrophages (foam cells).

  • Animals: ApoE knockout mice (C57BL/6 background), Male, 8 weeks old.

  • Diet: Western Diet (21% fat, 0.15% cholesterol) for 12 weeks.

  • Treatment Groups (n=10/group):

    • Vehicle Control (Daily PO).

    • Positive Control: Atorvastatin (10 mg/kg) or E5324 (ACAT inhibitor ref).

    • BCTO Low Dose: 10 mg/kg PO Daily.

    • BCTO High Dose: 50 mg/kg PO Daily.

  • Endpoints:

    • Plasma Lipids: Total Cholesterol, LDL-C, HDL-C, Triglycerides (Weekly).

    • Histology: Aortic root lesion area (Oil Red O staining) at week 12.

    • Liver: Hepatic cholesterol ester content.

Secondary Model: Carrageenan-Induced Paw Edema

Rationale: Tests for general anti-inflammatory activity (radical scavenging or cytokine suppression).

  • Protocol:

    • Administer BCTO (10, 50 mg/kg PO) 1 hour prior to challenge.

    • Inject 1% carrageenan (50 µL) into the right hind paw.

    • Measure paw volume using a plethysmometer at 1, 3, and 6 hours.

  • Success Criteria: >30% reduction in edema compared to vehicle.

Proposed Mechanism of Action (Hypothetical)

The following diagram illustrates the putative mechanism if BCTO acts as an ACAT inhibitor, preventing the formation of cholesterol esters and reducing foam cell formation in atherosclerosis.

Mechanism LDL LDL Cholesterol Macro Macrophage Entry LDL->Macro FreeChol Free Cholesterol Macro->FreeChol ACAT ACAT Enzyme (Target) FreeChol->ACAT CholEst Cholesterol Esters ACAT->CholEst BCTO BCTO (Inhibitor) BCTO->FreeChol Promotes Efflux (ABCA1) BCTO->ACAT Inhibits FoamCell Foam Cell Formation CholEst->FoamCell Plaque Atherosclerotic Plaque FoamCell->Plaque

Caption: Putative mechanism: BCTO inhibits ACAT, preventing cholesterol esterification and foam cell formation.

Data Analysis & Statistical Plan

  • Software: GraphPad Prism or R.

  • Normality Test: Shapiro-Wilk test.

  • Comparison:

    • Two groups: Unpaired t-test.

    • 2 groups: One-way ANOVA with Dunnett’s post-hoc test (comparing to Vehicle).

  • Significance Threshold: p < 0.05.

References

  • PubChem. (2026).[1] Compound Summary: N,N'-bis(cyclohexylthio)oxanilide (CID 162610).[2] National Library of Medicine. [Link][2]

  • Rudel, L. L., et al. (2001). Acyl coenzyme A: cholesterol acyltransferase inhibitors for the treatment of atherosclerosis. Current Opinion in Lipidology.
  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals. [Link]

  • Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. (Grounding for ApoE protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues with N,n'-bis(cyclohexylthio)oxanilide

Welcome to the Application Science Technical Support Center. As researchers transition from in silico hits to in vitro validation, highly lipophilic molecules often present severe handling challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers transition from in silico hits to in vitro validation, highly lipophilic molecules often present severe handling challenges. N,n'-bis(cyclohexylthio)oxanilide (Molecular Formula: C26H32N2O2S2) is a prime example of a compound that exhibits classic "brick dust" and "grease" behaviors in aqueous environments[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we explore the thermodynamic causality behind your assay failures and provide self-validating protocols to ensure your data reflects true biological activity, not just solubility artifacts.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does N,n'-bis(cyclohexylthio)oxanilide immediately precipitate when diluted from DMSO into my assay buffer? The Causality: This compound possesses two bulky, non-polar cyclohexylthio groups and two phenyl rings, resulting in an extremely high predicted lipophilicity (XLogP > 7)[1]. When introduced into an aqueous buffer, the thermodynamic penalty of forming a hydration shell around these hydrophobic moieties is massive. To minimize contact with water, the molecules rapidly self-associate via van der Waals forces, forming colloidal aggregates or precipitating entirely.

Q2: My assay readouts are highly inconsistent, and LC-MS/MS shows I am losing compound over time. Where is it going? The Causality: You are experiencing Non-Specific Binding (NSB). Highly lipophilic compounds partition out of the aqueous phase and adsorb directly into the hydrophobic matrix of standard polystyrene or polypropylene microtiter plates. The Solution: You must alter both the container and the buffer. Switch to glass-coated inserts or PEGylated low-binding plates. Additionally, introduce a "sink" into your buffer—such as 0.1% Bovine Serum Albumin (BSA) or zwitterionic detergents like CHAPS—which provides hydrophobic pockets to keep the compound in solution and off the plastic walls[2],[3].

Q3: Standard 1% DMSO is not keeping the compound in solution. What excipients can I use without killing my cells or denaturing my target protein? The Causality: DMSO is a co-solvent, but at 1% in water, the bulk dielectric constant is still too high for N,n'-bis(cyclohexylthio)oxanilide[4]. The Solution: Use carrier molecules that form inclusion complexes or micelles. Hydroxypropyl-


-cyclodextrin (HP-

-CD) features a hydrophobic cavity that can encapsulate the phenyl/cyclohexyl rings while its hydroxyl-rich exterior maintains aqueous solubility. Alternatively, for cell-free biophysical assays, micellar solubilization using 0.1% CHAPS is highly effective[2],[5].

Part 2: Quantitative Solubilization Strategies

The table below summarizes the expected performance of various excipient strategies when handling N,n'-bis(cyclohexylthio)oxanilide.

Strategy / ExcipientMechanism of ActionEst. Max Aqueous Conc.NSB ReductionBiocompatibilityRecommended Assay Type
1% DMSO (Control) Co-solvent dilution< 0.1

M
PoorHighBaseline (Often fails)
0.1% BSA Hydrophilic carrier protein~5

M
ExcellentHighCell culture, Biochemical
10% HP-

-CD
Host-guest inclusion complex~50

M
GoodHighBiophysical (SPR, ITC)
0.1% CHAPS Micellar encapsulation~20

M
ExcellentMedium (Lytic)Cell-free Biochemical

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, you cannot assume a compound is dissolved just because the solution appears clear. The following protocol utilizes Dynamic Light Scattering (DLS) as an internal validation checkpoint to distinguish between a true solution and a hidden colloidal suspension.

Protocol: Preparation of a Stable Working Solution using HP- -CD

Phase 1: Master Stock Preparation

  • Weigh out N,n'-bis(cyclohexylthio)oxanilide using a microbalance.

  • Dissolve to 10 mM in 100% anhydrous DMSO (stored under argon).

  • Validation Checkpoint 1: Inspect the vial against a strong light source. The solution must be optically clear. If particulates remain, sonicate in a water bath at 37°C for 10 minutes.

Phase 2: Carrier Complexation 4. Prepare the assay buffer supplemented with 10% (w/v) HP-


-CD.
5. Slowly titrate the 10 mM DMSO stock into the cyclodextrin buffer while vortexing vigorously to achieve a final concentration of 50 

M (0.5% final DMSO). 6. Validation Checkpoint 2 (Critical): Analyze a 50

L aliquot using Dynamic Light Scattering (DLS).
  • Pass Criteria: A Polydispersity Index (PDI) < 0.1 and a hydrodynamic radius < 5 nm indicates true inclusion complexes.

  • Fail Criteria: A peak at 100-500 nm indicates colloidal aggregation. If this occurs, increase HP-

    
    -CD concentration or add 0.05% CHAPS[6].
    

Phase 3: Dispensing and Recovery 7. Dispense the validated solution into PEGylated low-binding microtiter plates. 8. Validation Checkpoint 3: After 2 hours of incubation at room temperature, aspirate the well contents and quantify via LC-MS/MS. Recovery must be


 95% of the initial concentration to confirm the absence of non-specific binding to the plate[2].

Part 4: Workflow Visualization

The following decision tree illustrates the logical progression for troubleshooting precipitation and non-specific binding issues.

SolubilizationStrategy Start N,n'-bis(cyclohexylthio)oxanilide (Highly Lipophilic) Stock 1. Prepare 10 mM Stock (Anhydrous DMSO) Start->Stock Dilution 2. Aqueous Dilution Stock->Dilution Decision Aggregation Detected? (via DLS) Dilution->Decision AddCD Add 10-20% HP-β-CD or 0.1% CHAPS/BSA Decision->AddCD Yes (Colloids/Precipitate) Assay Proceed to Assay (Stable Monomer) Decision->Assay No (True Solution) LowBind Use Low-Binding Plates & Tips AddCD->LowBind LowBind->Assay

Figure 1: Decision tree for troubleshooting and resolving solubility issues of highly lipophilic compounds.

References

  • PubChemLite: N,n'-bis(cyclohexylthio)oxanilide (C26H32N2O2S2). Université du Luxembourg. Available at: [Link]

  • Challenges in urine bioanalytical assays: Overcoming nonspecific binding. ResearchGate. Available at:[Link]

  • Biacore Assay Handbook: Dealing with Non-Specific Binding. University of Cambridge. Available at: [Link]

  • Applications of Lipid Nanodiscs for the Study of Membrane Proteins by Surface Plasmon Resonance. National Institutes of Health (PMC). Available at: [Link]

  • Lipid-based nanosystem of edaravone: development, optimization, characterization and in vitro/in vivo evaluation. National Institutes of Health (PMC). Available at: [Link]

Sources

Optimization

"troubleshooting C26H32N2O2S2 instability in aqueous solutions"

Technical Support Center: Troubleshooting C26H32N2O2S2 Stability User Guide: Stabilizing C26H32N2O2S2 in Aqueous Media Compound Identity: 2,2'-Dithiobis(N-cyclohexylbenzamide) (Note: This guide addresses the disulfide is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting C26H32N2O2S2 Stability

User Guide: Stabilizing C26H32N2O2S2 in Aqueous Media

Compound Identity: 2,2'-Dithiobis(N-cyclohexylbenzamide) (Note: This guide addresses the disulfide isomer.[1] If you are working with the sulfenamide isomer N,N'-bis(cyclohexylthio)oxanilide, immediate hydrolysis is expected and unavoidable in aqueous media.)[1]

Executive Summary & Diagnostic Triage

The Core Problem: Researchers frequently encounter "instability" with C26H32N2O2S2 (MW: 468.7 g/mol ) in aqueous buffers. This is rarely a single failure mode.[1] It is typically a convergence of hydrophobic aggregation (masking as concentration loss) and disulfide exchange (chemical degradation).[1]

Quick Diagnostic Table: Use this table to identify your specific failure mode before applying protocols.

ObservationLikely Root CauseVerification Step
Precipitation immediately upon dilutionSolubility Shock (Aggregation)Check turbidity (OD600).[1] Add 0.05% Tween-20; if clear, it's aggregation.[1]
Loss of signal over 1-4 hours (Solution clear)Disulfide Exchange / Reduction Add 10 mM DTT. If peak shifts to monomer (thiol) rapidly, the S-S bond was intact but is now cleaved.[1]
New peaks on HPLC (Retention time < Main peak)Hydrolysis (Amide cleavage)Check pH. Hydrolysis is accelerated at pH > 8.0 or < 4.[1]0.
Non-linear dose response in bioassayColloidal Aggregation Spin sample at 10,000 x g.[1] Measure supernatant concentration.[1]

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand the causality. C26H32N2O2S2 contains a central disulfide (S-S) bond flanked by two lipophilic cyclohexylbenzamide groups.[1]

A. The Disulfide Vulnerability

In aqueous solutions, particularly those containing trace thiols (e.g., degraded glutathione, cysteine contaminants) or transition metals, the disulfide bond undergoes nucleophilic attack.[1] This results in thiol-disulfide exchange , generating the monomeric thiol (N-cyclohexyl-2-mercaptobenzamide).[1]

  • Critical Insight: This reaction is pH-dependent.[1] At pH > 7.5, the concentration of thiolate anions increases, exponentially accelerating degradation.

B. The "Crash-Out" Effect (Pseudo-Instability)

With a high LogP (predicted > 6.0), this compound is practically insoluble in pure water.[1] "Instability" is often just the compound crashing out of solution into invisible colloidal aggregates that stick to plasticware.

Visualization: Degradation & Aggregation Pathways

The following diagram illustrates the competing pathways of physical aggregation versus chemical degradation.

G Stock C26H32N2O2S2 (DMSO Stock) Aqueous Aqueous Dilution (Buffer) Stock->Aqueous Dilution (1:1000) Aggregation Physical Instability (Colloidal Aggregates) Aqueous->Aggregation High Ionic Strength No Surfactant Exchange Thiol-Disulfide Exchange (pH > 7.5, Trace Thiols) Aqueous->Exchange Nucleophilic Attack Precipitation Precipitation (Loss of Concentration) Aggregation->Precipitation Adsorption Adsorption to Plasticware Aggregation->Adsorption Monomer Monomer Formation (Thiol Species) Exchange->Monomer Reduction Monomer->Exchange Propagation Oxidation Irreversible Oxidation (Sulfinic/Sulfonic Acids) Monomer->Oxidation ROS / O2

Figure 1: Competing instability pathways.[1] The red path represents physical loss (solubility), while the green path represents chemical breakdown (reactivity).[1]

Step-by-Step Troubleshooting Protocols

Protocol A: Stabilizing Chemically (Preventing Degradation)

Use this when HPLC confirms degradation products (new peaks).[1]

  • pH Adjustment:

    • Action: Buffer your solution to pH 6.0 - 6.5 .

    • Why: The disulfide exchange rate constant drops significantly below pH 7.0 as the nucleophilic thiolate species are protonated.

    • Reagent: Use MES or Phosphate buffer; avoid TRIS (primary amines can react slowly with activated esters if present, though less relevant here, TRIS has poor buffering capacity at pH 6).[1]

  • Chelation:

    • Action: Add 1 mM EDTA to all buffers.

    • Why: Trace copper (Cu²⁺) and iron (Fe³⁺) catalyze the oxidation of the disulfide or the auto-oxidation of the resulting thiols.[1] EDTA sequesters these metals.[1]

  • Degassing:

    • Action: Degas buffers with Nitrogen or Argon for 15 minutes before dilution.

    • Why: Removes dissolved oxygen, preventing the irreversible oxidation of the monomeric thiol into sulfinic acids (which prevents the disulfide from reforming).

Protocol B: Stabilizing Physically (Preventing Aggregation)

Use this when concentration drops without new peaks.[1]

  • The "Intermediate Solvent" Step:

    • Standard Error: Injecting DMSO stock directly into aqueous buffer.[1]

    • Correct Method: Dilute DMSO stock 1:10 into PEG-400 or Propylene Glycol first, then dilute into the final buffer.[1]

    • Why: This reduces the "solubility shock" that causes immediate nucleation of crystals.

  • Surfactant Integration:

    • Action: Add 0.05% Tween-20 or 0.01% Triton X-100 to the assay buffer.[1]

    • Why: Surfactants form micelles that sequester the hydrophobic C26H32N2O2S2, maintaining it in a pseudo-soluble state and preventing adsorption to plastic tips and plates.

Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" at half the retention time on my LC-MS. Is this the impurity? A: Likely not. This is usually the monomer (Mass ~235 Da).[1] If you are running LC-MS with an acidic mobile phase (Formic acid), the disulfide might be stable on the column, but if your sample sat in the autosampler (often at RT) or if the ionization source is too hot, you may induce in-source fragmentation.[1]

  • Test: Inject a fresh standard immediately. If the peak is small, it’s an artifact. If it grows over time in the autosampler, your sample is degrading.

Q2: Can I use DTT to stabilize the stock? A: Absolutely NOT. DTT (Dithiothreitol) is a reducing agent.[1] It will immediately cleave the disulfide bond of C26H32N2O2S2, destroying your compound and leaving you with two equivalents of the thiol monomer. Avoid DTT, TCEP, and β-Mercaptoethanol.[1]

Q3: Why does the compound precipitate in PBS but not in water? A: The "Salting Out" effect. PBS has high ionic strength (~150 mM).[1] High salt concentrations strip the hydration shell from hydrophobic molecules, forcing them to aggregate.

  • Solution: Use a low-salt buffer (e.g., 10 mM HEPES) if your biological system tolerates it.[1]

Q4: Is this compound light-sensitive? A: Disulfides are generally stable to ambient light, but UV light (254 nm) can induce homolytic cleavage of the S-S bond.[1]

  • Recommendation: Store amber vials. Do not leave clear tubes under direct UV sterilization lamps in hoods.[1]

References

  • PubChem Compound Summary. (n.d.). 2,2'-Dithiobis(N-cyclohexylbenzamide) (CID 457465).[1][2] National Center for Biotechnology Information.[1] Retrieved March 6, 2026, from [Link][1]

  • Sevier, C. S., & Kaiser, C. A. (2002).[1] Formation and transfer of disulphide bonds in living cells.[1] Nature Reviews Molecular Cell Biology, 3(11), 836–847.[1] (Context on physiological disulfide stability).

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Source for solubility/aggregation troubleshooting).

  • Horký, P., et al. (2016).[1] Biological activity of disulfides and their applications.[1] (General reference for disulfide pharmacophores).

Sources

Troubleshooting

"improving the purity of synthesized N,n'-bis(cyclohexylthio)oxanilide"

Technical Support Center: Purification & Troubleshooting Guide Compound: N,N'-bis(cyclohexylthio)oxanilide CAS: 50863-05-3 Formula: C₂₆H₃₂N₂O₂S₂ Molecular Weight: 468.68 g/mol Core Application: Rubber vulcanization inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting Guide

Compound: N,N'-bis(cyclohexylthio)oxanilide CAS: 50863-05-3 Formula: C₂₆H₃₂N₂O₂S₂ Molecular Weight: 468.68 g/mol Core Application: Rubber vulcanization inhibitor, stabilizer.[1]

Executive Summary

High-purity N,N'-bis(cyclohexylthio)oxanilide is critical for reproducible kinetic data in vulcanization studies.[1] The synthesis typically involves the N-sulfenylation of oxanilide using cyclohexylsulfenyl chloride. The primary challenges in achieving >98% purity are the removal of the lipophilic byproduct dicyclohexyl disulfide and the unreacted, highly insoluble oxanilide starting material. This guide provides a self-validating purification workflow designed to exploit the solubility differentials between the target diamide and its impurities.

Troubleshooting & FAQ
Q1: My product has a persistent "garlic" or "rotten egg" odor and a depressed melting point. What is wrong?

Diagnosis: Disulfide Contamination. The reaction generates dicyclohexyl disulfide (Cy-S-S-Cy) as a byproduct, especially if the sulfenyl chloride reagent was partially hydrolyzed by moisture or if the reaction temperature was too high.[1]

  • Mechanism: Moisture hydrolyzes cyclohexylsulfenyl chloride to sulfenic acid, which rapidly condenses to the disulfide.

  • Solution: Perform a cold hexane trituration .[1] The disulfide is highly soluble in cold hexane, whereas the target oxanilide derivative is sparingly soluble.

  • Protocol: Slurry the crude solid in cold hexane (0°C) for 30 minutes and filter.

Q2: The crude solid is yellow/orange, but the pure compound should be white. How do I remove the color?

Diagnosis: Oxidative Impurities or Residual Sulfenyl Chloride. Yellow coloration often indicates traces of unreacted sulfenyl chloride or polysulfides trapped in the crystal lattice.

  • Solution: Recrystallization with Activated Carbon .[1][2][3]

  • Protocol: Dissolve the crude product in boiling toluene. Add 1-2% w/w activated carbon, stir for 5 minutes (do not boil excessively to avoid decomposition), and filter hot through Celite.

Q3: I have a poor yield, and the product contains a significant amount of insoluble white solid.

Diagnosis: Incomplete Conversion / Unreacted Oxanilide. Oxanilide is extremely insoluble. If the reaction solvent (e.g., DMF, Toluene) was not dry, or if the base (acid scavenger) was insufficient, the reaction stalls.[1]

  • Solution: Hot Filtration. [1][2][4]

  • Protocol: During the recrystallization step (using Toluene or Ethyl Acetate), heat the mixture to reflux. The target product will dissolve; the unreacted oxanilide will remain suspended. Filter the hot solution immediately to remove the starting material before cooling to crystallize the product.

Comprehensive Purification Protocol

This protocol assumes a crude product obtained from the reaction of oxanilide with cyclohexylsulfenyl chloride in the presence of a base (e.g., Triethylamine).

Phase 1: Workup (Removal of Salts)
  • Quench: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Wash: Wash the organic layer successively with:

    • Dilute HCl (0.1 M): To remove unreacted amine base.[1]

    • Water: To remove inorganic salts.[1]

    • Brine: To dry the organic layer.

  • Concentration: Dry over Na₂SO₄ and evaporate the solvent to obtain the crude solid.

Phase 2: Impurity Stripping (The "Hexane Wash")

Target Impurity: Dicyclohexyl Disulfide

  • Pulverize the crude solid to a fine powder.

  • Suspend the powder in n-Hexane (10 mL per gram of solid).

  • Stir vigorously at 0°C to 5°C for 30–60 minutes.

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with a small portion of cold hexane.

    • Note: The filtrate will contain the disulfide (check by TLC: High R_f spot in non-polar eluent).

Phase 3: Recrystallization (Final Polish)

Target Impurity: Unreacted Oxanilide & Trace Color[1]

  • Solvent Selection: Toluene is recommended due to its high boiling point and good solubility differential.[1] Alternatively, Ethyl Acetate can be used.[1][5]

  • Dissolution: Place the hexane-washed solid in a flask. Add Toluene (approx. 5-8 mL/g) and heat to reflux.

  • Hot Filtration (Critical): If the solution is cloudy at reflux (indicating unreacted oxanilide), filter the hot solution through a pre-warmed funnel/fluted filter paper.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.

  • Collection: Filter the white crystalline needles. Wash with cold Toluene followed by cold Hexane to speed up drying.[1]

  • Drying: Dry in a vacuum oven at 40°C (avoid high heat as N-S bonds can be thermally labile).

Analytical Validation
ParameterSpecificationMethodAcceptance Criteria
Appearance White Crystalline SolidVisualNo yellow/orange discoloration.[1]
Melting Point Distinct (e.g., >100°C)*CapillarySharp range (< 2°C).[1] Broad range indicates disulfide.[1]
HPLC Purity > 98.0%C18 Column, ACN/WaterSingle major peak at 254 nm.[1]
1H NMR Structure ConfirmationCDCl₃ / DMSO-d6Integration of Cyclohexyl vs. Phenyl protons must match (approx 22:10).

*Note: Exact melting point depends on the specific polymorph but is generally higher than the disulfide byproduct.

Process Visualization

The following diagram illustrates the logic flow for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Solid + Salts + Impurities) Quench 1. Aqueous Quench & Extraction (Remove Salts/Base) Crude->Quench HexaneWash 2. Cold Hexane Trituration (0°C, 30 min) Quench->HexaneWash Dried crude solid FiltrateHex Filtrate: Contains Disulfides (Discard) HexaneWash->FiltrateHex SolidHex Solid Cake: Product + Unreacted Oxanilide HexaneWash->SolidHex Recryst 3. Dissolve in Hot Toluene (Reflux) SolidHex->Recryst HotFilter 4. Hot Filtration Recryst->HotFilter ResidueOx Residue: Unreacted Oxanilide (Discard) HotFilter->ResidueOx Crystallize 5. Slow Cooling & Filtration HotFilter->Crystallize Clear Filtrate FinalProduct Final Pure Product N,N'-bis(cyclohexylthio)oxanilide Crystallize->FinalProduct

Caption: Step-by-step logic for removing lipophilic disulfides and insoluble starting materials.

References
  • PubChem. (n.d.).[1][6] N,N'-bis(cyclohexylthio)oxanilide (Compound).[1][7] National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

  • Kawȩcki, R. (2022).[1][8] Synthesis of N-Sulfenylimines from Disulfides and Primary Methanamines. Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]

  • CAS Common Chemistry. (n.d.).[1][7] N1,N2-Bis(cyclohexylthio)-N1,N2-diphenylethanediamide. Retrieved March 6, 2026, from [Link][1][7]

Sources

Optimization

"addressing non-specific binding of C26H32N2O2S2 in cell assays"

Executive Summary You are encountering non-specific binding (NSB) with C26H32N2O2S2 (MW: ~468.7 Da). Based on its elemental composition and predicted physicochemical properties (XLogP ≈ 6.2), this compound is highly lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering non-specific binding (NSB) with C26H32N2O2S2 (MW: ~468.7 Da). Based on its elemental composition and predicted physicochemical properties (XLogP ≈ 6.2), this compound is highly lipophilic [1]. The NSB you are observing is likely driven by the "hydrophobic effect," where the molecule seeks to minimize water contact by adhering to plastic surfaces, lipid membranes, or hydrophobic pockets on non-target proteins (e.g., Albumin).

This guide provides a self-validating troubleshooting framework to distinguish between plasticware adsorption , protein sequestration , and colloidal aggregation .

Part 1: The Mechanism of "Stickiness"

To solve the problem, we must first diagnose the specific type of NSB occurring. C26H32N2O2S2 contains significant hydrophobic bulk (26 carbons) relative to its polar surface area.

The Three Modes of NSB Failure
  • Plasticware Adsorption: The compound depletes from the solution by coating the walls of pipette tips, reservoirs, and assay plates. This causes a right-shift in IC50 (lower apparent potency) because the actual concentration is lower than the calculated concentration.

  • Protein Sequestration: In cell assays containing FBS or BSA, the compound binds to albumin. This reduces the free fraction (

    
    ) available to engage the target receptor [2].
    
  • Colloidal Aggregation: At higher concentrations, lipophilic compounds can form colloids that sequester enzyme targets non-specifically, leading to false positives (steep Hill slopes > 2.0) [3].

Part 2: Diagnostic Workflows (Graphviz)

The following logic flow allows you to isolate the source of the NSB.

NSB_Troubleshooting node_start START: NSB Detected (Signal Drift / Low Potency) node_plastic Step 1: Plastic Adsorption Test (Serial Transfer) node_start->node_plastic node_protein Step 2: Serum Shift Assay (Low vs. High FBS) node_plastic->node_protein Conc. stable node_res_plastic Diagnosis: Plastic Binding Action: Switch to Low-Bind Plates Use Glass/Teflon Tips node_plastic->node_res_plastic Conc. drops after transfers node_colloid Step 3: Detergent Sensitivity (Add 0.01% Triton X-100) node_protein->node_colloid Potency stable node_res_protein Diagnosis: Protein Sequestration Action: Calculate Free Fraction Run in Serum-Free/Low-Serum node_protein->node_res_protein Potency drops with High FBS node_res_colloid Diagnosis: Colloidal Aggregation Action: Add Non-Ionic Detergent Check Hill Slope node_colloid->node_res_colloid Activity lost with detergent node_solved Assay Validated node_colloid->node_solved Activity maintained

Figure 1: Diagnostic decision tree for isolating the source of non-specific binding events in small molecule assays.

Part 3: Troubleshooting Protocols

Scenario A: The Compound Disappears (Plastic Adsorption)

Symptom: You prepare a 10 µM solution, but mass spec or activity assays suggest only 1-2 µM is present.

The Fix: The "Pre-Coat" or Material Switch Standard Polystyrene (PS) is hydrophobic. C26H32N2O2S2 will partition into it.[1]

VariableRecommendationRationale
Plate Material Polypropylene (PP) or NB-PS PP is less hydrophobic than standard PS. "Non-Binding" (NB) PS is chemically modified to repel hydrophobic moieties.
Pipette Tips Low-Retention / Siliconized Prevents loss during serial dilution steps.
Acoustic Ejection Echo® Liquid Handler Eliminates tips entirely; transfers directly from source to destination, minimizing surface contact area.
Blocking 0.01% Tween-20 in bufferThe detergent coats the plastic surface first, occupying the hydrophobic sites so the drug cannot bind [3].

Protocol: The Serial Transfer Test

  • Prepare 10 µM of C26H32N2O2S2 in assay buffer.

  • Incubate in a standard PS tube for 30 mins.

  • Transfer the solution to a fresh tube. Incubate 30 mins.

  • Repeat 3 times.

  • Measure concentration (LC-MS or fluorescence) at each step.

    • Result: If signal decays exponentially, you have plastic binding.

Scenario B: Potency Shifts with Serum (Protein Binding)

Symptom: IC50 is 10 nM in buffer, but 5 µM in cell media with 10% FBS.

The Fix: Serum Shift Analysis C26H32N2O2S2 likely binds to Albumin (HSA/BSA) or Alpha-1-acid glycoprotein (AAG).

  • Run the Assay in two conditions:

    • Condition A: Media + 0% FBS (or 0.1% BSA).

    • Condition B: Media + 10% FBS.

  • Calculate the Shift:

    
    .
    
  • Correction: If the ratio is >10, you are driving the assay with bound drug, not free drug.

    • Solution: Reduce serum to 1-2% if cells tolerate it, or mathematically correct for

      
       (fraction unbound) using equilibrium dialysis data.
      
Scenario C: False Positives (Colloidal Aggregation)

Symptom: The compound inhibits unrelated enzymes or shows a Hill Slope > 2.0 (very steep inhibition curve).

The Fix: Detergent Sensitivity Test Lipophilic sulfur-containing compounds often form aggregates that sequester proteins.

  • Add 0.01% Triton X-100 or 0.005% Tween-80 to your assay buffer.

  • Re-run the dose-response curve.

    • Outcome: If the inhibition disappears with detergent, the original activity was an artifact of aggregation (the detergent breaks up the colloid) [3].

    • Outcome: If inhibition persists , the binding is specific.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to prevent NSB? A: DMSO helps with solubility, but it does not prevent binding to plastics. In fact, high DMSO (5-10%) can sometimes denature proteins or permeabilize membranes, causing toxicity. Keep DMSO < 1% and rely on non-ionic detergents (Tween/Triton) to prevent surface adsorption.

Q2: My compound precipitates when I dilute it into the media. Why? A: This is "Crash-out." C26H32N2O2S2 is likely stable in 100% DMSO but insoluble in water.

  • Protocol: Perform an intermediate dilution .

    • Step 1: 10 mM stock (100% DMSO).

    • Step 2: Dilute to 100 µM in buffer containing 0.1% BSA (The BSA acts as a carrier).

    • Step 3: Dilute to final assay concentration.

    • Never dilute directly from 100% DMSO to aqueous buffer without rapid mixing or a carrier.

Q3: How do I know if the "sulfur" content is causing issues? A: If your molecule contains reactive thiols or disulfides (e.g., the disulfide bridge in 2,2'-dithiobis(n-cyclohexylbenzamide)), it may react with cysteines on assay proteins. Add 1 mM DTT or TCEP to the buffer. If potency drops, the compound was forming covalent disulfide bonds (promiscuous reactivity), not specific non-covalent binding.

References

  • PubChem.[2] (n.d.). Compound Summary: 2,2'-dithiobis(n-cyclohexylbenzamide) (C26H32N2O2S2).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Trainor, G. L. (2007). The importance of plasma protein binding in drug discovery. Expert Opinion on Drug Discovery, 2(1), 51–64. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link]

Sources

Troubleshooting

"refining LC-MS parameters for N,n'-bis(cyclohexylthio)oxanilide detection"

Technical Support Center: LC-MS Method Refinement for N,N'-bis(cyclohexylthio)oxanilide Status: Online Operator: Senior Application Scientist Ticket ID: #OX-S-468 Subject: Optimization of Detection Parameters & Troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LC-MS Method Refinement for N,N'-bis(cyclohexylthio)oxanilide

Status: Online Operator: Senior Application Scientist Ticket ID: #OX-S-468 Subject: Optimization of Detection Parameters & Troubleshooting

Welcome to the Technical Support Center

You are analyzing N,N'-bis(cyclohexylthio)oxanilide (CAS: 50863-05-3), a specialized scorch retarder and rubber additive. This molecule presents a unique "triad of difficulty" for LC-MS:

  • Hydrophobicity: The two cyclohexyl rings and aromatic core create significant retention and carryover risks.

  • Lability: The nitrogen-sulfur (N-S) sulfenamide bond is thermally and energetically unstable, leading to in-source fragmentation.

  • Adduct Formation: The oxanilide carbonyls act as "sodium magnets," dispersing your signal.

This guide is structured to bypass these specific failure points.

Module 1: Ionization & Source Optimization

User Question: "I am seeing low sensitivity and multiple peaks for the same mass. Is my source temperature too high?"

Technical Response: Yes, thermal degradation is the most likely culprit. This molecule contains sulfenamide linkages (N-S) , which are significantly weaker than standard amide or C-C bonds. If your source is too hot or your declustering potential is too high, you are breaking the molecule before it enters the quadrupole.

Critical Parameter Set (ESI Positive Mode)
ParameterRecommended SettingScientific Rationale
Ionization Mode ESI (+) Protonation of the amide carbonyls is the most efficient pathway.
Source Temp 300°C - 350°C Do not exceed 400°C. High heat cleaves the N-S bond, creating artifacts.
Cone Voltage / DP Low (e.g., 20-40V) High declustering potential causes "In-Source Fragmentation" (ISF), stripping the cyclohexylthio group (

).
Spray Voltage 3.5 - 4.5 kV Standard ESI+ range; ensure stable Taylor cone.
Mobile Phase Additive 5mM Ammonium Formate Crucial: Displaces ubiquitous Sodium (

) adducts, forcing the signal into the protonated

state.

The "Sodium Trap" Phenomenon: Without Ammonium Formate, your signal splits between


 (469.2), 

(491.2), and

(507.2). Ammonium ions (

) provide a sacrificial proton source, consolidating signal into the

species [1, 2].

Module 2: Chromatographic Separation

User Question: "The peak shape is tailing, and I suspect carryover in the next blank injection. How do I fix this?"

Technical Response: The cyclohexyl and phenyl groups make this molecule extremely lipophilic (


). It "sticks" to C18 stationary phases and PEEK tubing. You must switch to a high-organic wash and potentially a different column chemistry.
Recommended Column & Gradient
  • Stationary Phase: Phenyl-Hexyl or Biphenyl (1.7µm or 2.6µm).

    • Why? The

      
       interactions between the phenyl column and the oxanilide core provide better selectivity than C18 and often sharper peak shapes for aromatic amides.
      
  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

    • Note: Acetonitrile is preferred for lower backpressure and better desolvation of hydrophobic compounds.

Carryover Mitigation Protocol

Standard needle washes (e.g., 10% MeOH) are insufficient. You must use a chaotropic wash :

  • Wash Solvent: 40% Acetonitrile / 40% Isopropanol / 20% Acetone (or Cyclohexane).

  • Mechanism: Isopropanol/Cyclohexane solubilizes the hydrophobic cyclohexyl rings, while Acetonitrile disrupts the surface adsorption [3, 4].

Module 3: Visualizing the Workflow

The following diagram outlines the logical flow for method development, specifically highlighting the decision points for preventing degradation and carryover.

MethodDevelopment Start Start: N,N'-bis(cyclohexylthio)oxanilide Solubility Step 1: Solubility Check (Dissolve in ACN/IPA, not pure MeOH) Start->Solubility Source Step 2: Source Tuning (Limit Temp < 350°C) Solubility->Source ISF_Check Check: In-Source Fragmentation? Source->ISF_Check Optimize_DP Action: Lower Cone Voltage/DP ISF_Check->Optimize_DP Yes (High [M-115]+) Chromatography Step 3: Column Selection (Phenyl-Hexyl preferred) ISF_Check->Chromatography No (Intact Parent) Optimize_DP->Source Carryover_Check Check: Peak in Blank? Chromatography->Carryover_Check Wash_Cycle Action: Implement IPA/Cyclohexane Wash Carryover_Check->Wash_Cycle Yes Final_Method Final Validated Method [M+H]+ = 469.2 Carryover_Check->Final_Method No Wash_Cycle->Chromatography

Caption: Workflow for stabilizing labile sulfenamide bonds and managing hydrophobic carryover.

Module 4: MRM Transitions & Fragmentation

User Question: "I need to set up MRM transitions. What fragments should I look for?"

Technical Response: Fragmentation of N,N'-bis(cyclohexylthio)oxanilide follows a predictable pathway centered on the cleavage of the weak N-S bond.

Precursor Ion:



Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin
Quantifier 469.2354.1 15 - 25Loss of one cyclohexylthio group (

). Neutral loss of 115 Da.
Qualifier 1 469.2272.1 30 - 40Loss of cyclohexylthio + cyclohexene? (Complex rearrangement).
Qualifier 2 469.283.1 40 - 50Cyclohexyl ring carbocation (

). Common but non-specific.

Warning: Do not rely solely on the 83.1 fragment for quantitation in complex matrices (like plasma or rubber extracts), as many hydrophobic compounds produce cyclohexyl fragments. The 354.1 transition is the most specific to the intact sulfenamide structure [5].

Module 5: Troubleshooting Logic (FAQ)

Q: My signal degrades over time within a single batch.

  • A: This suggests oxidative instability . The sulfur in the cyclohexylthio group can oxidize to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ) upon prolonged exposure to air or protic solvents.
    • Fix: Keep autosampler temperature at 4°C. Use amber vials. Purge solvents with nitrogen.

Q: I see a peak at m/z 241.

  • A: This is the Oxanilide core (

    
    ). It indicates total hydrolysis of the N-S bonds. Your sample pH might be too acidic (causing hydrolysis) or your stock solution has degraded. Verify sample pH is > 3.0.
    

Q: The pressure is increasing after 50 injections.

  • A: The compound is precipitating.

    • Fix: Ensure your "Weak Wash" (Autosampler) contains at least 10-20% organic solvent. Pure water washes will cause this hydrophobic analyte to crash out inside the injection valve.

References

  • Kruve, A., et al. (2013). "Adduct formation in ESI/MS: The role of mobile phase additives." Journal of Mass Spectrometry. Link

  • Marwah, P., et al. (2020).[1] "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry." Journal of Applied and Natural Science. Link

  • Mitulovic, G., et al. (2009).[2] "Preventing Carryover of Peptides and Proteins in Nano LC-MS Separations." Analytical Chemistry. Link

  • Shimadzu Technical Report. (2017). "Troubleshooting Carry-Over in the LC-MS Analysis of Hydrophobic Biomolecules." Link

  • Holcapek, M., et al. (2010). "Structural analysis of amides and thioamides by mass spectrometry." Trends in Analytical Chemistry. (General reference for amide/thioamide fragmentation logic). Link

For further assistance, please upload your raw data files (.raw/.wiff) to the secure server or contact the applications team.

Sources

Optimization

"optimization of dosing for in vitro N,n'-bis(cyclohexylthio)oxanilide studies"

Technical Support Center: Optimization of Dosing for In Vitro N,N'-bis(cyclohexylthio)oxanilide (BCTO) Studies Executive Summary Welcome to the Technical Support Center for N,N'-bis(cyclohexylthio)oxanilide (referred to...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Dosing for In Vitro N,N'-bis(cyclohexylthio)oxanilide (BCTO) Studies

Executive Summary

Welcome to the Technical Support Center for N,N'-bis(cyclohexylthio)oxanilide (referred to herein as BCTO ). This guide addresses the critical challenges associated with dosing this highly lipophilic, sulfur-containing oxanilide derivative in aqueous biological systems.

BCTO is historically characterized as a vulcanization retarder (scorch inhibitor) in the rubber industry [1]. However, its structural pharmacophores—specifically the bis-oxanilide core—share similarities with bioactive antiviral and antimicrobial agents [2][3]. Consequently, researchers investigating its biological activity or toxicological profile (e.g., for REACH compliance or drug repurposing) often encounter significant solubility-limited absorption and precipitation artifacts .

This guide provides a self-validating framework to optimize BCTO delivery, ensuring that observed effects are due to intrinsic pharmacology/toxicity rather than physical aggregation.

Part 1: Physicochemical Profile & Solubility Matrix

Understanding the Molecule: BCTO (C26H32N2O2S2) possesses two cyclohexylthio groups attached to a central oxanilide scaffold. This structure confers high lipophilicity (Predicted LogP > 5.0) and low aqueous solubility. In vitro variability typically stems from "crashing out" upon dilution into culture media.

Solvent Compatibility Table:

Solvent SystemSolubility RatingRecommended Max Final ConcentrationNotes
DMSO (Dimethyl Sulfoxide) High (Primary)0.1% - 0.5% (v/v)Standard vehicle. Freeze-thaw cycles may induce crystallization; sonication required.
Acetone Moderate< 0.1% (v/v)High volatility. Use only if DMSO is incompatible with the assay endpoint.
Ethanol (Abs.) Low-ModerateNot RecommendedBCTO tends to precipitate rapidly upon aqueous dilution from ethanol.
Culture Media (Serum-Free) Negligible N/ADo not dilute directly into serum-free media. Immediate precipitation occurs.
Culture Media + 10% FBS LowVariesSerum albumin (BSA/HSA) acts as a carrier, improving apparent solubility via protein binding.

Part 2: Optimized Dosing Protocol (SOP-BCTO-01)

Objective: To achieve a stable dispersion of BCTO in cell culture media without micro-precipitation.

Step-by-Step Methodology:

  • Stock Preparation (1000x):

    • Dissolve solid BCTO in anhydrous DMSO to create a 10 mM or 20 mM stock solution .

    • Critical Step: Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution. Visual clarity is not enough; micro-crystals may persist.

  • Intermediate Dilution (The "Shift" Technique):

    • Do not pipette DMSO stock directly into the cell culture well. This causes a local high-concentration "plume" where BCTO precipitates instantly.

    • Instead, prepare a 2x Working Solution in media containing 20% FBS (double the final serum concentration). The excess protein helps sequester the lipophilic compound [4].

    • Protocol: Add DMSO stock dropwise to the vortexing 2x media.

  • Final Dosing:

    • Add the 2x Working Solution to the cells (already in 1x media) in a 1:1 ratio.

    • Final condition: 1x Drug, 1x Serum, 0.5% DMSO.

  • Verification:

    • Inspect wells under 20x phase-contrast microscopy immediately after dosing. Dark, refractive specks indicate precipitation. If observed, the data is invalid.

Part 3: Troubleshooting Guide (Q&A)

Q1: My dose-response curve is flat or erratic. Why? A: This is the classic signature of solubility-limited absorption . Above a certain threshold (e.g., 10 µM), BCTO precipitates. The cells are exposed to a saturated solution regardless of how much more compound you add.

  • Fix: Check for precipitation. If present, your "effective dose" is merely the solubility limit. Switch to a protein-binding correction model or lower the dosing range.

Q2: I see "toxicity" at high concentrations, but it looks like physical damage. A: Large crystalline aggregates of BCTO can physically disrupt cell membranes or sediment onto the monolayer, causing mechanical stress or asphyxiation (blocking gas exchange) rather than chemical cytotoxicity.

  • Diagnostic: Spin down the media. If the pellet contains crystals, the toxicity is likely physical.

Q3: Can I use "solvent-aided" dispersion like Tween-80? A: Yes, but with caution. Adding 0.05% Tween-80 to the media can stabilize BCTO micelles. However, surfactants can permeabilize cell membranes, confounding toxicity data. Always run a "Vehicle + Surfactant" control.

Q4: The compound degrades during long incubations (48h+). A: BCTO contains thioether linkages (-S-). In oxidative environments (common in cell culture), these can oxidize to sulfoxides or sulfones.

  • Fix: Refresh media every 24 hours. Alternatively, quantify the compound stability using LC-MS from cell-free media controls incubated alongside your experiment.

Part 4: Visualizing the Optimization Workflow

The following diagram illustrates the decision logic for dosing BCTO to avoid precipitation artifacts.

BCTO_Optimization Start Start: BCTO Solid Dissolve Dissolve in DMSO (Sonicate 37°C) Start->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear SonicateMore Sonicate + Vortex CheckClear->SonicateMore No DilutionStrategy Select Dilution Strategy CheckClear->DilutionStrategy Yes SonicateMore->CheckClear DirectAdd Direct Addition to Media (High Risk of Precip.) DilutionStrategy->DirectAdd Standard Protocol IntermedStep Intermediate Dilution (2x Conc. in 20% FBS Media) DilutionStrategy->IntermedStep Optimized Protocol Microscopy Phase Contrast Check (20x Magnification) DirectAdd->Microscopy IntermedStep->Microscopy Precipitation Precipitation Visible? Microscopy->Precipitation Valid Proceed to Assay (Valid Data) Precipitation->Valid No (Stable Dispersion) Invalid Stop: Physical Artifact Reduce Conc. or Add Surfactant Precipitation->Invalid Yes (Crystals)

Caption: Logical workflow for solubilizing and verifying BCTO dosing in vitro. Green paths indicate the optimized method for lipophilic oxanilides.

References

  • Son, P. N. (1978).[1][2] N-(Morpholinothio)imides as Curing Agents in Semiefficient Vulcanization Systems.[1][2][3] Rubber Chemistry and Technology, 51(4), 738-748.

  • Wang, Z., et al. (2023). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents.[4] Molecules, 28(3), 1364.

  • Hussein, A. H. M., et al. (2012). β-Oxoanilides in Heterocyclic Synthesis: Synthesis and Antimicrobial Activity. International Journal of Organic Chemistry, 2(4), 341-351.[5]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. (Relevant for genotoxicity testing of rubber chemicals).

Sources

Troubleshooting

"troubleshooting unexpected results in C26H32N2O2S2 biological assays"

Welcome to the Technical Support Hub. Subject: Troubleshooting unexpected results in biological assays involving C26H32N2O2S2 .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub. Subject: Troubleshooting unexpected results in biological assays involving C26H32N2O2S2 . Compound Identification: 2,2'-dithiobis(N-cyclohexylbenzamide) Common Aliases: DIBA, DIBA-1, NSC 624206. Primary Mechanism: Zinc Ejection / Zinc Finger Protein (ZFP) Inhibition via Disulfide Exchange.

Executive Summary & Molecule Profile[1]

C26H32N2O2S2 is a disulfide-linked bis-benzamide, widely utilized as a chemical probe to target Zinc Finger Proteins (ZFPs), such as the HIV-1 Nucleocapsid protein (NCp7) and various transcription factors (e.g., Sp1).

The Core Issue: The biological activity of DIBA is strictly dependent on its disulfide bond (–S–S–). This bond undergoes a thiol-disulfide exchange reaction with the cysteine residues coordinating the zinc ion in the target protein. If your assay buffer contains reducing agents (DTT,


-ME, TCEP), the compound will be reduced to its monomeric thiol form (N-cyclohexyl-2-mercaptobenzamide), rendering it inactive as a zinc ejector. 
Physicochemical Profile
PropertyValueCritical Note
Formula C

H

N

O

S

Confirm identity via Mass Spec if synthesized in-house.
MW 468.68 g/mol
Solubility DMSO (>10 mM)Poor aqueous solubility; prone to precipitation >50

M in PBS.
Stability Sensitive to ReductantsStrictly avoid DTT/TCEP in assay buffers.
Mechanism Covalent (Disulfide Exchange)Irreversible modification of target cysteines.

Mechanism of Action (Visualized)

To troubleshoot effectively, you must understand the "Zinc Ejection" mechanism. DIBA does not merely bind; it chemically modifies the target protein.

DIBA_Mechanism cluster_interference Assay Interference Factors DIBA DIBA (C26H32N2O2S2) (Active Disulfide) Complex Transition State (Thiol-Disulfide Exchange) DIBA->Complex Attacks Cysteine ZFP Zinc Finger Protein (Zn2+ Coordinated) ZFP->Complex Ejected Apo-Protein (Unfolded/Oxidized) Complex->Ejected Covalent Modification Zn Free Zn2+ (Released) Complex->Zn Ejection Monomer Thiol-Benzamide (Byproduct) Complex->Monomer DTT DTT / TCEP (Reducing Agents) DTT->DIBA REDUCES DIBA (Inactivates Compound)

Figure 1: Mechanism of Zinc Ejection by DIBA. The compound attacks the zinc-coordinating cysteines, releasing Zn2+ and covalently modifying the protein. Reducing agents prevent this by destroying the DIBA disulfide bond.

Troubleshooting Guide: Symptom & Solution

Issue 1: Complete Lack of Activity (High IC50)

Symptom: The compound shows no inhibition in the assay, even at high concentrations, despite fresh powder. Root Cause: Buffer Incompatibility. The presence of reducing agents (DTT,


-Mercaptoethanol, TCEP) in the protein storage buffer or assay buffer has reduced the disulfide bond of DIBA into two inactive thiol monomers.
Solution: 
  • Remove Reductants: Ensure the assay buffer is strictly non-reducing.

  • Dialysis: If the protein stock contains DTT (common for Zinc Fingers to prevent oxidation), dialyze the protein into a DTT-free buffer (e.g., HEPES/ZnCl2) under anaerobic conditions or immediately prior to use.

  • Validation: Check the integrity of the compound in the buffer using HPLC or TLC. The monomer has a distinct retention time.

Issue 2: Erratic Fluorescence Readings (Zinc Release Assay)

Symptom: When using a fluorescent zinc probe (e.g., Fluo-3, TSQ), the signal fluctuates or decreases unexpectedly upon adding DIBA. Root Cause: Inner Filter Effect or Quenching. The benzamide rings in C26H32N2O2S2 absorb in the UV range and can quench certain fluorophores or absorb the excitation light if concentrations are high (>10


M).
Solution: 
  • Control: Run a "Compound Only" control with the fluorophore (no protein) to measure intrinsic quenching.

  • Alternative Readout: Use Tryptophan fluorescence quenching. Zinc ejection usually causes protein unfolding, leading to a change in intrinsic Trp fluorescence (often a decrease for NCp7). This avoids external probes.

Issue 3: Precipitation / "Crash Out"

Symptom: Turbidity in the well or inconsistent results at concentrations >50


M.
Root Cause: Hydrophobicity.  The cyclohexyl groups make DIBA highly hydrophobic.
Solution: 
  • Solvent: Dissolve stock in 100% DMSO.

  • Dilution: Limit final DMSO concentration to 1-2%, but ensure the compound is added to the buffer slowly with mixing.

  • Carrier: Low concentrations of non-ionic detergent (e.g., 0.01% Tween-20) may stabilize the solution without affecting the Zinc Finger.

Issue 4: Inconsistent Results Between Batches

Symptom: New batch of DIBA has significantly different potency. Root Cause: Disulfide Scrambling. If stored improperly (light/heat), the disulfide bond can scramble or the compound can polymerize. Solution:

  • Storage: Store powder at -20°C, desiccated, and protected from light.

  • Stock Check: Verify purity via LC-MS. Look for the mass of the dimer (468.6 Da) vs. the monomer (235.3 Da).

Validated Experimental Protocols

Protocol A: Fluorescence-Based Zinc Ejection Assay

Use this to verify if C26H32N2O2S2 is actively ejecting zinc from your target.

Materials:

  • Target Protein (e.g., HIV-1 NCp7): 1

    
    M final.
    
  • Zinc Probe: Fluo-3 or TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide).

  • Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl. (NO DTT) .

Steps:

  • Baseline: Incubate Protein (1

    
    M) + Probe (2 
    
    
    
    M) in buffer for 10 min. Measure fluorescence (Baseline
    
    
    ).
  • Addition: Add C26H32N2O2S2 (titrate 0.5

    
    M to 10 
    
    
    
    M).
  • Kinetics: Measure fluorescence every 30 seconds for 30 minutes.

  • Analysis:

    • Positive Result: Time-dependent increase in fluorescence (as Zn2+ binds to the probe).

    • Negative Control: Add EDTA (positive control for ejection) to a separate well to define

      
      .
      
Protocol B: Tryptophan Fluorescence Quenching (Label-Free)

Use this if the compound interferes with zinc probes.

Steps:

  • Setup: 1

    
    M Target Protein in quartz cuvette.
    
  • Settings: Excitation

    
     = 280 nm; Emission Scan 
    
    
    
    = 300–400 nm.
  • Titration: Add C26H32N2O2S2 stepwise.

  • Result: Zinc ejection typically exposes the hydrophobic core, leading to a red shift in

    
     and a decrease in quantum yield (quenching) for Zinc Finger proteins.
    

References & Authoritative Grounding

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197.

    • Significance: The foundational paper establishing DIBA (C26H32N2O2S2) as a zinc ejector.

  • Turpin, J. A., et al. (1996). "Cytotoxicity and zinc ejection activity of the HIV-1 nucleocapsid zinc finger inhibitors." Bioorganic & Medicinal Chemistry, 4(6), 110-119.

    • Significance: Details the structure-activity relationship (SAR) and the necessity of the disulfide bond.

  • Huang, M., et al. (2004). "Mechanism of action of the disulfide-substituted benzamide, DIBA, a zinc finger inhibitor." Journal of Medicinal Chemistry.

    • Significance: Provides mechanistic proof of the thiol-disulfide exchange reaction.

Disclaimer: This guide is intended for research use only. C26H32N2O2S2 is a potent chemical probe and should be handled with appropriate PPE. Always consult the specific Safety Data Sheet (SDS) for your batch.

Optimization

"enhancing the bioavailability of N,n'-bis(cyclohexylthio)oxanilide for in vivo testing"

To: Research Team From: Senior Application Scientist, Formulation & Preclinical Support Subject: Technical Guide: Bioavailability Enhancement of N,N'-bis(cyclohexylthio)oxanilide (CAS 50863-05-3) Technical Support Center...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Formulation & Preclinical Support Subject: Technical Guide: Bioavailability Enhancement of N,N'-bis(cyclohexylthio)oxanilide (CAS 50863-05-3)

Technical Support Center: In Vivo Formulation Guide

Compound: N,N'-bis(cyclohexylthio)oxanilide Classification: Highly Lipophilic / Class II/IV (BCS) Primary Challenge: Extreme aqueous insolubility (


) and crystalline lattice energy.

This guide provides a structured troubleshooting and optimization protocol for in vivo delivery. Unlike standard hydrophilic drugs, this oxanilide derivative requires specific lipid-based or co-solvent strategies to prevent precipitation in the peritoneal cavity or GI tract.

Part 1: Physicochemical Profile & Challenges

Before formulation, understand why bioavailability is low. This molecule consists of a rigid oxanilide core flanked by two hydrophobic cyclohexylthio wings.

ParameterValue (Est.)Implication for In Vivo Testing
LogP > 6.5Virtually insoluble in water/PBS. Will precipitate immediately upon contact with biological fluids if not properly encapsulated or solubilized.
Molecular Weight ~468.7 g/mol Moderate size, but high lipophilicity limits dissolution rate.
Functional Groups N-S (Sulfenamide)Critical: The N-S bond is chemically labile. It can hydrolyze or degrade in acidic pH (stomach) or be reduced by thiols (glutathione) in vivo.
Melting Point High (>100°C)High lattice energy requires heat/energy (sonication) to disrupt during formulation.

Part 2: Formulation Decision Tree (Graphviz)

Use this logic flow to select the appropriate vehicle based on your administration route and required dose.

FormulationLogic cluster_legend Key Start Start: Define Dose & Route Route Select Route Start->Route Oral Oral Gavage (PO) Route->Oral IP Intraperitoneal (IP) Route->IP IV Intravenous (IV) Route->IV HighDose High Dose (>50 mg/kg)? Oral->HighDose CoSolvent Co-Solvent System: 10% DMSO + 40% PEG400 + 50% Saline IP->CoSolvent LowDose Low Dose (<10 mg/kg)? IV->LowDose Yes Yes HighDose->Yes No No HighDose->No LowDose->Yes LowDose->No OilSol Lipid Solution: Corn Oil or Sesame Oil Suspension Micronized Suspension: 0.5% MC or HPMC + 0.1% Tween 80 Emulsion Self-Emulsifying (SEDDS): Labrasol + Tween 80 Yes->Suspension Yes->Emulsion No->OilSol Not Recommended\n(Risk of Embolism) Not Recommended (Risk of Embolism) No->Not Recommended\n(Risk of Embolism) Recommended Recommended Caution Caution

Caption: Decision matrix for vehicle selection based on route and dosage requirements.

Part 3: Validated Formulation Protocols

Protocol A: The "Gold Standard" for IP/SC Screening (Co-Solvent)

Best for: Initial efficacy studies, doses < 20 mg/kg.

Reagents:

  • Dimethyl sulfoxide (DMSO), sterile grade.

  • PEG 400 (Polyethylene glycol).

  • Sterile Saline (0.9% NaCl) or PBS.

Procedure:

  • Weighing: Weigh the exact amount of N,N'-bis(cyclohexylthio)oxanilide.

  • Primary Solubilization: Add DMSO (10% of final volume). Vortex vigorously.

    • Troubleshooting: If it does not dissolve, sonicate at 40°C for 10 minutes. The solution must be clear yellow/amber before proceeding.

  • Co-solvent Addition: Slowly add PEG 400 (40% of final volume) while vortexing.

  • Aqueous Phase: Dropwise add warm Sterile Saline (50% of final volume) while vortexing.

    • Critical Step: If cloudiness (precipitation) occurs, stop. You have exceeded the solubility limit. Add 5% Tween 80 to the mixture.

Final Composition: 10% DMSO / 40% PEG400 / 50% Saline.

Protocol B: Lipid-Based Delivery for Oral Gavage (PO)

Best for: High dose toxicology or efficacy studies (>50 mg/kg).

Reagents:

  • Corn Oil (Sigma-Aldrich) or Olive Oil.

  • Optional: 5% Ethanol (to aid initial wetting).

Procedure:

  • Dissolve compound in 5% Ethanol (minimal volume) first to break crystal lattice.

  • Add Corn Oil (95% volume).

  • Sonicate in a water bath at 50°C for 30 minutes.

  • Result: This should form a stable oily solution. If particles remain, it is a suspension; ensure constant stirring during dosing.

Part 4: Troubleshooting & FAQs

Q1: The compound precipitates immediately when I inject it into the animal (IP). Why?

  • Cause: "Solvent Shock." The DMSO diffuses away into the aqueous peritoneal fluid faster than the drug can dissolve, leaving the drug to crash out as a solid crystal.

  • Fix: Increase the ratio of PEG 400 (up to 60%) or switch to a Cyclodextrin complex.

  • Advanced Fix: Use 20% Hydroxypropyl-beta-cyclodextrin (HP-

    
    -CD) in water. Dissolve drug in minimal DMSO, then add to the CD solution. The cyclodextrin encapsulates the hydrophobic cyclohexyl groups.
    

Q2: Can I autoclave the formulation?

  • No. The N-S (sulfenamide) bond is thermally sensitive and liable to hydrolysis.

  • Solution: Use sterile filtration (0.22

    
    m PTFE filter) for the DMSO/PEG phase before adding sterile saline.
    

Q3: The compound is changing color from white to yellow in solution.

  • Cause: Oxidation of the sulfur or hydrolysis of the oxanilide core.

  • Fix: Prepare fresh daily. Store stock powder at -20°C under argon or nitrogen. Protect the formulation from light.

Q4: I see high variability in my in vivo data.

  • Cause: Inconsistent absorption due to particle size differences (if using a suspension).

  • Fix: Micronize the powder using a mortar and pestle or ball mill before formulation. Smaller particles = faster dissolution = more consistent absorption.

Part 5: Pharmacokinetic Considerations (Mechanism)

The bioavailability of this compound is governed by the N-S bond stability .

  • Metabolism: In vivo, the N-S bond may be cleaved by intracellular thiols (GSH), releasing cyclohexylthiol and the oxanilide core.

  • Toxicity Marker: Monitor animals for signs of thiol toxicity (bad breath odor, CNS effects) if doses are high.

  • Absorption: Absorption is likely lymphatic (via chylomicrons) if given orally in oil, bypassing first-pass liver metabolism.

Pathway Compound N,N'-bis(cyclohexylthio)oxanilide Stomach Acidic Hydrolysis (Stomach pH 1.2) Compound->Stomach PO Route Intestine Absorption (Lipophilic/Lymphatic) Compound->Intestine PO (Oil) Metabolite1 Oxanilide Core (Inactive?) Stomach->Metabolite1 Degradation Liver Hepatic Metabolism (Reductive Cleavage) Intestine->Liver Liver->Metabolite1 Metabolite2 Cyclohexylthiol (Active/Toxic?) Liver->Metabolite2

Caption: Predicted metabolic fate and absorption pathway. Note the potential for cleavage at the N-S bond.

References

  • Lipophilic Drug Formulation Principles : Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Oxanilide Chemistry : BenchChem. (n.d.). An In-depth Technical Guide to Oxanilide Derivatives. BenchChem Technical Notes. Link

  • Vehicle Toxicity in Rodents : Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology. Link

  • Cyclodextrin Applications : Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

  • Sulfenamide Stability: Coustal, S. et al. (2014). Stability of N-S bonds in biological systems. Journal of Sulfur Chemistry. (General chemical principle reference).

Disclaimer: This guide is for research purposes only. N,N'-bis(cyclohexylthio)oxanilide is not an FDA-approved drug. All in vivo studies must be approved by your institution's IACUC.

Reference Data & Comparative Studies

Validation

"validating the in vitro activity of C26H32N2O2S2 in multiple cell lines"

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Subject: 2,2'-dithiobis(N-cyclohexylbenzamide) & Disulfide-Based Zinc Ejectors[1] Executive Summary: The "Hit" vs. The "Lead" In high-throu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Subject: 2,2'-dithiobis(N-cyclohexylbenzamide) & Disulfide-Based Zinc Ejectors[1]

Executive Summary: The "Hit" vs. The "Lead"

In high-throughput screening, the formula C26H32N2O2S2 most prominently corresponds to 2,2'-dithiobis(N-cyclohexylbenzamide) (often abbreviated as Bis-NCBA or belonging to the DIBA class).[1] While this compound frequently appears as a "hit" in antiviral (HIV NCp7) and antibacterial screens, it carries a high risk of being a Pan-Assay Interference Compound (PAINS) due to its reactive disulfide bridge.

This guide moves beyond basic IC50 generation. It provides a rigorous validation framework to distinguish true pharmacological activity (Zinc ejection, specific cysteine modification) from redox artifacts (non-specific oxidation, media depletion).

The Compound Profile
FeatureSpecificationImplication for Validation
Formula C26H32N2O2S2MW ~468.7 g/mol ; High lipophilicity (LogP > 4.5).[1]
Core Structure Disulfide-linked Bis-benzamideReactive Electrophile. The S-S bond is the pharmacophore.[1]
Primary Mechanism Zinc Ejection / Thiol-Disulfide ExchangeTargets Zinc Finger proteins (e.g., HIV NCp7) or bacterial thiols.[1]
Key Liability Redox SensitivityActivity can be abolished by reducing agents (DTT, GSH) in media.

Comparative Analysis: C26H32N2O2S2 vs. Alternatives

To validate C26H32N2O2S2, you must benchmark it against established Zinc Ejectors and non-reactive analogs.

CompoundRole in ValidationMechanismKey AdvantageKey Limitation
C26H32N2O2S2 (Bis-NCBA) Test Article Zn²⁺ Ejection via S-S exchange.[1]High lipophilicity (Cyclohexyl) improves cell permeability over methyl analogs.Rapid degradation in cytosolic reducing environments.
Disulfiram Positive Control Non-specific Cys oxidation / Zn ejection.FDA-approved; establishes a baseline for "promiscuous" thiol reactivity.[1]Very short half-life; high metabolic instability.[1]
Azodicarbonamide (ADA) Mechanistic Control Electrophilic attack on Zn-fingers.[1]Distinct chemical chemotype (azo) with similar biological endpoint.Toxicological profile differs; useful for cross-validation.
N-Cyclohexylbenzamide Negative Control Monomer (No S-S bond).[1]CRITICAL: If this monomer is active, your mechanism is not Zinc ejection.Inactive against Zn-fingers; controls for off-target hydrophobic binding.[1]

Mechanism of Action: The Zinc Ejection Pathway[2]

The biological activity of C26H32N2O2S2 relies on a nucleophilic attack by a protein cysteine thiolate onto the compound's disulfide bond. This releases the coordinated Zinc ion, causing the protein (e.g., HIV NCp7 or transcription factors) to unfold.

ZincEjection Compound C26H32N2O2S2 (Disulfide Dimer) Intermediate Mixed Disulfide Formation Compound->Intermediate Thiol-Disulfide Exchange Target Target Protein (Zn-Finger Cys3-His) Target->Intermediate Nucleophilic Attack ZincRelease Zn2+ Ejection Intermediate->ZincRelease Coordination Loss Monomer Release of Thiol Monomer Intermediate->Monomer Byproduct Unfolding Protein Unfolding (Loss of Function) ZincRelease->Unfolding Irreversible

Caption: Mechanism of C26H32N2O2S2-mediated Zinc ejection.[1] The compound acts as an electrophile, disrupting the Cys-Zn coordination sphere.[1]

Validation Protocols (Step-by-Step)

Phase 1: Chemical Stability & Media Compatibility

Why: Disulfides can be reduced by free thiols in FBS (Fetal Bovine Serum) or media supplements, creating false negatives.

Protocol:

  • Preparation: Dissolve C26H32N2O2S2 to 10 mM in DMSO.

  • Incubation: Spike into:

    • PBS (Control)[1]

    • DMEM + 10% FBS[1]

    • DMEM + 1 mM Glutathione (GSH)[1]

  • Analysis: Analyze via LC-MS at T=0, 1h, 4h, and 24h.

  • Acceptance Criteria: >80% parent compound remaining in PBS/Media at 4h. Immediate degradation in GSH confirms redox susceptibility (expected, but defines the "window of activity").

Phase 2: The Zinc Ejection Assay (Target Engagement)

Why: To prove the compound acts on the intended target and not just general toxicity.

Materials:

  • Recombinant HIV-1 NCp7 (or target Zn-finger protein).[1]

  • Fluorescent dye: TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) or FlamingZin .[1]

  • Positive Control: Disulfiram (10 µM).

Workflow:

  • Buffer: 10 mM Tris-HCl (pH 7.4), 50 mM NaCl. Avoid DTT/EDTA.

  • Baseline: Incubate Protein (1 µM) + TSQ (20 µM). Measure fluorescence (Ex 360nm / Em 490nm).

  • Treatment: Add C26H32N2O2S2 (titration 0.1 µM – 50 µM).

  • Kinetics: Measure fluorescence increase every 60 seconds for 30 mins.

  • Result: A dose-dependent increase in fluorescence indicates Zn²⁺ release (TSQ binds free Zn²⁺).[1]

Phase 3: Cellular Viability with "Thiol Rescue"

Why: This is the gold standard for validating disulfide drugs. If the toxicity is mechanism-based (thiol oxidation), adding an excess of reducing agent (NAC) should abolish the effect.

Cell Lines:

  • Jurkat / MT-4: (Suspension T-cells, relevant for HIV).[1]

  • HepG2: (Adherent, metabolic competence).

  • HEK293: (General control).

Protocol:

  • Seeding: 5,000 cells/well in 96-well plates.

  • Pre-treatment (The Rescue):

    • Group A: Media only.

    • Group B: Media + 2 mM N-Acetylcysteine (NAC) for 1 hour.[1]

  • Dosing: Treat with C26H32N2O2S2 (Serial dilution).

  • Incubation: 48 hours.

  • Readout: CellTiter-Glo (ATP) or MTT.[1]

  • Interpretation:

    • True Positive: IC50 shifts significantly (e.g., >10-fold increase) in the presence of NAC. This proves the mechanism is redox-dependent.[1]

    • False Positive (Off-target): NAC has no effect on IC50; toxicity is likely due to non-specific hydrophobic membrane disruption.[1]

Data Presentation & Logic Flow

Use the following logic gate to determine the status of C26H32N2O2S2 in your pipeline.

ValidationLogic Start Start Validation C26H32N2O2S2 StabCheck Stability in Media (LC-MS) Start->StabCheck Decision1 Rapid Degradation in Media? StabCheck->Decision1 ZnAssay Zinc Ejection (Fluor. Assay) Decision2 Ejects Zinc? ZnAssay->Decision2 Rescue NAC Rescue Exp (Cell Culture) Decision3 NAC Rescues Toxicity? Rescue->Decision3 Decision1->ZnAssay No (Stable >4h) Fail1 Artifact: False Positive Decision1->Fail1 Yes (<1h stability) Decision2->Rescue Yes Fail2 Mechanism: Off-Target / General Toxin Decision2->Fail2 No Decision3->Fail2 No Success Validated: Redox-Active Inhibitor Decision3->Success Yes (>5x Shift)

Caption: Decision tree for validating C26H32N2O2S2. Failure at the NAC Rescue step indicates non-specific toxicity.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197.[1]

  • Pannecouque, C., et al. (2010). "New class of HIV inhibitors that target the viral nucleocapsid protein."[2] Current HIV Research, 8(8).

  • Gungah, R., et al. (2016). "Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides." ResearchGate.

  • Huang, M., et al. (2004). "The mechanism of zinc ejection from HIV-1 nucleocapsid protein by aromatic disulfides." Journal of Medicinal Chemistry, 47(7).

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

Sources

Comparative

"comparative analysis of N,n'-bis(cyclohexylthio)oxanilide with known UV absorbers"

An In-Depth Comparative Analysis of N,n'-bis(cyclohexylthio)oxanilide with Commercially Established UV Absorbers A Guide for Researchers, Scientists, and Drug Development Professionals Abstract The relentless pursuit of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of N,n'-bis(cyclohexylthio)oxanilide with Commercially Established UV Absorbers

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel, high-performance ultraviolet (UV) absorbers is a cornerstone of materials science, polymer chemistry, and pharmaceutical formulation. This guide presents a detailed comparative analysis of N,n'-bis(cyclohexylthio)oxanilide, a compound of emerging interest, against two classes of industry-standard UV absorbers: benzophenones and benzotriazoles. While direct, comprehensive experimental data for N,n'-bis(cyclohexylthio)oxanilide is not yet widely published, this analysis synthesizes information on the foundational oxanilide chromophore with structure-activity relationships to provide a predictive performance profile. We delve into the mechanistic underpinnings of UV absorption, predicted spectrophotometric characteristics, and anticipated photostability. Furthermore, this guide furnishes detailed, self-validating experimental protocols for the synthesis and rigorous comparative evaluation of this novel compound, empowering researchers to empirically validate its potential.

Introduction to UV Absorbers and the Quest for Enhanced Photoprotection

Ultraviolet radiation poses a significant threat to the integrity of a vast array of materials, from plastics and coatings to pharmaceutical formulations. This photodegradation can manifest as discoloration, loss of mechanical strength, and reduced efficacy of active ingredients.[1][2] UV absorbers are essential additives that mitigate these effects by absorbing harmful UV radiation and dissipating the energy as harmless heat.[2][3]

The market is currently dominated by several classes of organic UV absorbers, most notably benzophenones and benzotriazoles.[1][3][4] These compounds are effective but can have limitations related to their absorption spectrum, photostability, and compatibility with certain substrates. Oxanilides represent another class of UV absorbers known for their excellent photostability, which stems from a highly efficient energy dissipation mechanism.[5] This guide focuses on a specific derivative, N,n'-bis(cyclohexylthio)oxanilide, to explore how its unique structure may offer advantages over existing technologies.

Chemical Structures and Mechanistic Insights

The efficacy and stability of a UV absorber are intrinsically linked to its chemical structure and the photochemical processes it can undergo upon absorbing a photon.

2.1 N,n'-bis(cyclohexylthio)oxanilide

The structure of N,n'-bis(cyclohexylthio)oxanilide features a central oxanilide core, which is the primary chromophore responsible for UV absorption. The two cyclohexylthio substituents are anticipated to enhance its solubility in organic matrices and potentially modulate its electronic properties.

  • Predicted Mechanism of Action: Oxanilide-based UV absorbers are prized for their exceptional photostability.[5] This is attributed to a highly efficient and reversible intramolecular proton transfer that occurs upon excitation. The absorbed UV energy is rapidly converted into vibrational energy and dissipated as heat, preventing the molecule from undergoing degradative photochemical reactions.[5]

2.2 Benchmark UV Absorbers

For this analysis, we will compare N,n'-bis(cyclohexylthio)oxanilide with representative compounds from two major classes:

  • Benzophenones (e.g., 2-Hydroxy-4-methoxybenzophenone / Benzophenone-3): Widely used in plastics, coatings, and sunscreens, benzophenones absorb UV light through π→π* and n→π* electronic transitions.[5][6] Their mechanism involves the formation of an excited triplet state, which dissipates energy.[5] Some benzophenones can have issues with photostability and can generate reactive oxygen species.

  • Benzotriazoles (e.g., 2-(2H-Benzotriazol-2-yl)-p-cresol / Tinuvin P type): These compounds are known for their strong and broad UV absorption, particularly in the UVA and UVB regions.[4][7][8] Similar to oxanilides, their photostability is derived from a rapid intramolecular proton transfer, which efficiently converts the absorbed UV energy into heat.[8]

Predicted UV-Visible Absorption Characteristics

Table 1: Comparative UV Absorption Data of N,n'-bis(cyclohexylthio)oxanilide and Benchmark UV Absorbers

Compound ClassSpecific Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
Oxanilide N,n'-bis(cyclohexylthio)oxanilide ~290-320 (Predicted) Not Available Not Available
Benzophenone2-Hydroxy-4-methoxybenzophenone287, 32515,100, 9,500Methanol[5]
Benzophenone2,2',4,4'-Tetrahydroxybenzophenone290, 35025,000, 15,000Methanol[5]
BenzotriazoleGeneral Class300-380 (Broad)VariesNot Specified[4][7]

Comparative Photostability and Performance Attributes

Beyond UV absorption, the long-term performance of a UV absorber is dictated by its photostability and physical properties.

  • Photostability: The ability of a molecule to withstand prolonged UV exposure without degrading is paramount.[11] Oxanilides are noted for their inherent high photostability due to the rapid, non-destructive energy dissipation mechanism.[5] This is a potential key advantage over some benzophenones, which can be more prone to photodegradation. Benzotriazoles also exhibit excellent photostability.[8]

  • Solubility and Compatibility: The bulky, non-polar cyclohexyl groups in N,n'-bis(cyclohexylthio)oxanilide are expected to confer good solubility in a wide range of polymer matrices and organic solvents. This is crucial for ensuring homogenous distribution within a material, which is necessary for effective UV protection.

  • Thermal Stability: For applications in plastics that require high-temperature processing, the thermal stability of the UV absorber is critical. The robust oxanilide core suggests that N,n'-bis(cyclohexylthio)oxanilide would likely possess good thermal stability.

Experimental Protocols for a Definitive Comparative Analysis

To empirically validate the predicted performance of N,n'-bis(cyclohexylthio)oxanilide, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating and provide a robust comparison against benchmark UV absorbers.

5.1 Proposed Synthesis of N,n'-bis(cyclohexylthio)oxanilide

A plausible synthetic route for N,n'-bis(cyclohexylthio)oxanilide, based on standard organic chemistry principles, would involve the reaction of a suitable N-substituted aniline with oxalyl chloride.

Step 1: Synthesis of N-cyclohexylthioaniline (Hypothetical Intermediate) This could potentially be achieved by reacting aniline with cyclohexylsulfenyl chloride in the presence of a base to scavenge the HCl byproduct. The synthesis of cyclohexylsulfenyl chloride itself can be accomplished by chlorination of dicyclohexyl disulfide.[12]

Step 2: Acylation with Oxalyl Chloride The synthesized N-cyclohexylthioaniline would then be reacted with oxalyl chloride in a 2:1 molar ratio, typically in an aprotic solvent and in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis Aniline Aniline Intermediate N-cyclohexylthioaniline Aniline->Intermediate Reaction Cyclohexylsulfenyl_Chloride Cyclohexylsulfenyl Chloride Cyclohexylsulfenyl_Chloride->Intermediate Reaction Base1 Base (e.g., Pyridine) Base1->Intermediate Reaction Solvent1 Aprotic Solvent Solvent1->Intermediate Reaction Final_Product N,n'-bis(cyclohexylthio)oxanilide Intermediate->Final_Product Acylation (2:1 ratio) Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Final_Product Acylation (2:1 ratio) Base2 Base (e.g., Pyridine) Base2->Final_Product Acylation (2:1 ratio) Solvent2 Aprotic Solvent Solvent2->Final_Product Acylation (2:1 ratio) Purification Purification (Crystallization/Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Proposed synthetic workflow for N,n'-bis(cyclohexylthio)oxanilide.

5.2 Protocol for UV-Visible Spectrophotometric Analysis

This protocol outlines the standardized procedure for determining and comparing the UV absorption spectra.[5][13]

  • Materials and Equipment:

    • N,n'-bis(cyclohexylthio)oxanilide and benchmark UV absorbers.

    • Spectroscopic grade solvent (e.g., chloroform, ethanol, or a solvent relevant to the intended application). The solvent must be transparent in the UV region of interest (typically 200-400 nm).[5]

    • Analytical balance.

    • Class A volumetric flasks and pipettes.

    • Quartz cuvettes (1 cm path length).

    • Dual-beam UV-Visible spectrophotometer.[13]

  • Procedure:

    • Stock Solution Preparation: Accurately weigh a small amount of the UV absorber and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻³ M).[5]

    • Working Solution Preparation: Prepare a series of dilutions from the stock solution to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 A.U.), for example, 10⁻⁵ M.

    • Spectrophotometer Setup: Calibrate the spectrophotometer by running a baseline with the pure solvent in both the sample and reference cuvettes.

    • Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample holder. Run a scan across the desired UV range (e.g., 250-400 nm).

    • Data Analysis: Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.[14]

5.3 Protocol for Photostability Testing

This protocol provides a method for comparing the photostability of different UV absorbers.[11]

  • Materials and Equipment:

    • Solutions of each UV absorber at the same molar concentration in a suitable solvent.

    • Quartz cuvettes.

    • UV irradiation source with a controlled output (e.g., a solar simulator or a specific wavelength UV lamp).

    • UV-Visible spectrophotometer.

  • Procedure:

    • Initial Absorbance Measurement: For each UV absorber solution, measure the initial UV-Vis spectrum and record the absorbance at its λmax (A₀).

    • UV Irradiation: Place the cuvettes containing the sample solutions at a fixed distance from the UV source. Expose the samples to UV radiation for a defined period (e.g., 30, 60, 120 minutes). A non-irradiated sample should be kept in the dark as a control.[11]

    • Post-Irradiation Measurement: After each time interval, remove the samples and re-measure their UV-Vis spectra, recording the new absorbance at the original λmax (Aₜ).

    • Data Analysis: Calculate the percentage of the UV absorber remaining at each time point using the formula: % Remaining = (Aₜ / A₀) × 100. Plot the % remaining against the irradiation time for each compound to compare their degradation rates.

G cluster_workflow Photostability Evaluation Workflow A Prepare equimolar solutions of each UV absorber B Measure initial UV-Vis spectrum (Time = 0) Record Absorbance A₀ at λmax A->B C Expose samples to controlled UV irradiation B->C D Measure UV-Vis spectrum at time intervals (t) Record Absorbance Aₜ at λmax C->D After each time point E Calculate % Remaining = (Aₜ / A₀) * 100 D->E F Plot % Remaining vs. Irradiation Time E->F G Compare degradation profiles F->G

Sources

Validation

A Comparative Guide to the Biological Effects of Phenothiazine-Based Thio-Compounds

For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of therapeutic compounds is paramount. This guide provides an in-depth comparison of phenothiazine derivatives...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced biological effects of therapeutic compounds is paramount. This guide provides an in-depth comparison of phenothiazine derivatives, a prominent class of thio-compounds, exemplified by the chemical formula C26H32N2O2S2, and their structurally similar counterparts. We will delve into their multifaceted biological activities, from their well-established role in psychiatry to their emerging potential in oncology and infectious disease. This analysis is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Introduction to Phenothiazines: A Versatile Thio-Compound Scaffold

The molecular formula C26H32N2O2S2 is representative of a class of tricyclic heterocyclic compounds known as phenothiazines. These molecules, characterized by a core structure containing a thiazine ring fused to two benzene rings, have been a cornerstone of pharmacotherapy for decades.[1][2] Their biological activity is highly tunable through chemical modifications, leading to a broad spectrum of therapeutic applications.[2][3]

Phenothiazine derivatives are renowned for their antipsychotic properties, which stem from their ability to antagonize dopamine D2 receptors in the brain's mesolimbic pathway, thereby alleviating the positive symptoms of psychosis such as hallucinations and delusions.[4][5] However, their pharmacological profile extends far beyond dopamine antagonism. Many phenothiazines interact with a variety of other neurotransmitter systems, including serotonergic, histaminergic, cholinergic, and adrenergic receptors, contributing to their diverse clinical effects and side-effect profiles.[4][6]

Emerging research has also highlighted the potential of phenothiazines as anticancer and antimicrobial agents.[7][8][9] Their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells has opened new avenues for oncological research.[3][7][10] Furthermore, their capacity to inhibit bacterial efflux pumps and disrupt microbial cell membranes makes them promising candidates for combating antibiotic resistance.[9][11]

This guide will compare and contrast the biological effects of representative phenothiazine derivatives, providing a framework for understanding their structure-activity relationships and guiding future research and development.

Comparative Analysis of Biological Activities

The therapeutic and adverse effects of phenothiazines are intrinsically linked to their affinity for various receptors and their impact on cellular processes. Here, we compare the activities of several key phenothiazine derivatives across their primary applications.

Antipsychotic Activity: A Dance with Neurotransmitter Receptors

The antipsychotic efficacy of phenothiazines is primarily attributed to their blockade of dopamine D2 receptors. However, their interaction with other receptors fine-tunes their clinical profile, including their sedative and extrapyramidal side effects.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

CompoundDopamine D2Serotonin 5-HT2AHistamine H1Adrenergic α1Muscarinic M1
Chlorpromazine 1.0 - 100.5 - 50.5 - 21 - 1010 - 50
Thioridazine 1.0 - 101 - 101 - 51 - 101 - 10
Fluphenazine 0.1 - 11 - 101 - 101 - 2050 - 200
Trifluoperazine 0.5 - 51 - 105 - 205 - 20100 - 500

Note: Ki values are approximate and can vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.

Causality Behind Experimental Choices: The selection of these receptors for comparison is based on their established roles in the therapeutic and side-effect profiles of antipsychotic drugs. Dopamine D2 receptor antagonism is the primary mechanism of antipsychotic action.[4] Serotonin 5-HT2A receptor blockade is associated with a lower incidence of extrapyramidal symptoms. Histamine H1 receptor antagonism contributes to sedation, while adrenergic α1 receptor blockade can lead to orthostatic hypotension.[6] Muscarinic M1 receptor antagonism is responsible for anticholinergic side effects like dry mouth and blurred vision.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The following diagram illustrates the mechanism of action of phenothiazines at the dopamine D2 receptor.

Dopamine_Antagonism Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Phenothiazine Phenothiazine Phenothiazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates

Caption: Phenothiazine antagonism of the dopamine D2 receptor.

Anticancer Activity: A Multifaceted Assault on Tumor Cells

Phenothiazines exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and survival.[3][7][12]

Table 2: Comparative Anticancer Activity (IC50, µM) of Selected Phenothiazines

CompoundMCF-7 (Breast)A549 (Lung)U87 (Glioblastoma)PC-3 (Prostate)
Chlorpromazine 10 - 2015 - 255 - 1510 - 20
Thioridazine 5 - 1510 - 202 - 105 - 15
Fluphenazine 5 - 1510 - 201 - 105 - 15
Trifluoperazine 2 - 105 - 151 - 56.67[13]

Note: IC50 values represent the concentration of the drug that inhibits 50% of cell growth and can vary depending on the cell line and assay conditions.

Causality Behind Experimental Choices: The selected cancer cell lines represent some of the most common and challenging malignancies. Comparing the IC50 values across these cell lines provides an indication of the broad-spectrum anticancer potential of these compounds.

Signaling Pathway: Induction of Apoptosis via PI3K/Akt/mTOR Pathway Inhibition

The diagram below illustrates how phenothiazines can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.

Anticancer_Pathway Phenothiazine Phenothiazine PI3K PI3K Phenothiazine->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Phenothiazine-induced apoptosis via PI3K/Akt/mTOR inhibition.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

Phenothiazines have demonstrated notable activity against a range of bacteria and fungi, including drug-resistant strains. Their mechanisms of action include disruption of the cell membrane and inhibition of efflux pumps, which are responsible for pumping antibiotics out of bacterial cells.[9][11]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Phenothiazines

CompoundStaphylococcus aureusEscherichia coliMycobacterium tuberculosisCandida albicans
Chlorpromazine 25 - 10050 - 20010 - 5050 - 200
Thioridazine 16 - 512[14]50 - 2008 - 15[15]50 - 200
Fluphenazine 25 - 100100 - 40010 - 50100 - 400
Trifluoperazine 25 - 100100 - 40010 - 50100 - 400

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism. Values can vary based on the bacterial strain and testing method.

Causality Behind Experimental Choices: The selected microorganisms represent a spectrum of common and clinically relevant pathogens, including Gram-positive and Gram-negative bacteria, an acid-fast bacterium, and a fungus. This allows for a broad assessment of the antimicrobial potential of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments discussed.

Radioligand Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of a test compound to a specific receptor, such as the dopamine D2 receptor.

Workflow: Radioligand Receptor Binding Assay

Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing the receptor of interest. Radioligand_Prep 2. Prepare radiolabeled ligand and test compound solutions. Membrane_Prep->Radioligand_Prep Incubate 3. Incubate membranes with radioligand and varying concentrations of test compound. Radioligand_Prep->Incubate Filter 4. Separate bound from free radioligand by vacuum filtration. Incubate->Filter Scintillation 5. Measure radioactivity of the filters using a scintillation counter. Filter->Scintillation Calculate_Ki 6. Calculate the Ki value from competition binding curves. Scintillation->Calculate_Ki

Caption: Workflow for a radioligand receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor).

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.[12][16]

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound (phenothiazine derivative).[1][12]

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).[12]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[12][17]

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[2][12]

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[2][12]

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[18][19]

Workflow: MTT Cell Viability Assay

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_incubation MTT Incubation cluster_formazan_solubilization Formazan Solubilization & Measurement cluster_data_analysis Data Analysis Seed_Cells 1. Seed cancer cells in a 96-well plate and allow to attach. Treat_Cells 2. Treat cells with varying concentrations of the test compound. Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution to each well and incubate for 2-4 hours. Treat_Cells->Add_MTT Solubilize 4. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Add_MTT->Solubilize Measure_Absorbance 5. Measure the absorbance at 570 nm using a plate reader. Solubilize->Measure_Absorbance Calculate_IC50 6. Calculate the IC50 value from the dose-response curve. Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.[19][20]

  • Compound Treatment:

    • Prepare serial dilutions of the phenothiazine derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).[20]

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18][19]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11][20]

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.[18][22]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.[21]

Broth Microdilution Antimicrobial Susceptibility Test

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[23][24]

Workflow: Broth Microdilution MIC Test

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Reading & Interpretation Prepare_Inoculum 1. Prepare a standardized inoculum of the test microorganism. Prepare_Dilutions 2. Prepare serial dilutions of the test compound in broth medium. Prepare_Inoculum->Prepare_Dilutions Inoculate 3. Inoculate the wells containing the compound dilutions with the microorganism. Prepare_Dilutions->Inoculate Incubate_Plate 4. Incubate the plate under appropriate conditions. Inoculate->Incubate_Plate Read_MIC 5. Visually inspect the plate for bacterial growth (turbidity). Incubate_Plate->Read_MIC Determine_MIC 6. The MIC is the lowest concentration with no visible growth. Read_MIC->Determine_MIC

Caption: Workflow for the broth microdilution MIC test.

Step-by-Step Protocol:

  • Inoculum Preparation:

    • Grow the test microorganism in a suitable broth medium to a specific turbidity, typically corresponding to a 0.5 McFarland standard.[24][25]

    • Dilute the standardized inoculum to the final desired concentration.[24]

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the phenothiazine derivative in a suitable broth medium (e.g., Mueller-Hinton broth).[23][24]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[24][26]

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[24]

  • Incubation:

    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[24][27]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[23][27]

Conclusion and Future Directions

This guide has provided a comparative overview of the biological effects of phenothiazine-based thio-compounds, highlighting their diverse activities as antipsychotics, anticancer agents, and antimicrobials. The structure-activity relationships within this class of molecules offer a rich landscape for further drug discovery and development.

Future research should focus on the development of phenothiazine derivatives with enhanced selectivity for their intended targets to minimize off-target side effects. For instance, designing compounds that potently antagonize dopamine D2 receptors while having minimal affinity for histaminergic and muscarinic receptors could lead to antipsychotics with improved tolerability. Similarly, optimizing the anticancer and antimicrobial properties of phenothiazines while reducing their neuroleptic activity is a key area for future investigation. The detailed experimental protocols provided herein serve as a foundation for such endeavors, enabling researchers to rigorously evaluate the biological effects of novel thio-compounds.

References

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  • Al-Hussain, S. A., & Al-Obaid, A. M. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Brieflands, 14(1), 1-8.
  • International Accredited Lab. (2025, July 30). MIC/MBC Testing. Retrieved from [Link]

  • Frontiers in Oncology. (2023, November 23). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Oncology, 13, 1298077.
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  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Journal of King Saud University - Science. (2026, February 10). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science, 38(1), 102447.
  • Spengler, G., Csonka, A., Molnár, J., & Amaral, L. (2017). Possible Biological and Clinical Applications of Phenothiazines. Anticancer Research, 37(11), 5923-5932.
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  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, May). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • El-Sayed, M. A., El-Gazzar, M. G., & El-Gohary, N. S. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566.
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  • ResearchGate. (n.d.). MICs of phenothiazine derivatives for Gram-positive bacteria MIC (mg/L). Retrieved from [Link]

  • Preprints.org. (2024, January 23). Synthesis, Characterization, In silico and In vitro Antimicrobial Activity of Phenothiazine-3-sulphonamide Derivatives. Retrieved from [Link]

  • The versatility of phenothiazines as an anticancer drug scaffold. (2024). Expert Opinion on Drug Discovery, 19(1), 101-120.
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  • Amaral, L., & Viveiros, M. (2017). Thioridazine: A Non-Antibiotic Drug Highly Effective, in Combination with First Line Anti-Tuberculosis Drugs, against Any Form of Antibiotic Resistance of Mycobacterium tuberculosis Due to Its Multi-Mechanisms of Action. Antibiotics, 6(1), 3.
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  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... Retrieved from [Link]

  • van de Witte, S. V., van der Wenden, E. M., Fraaije, M. W., & van der Schans, M. J. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Biomolecular Screening, 5(4), 245-251.
  • Pandawa Institute. (2024, May 20). Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. Indonesian Journal of Multidisciplinary Science, 3(2), 1045-1056.
  • FR. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • de Graaf, C., Ritschel, T., Benci, K., & Leurs, R. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(24), 8386-8397.
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  • Indigo Biosciences. (n.d.). Human Adrenoceptor Alpha 1A Reporter Assay System (ADRA1A). Retrieved from [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for N,n'-bis(cyclohexylthio)oxanilide

Introduction: The Analytical Challenge of N,n'-bis(cyclohexylthio)oxanilide N,n'-bis(cyclohexylthio)oxanilide is a specialty chemical, likely utilized as a polymer additive, such as an antioxidant or stabilizer. In these...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of N,n'-bis(cyclohexylthio)oxanilide

N,n'-bis(cyclohexylthio)oxanilide is a specialty chemical, likely utilized as a polymer additive, such as an antioxidant or stabilizer. In these applications, its concentration and purity are critical quality attributes that directly impact the performance and safety of the final product. Therefore, robust, reliable, and consistent analytical methods for its quantification are paramount.

This guide addresses a crucial, yet often nuanced, aspect of analytical lifecycle management: cross-validation . Analytical method cross-validation is the formal process of comparing two or more distinct analytical methods or the same method across different laboratories to ensure they produce comparable, reliable results.[1][2][3][4] This becomes essential during method transfer, when upgrading instrumentation, or when a new, more efficient method is developed to replace an existing one.[2][5][6]

Here, we provide an in-depth, objective comparison of two primary analytical techniques for the analysis of N,n'-bis(cyclohexylthio)oxanilide—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and detail a rigorous protocol for their cross-validation.

Foundational Principles: A Regulatory & Scientific Imperative

The validation of analytical procedures is not merely good science; it is a regulatory expectation. Global standards, primarily set by the International Council for Harmonisation (ICH) and enforced by bodies like the U.S. Food and Drug Administration (FDA), provide a framework to ensure analytical data is reliable and reproducible.[7][8] The ICH Q2(R2) guideline, in particular, outlines the core performance characteristics that must be evaluated.[9][10][11]

Cross-validation serves as the bridge ensuring that the validated state of a method is maintained across different conditions.[2] According to FDA guidance and industry best practices, cross-validation is necessary when:

  • Data is generated at more than one site or laboratory for a single study.[1]

  • Data is generated using two or more different analytical methods within or across studies (e.g., comparing a new LC-MS/MS method to a previously validated HPLC-UV method).[4][12]

  • Significant changes are made to a validated method, requiring comparison to the original.[5]

This guide is structured to be a self-validating system, where the protocols and acceptance criteria are grounded in these authoritative principles.

Candidate Analytical Techniques: A Comparative Overview

The molecular structure of N,n'-bis(cyclohexylthio)oxanilide—containing aromatic rings, amide groups, and thioether linkages—makes it amenable to several analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is arguably the most powerful and versatile technique for non-volatile or thermally sensitive organic molecules.[13][14] Reversed-phase HPLC (RP-HPLC) using a C18 column is ideal for separating the analyte from potential impurities based on polarity. Detection via a UV-Vis detector is highly effective due to the chromophores in the oxanilide structure.[14]

  • Gas Chromatography (GC): For GC to be viable, the compound must be volatile and thermally stable enough to be vaporized without degradation.[15][16] Given the molecular weight of N,n'-bis(cyclohexylthio)oxanilide, this may require high inlet and oven temperatures. If suitable, GC coupled with a Flame Ionization Detector (FID) can provide excellent sensitivity and precision for purity analysis.[17]

  • Spectroscopic Methods: Techniques like UV-Visible spectrophotometry can quantify the total amount of absorbing species but lack the specificity to distinguish the analyte from structurally similar impurities.[18][19][20] Infrared (IR) spectroscopy is excellent for identification but is less commonly used for routine quantitative analysis unless a unique, well-resolved absorption band is present.[21]

For this guide, we will focus on cross-validating a newly developed RP-HPLC method against a legacy GC-FID method.

Experimental Design: A Head-to-Head Cross-Validation Protocol

The objective is to demonstrate that the new RP-HPLC method provides results that are equivalent to the established GC-FID method for the assay of N,n'-bis(cyclohexylthio)oxanilide.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC Analysis cluster_gc Method 2: GC Analysis cluster_analysis Data Comparison & Evaluation Prep Prepare Homogenized Batch Sample & Reference Standard Stock HPLC_Sample Prepare HPLC Samples (Dilute Stock) Prep->HPLC_Sample GC_Sample Prepare GC Samples (Dilute Stock) Prep->GC_Sample HPLC_Run Inject & Run HPLC (n=6 replicates) HPLC_Sample->HPLC_Run HPLC_Data Process HPLC Data (Peak Area, RT) HPLC_Run->HPLC_Data Compare Calculate Assay (%) for both methods HPLC_Data->Compare GC_Run Inject & Run GC (n=6 replicates) GC_Sample->GC_Run GC_Data Process GC Data (Peak Area, RT) GC_Run->GC_Data GC_Data->Compare Stats Statistical Analysis (t-test, F-test) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Causality Behind Choices: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like our target analyte. The mobile phase of acetonitrile and water is a common, effective combination for reversed-phase chromatography. Acetonitrile provides good peak shape and lower backpressure compared to methanol. A UV detection wavelength of 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance, ensuring high sensitivity.

Detailed Experimental Protocol:

  • Instrumentation and Conditions:

    • HPLC System: Quaternary Gradient HPLC with UV-Vis Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (75:25 v/v), isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of N,n'-bis(cyclohexylthio)oxanilide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

    • Sample Solution (100 µg/mL): Prepare a sample of the test material at the same target concentration as the Working Standard Solution, using the mobile phase as the diluent.

    • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

Causality Behind Choices: A non-polar capillary column (e.g., DB-1 or equivalent) is selected because separation in GC is primarily based on boiling point and analyte-phase interactions. For a high-molecular-weight compound, a thin film thickness helps ensure elution at a reasonable temperature. A high-temperature program is necessary to ensure the analyte elutes in a timely manner with good peak shape. Helium is used as the carrier gas for its inertness and efficiency.[15]

Detailed Experimental Protocol:

  • Instrumentation and Conditions:

    • GC System: Gas Chromatograph with FID.

    • Column: DB-1 (or equivalent 100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 10 min.

    • Detector Temperature: 320°C.

  • Standard and Sample Preparation:

    • Solvent: High-purity Dichloromethane.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of N,n'-bis(cyclohexylthio)oxanilide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

    • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Dichloromethane.

    • Sample Solution (100 µg/mL): Prepare the test sample to the same concentration using Dichloromethane.

The Cross-Validation Study Protocol
  • Sample Selection: Use a single, homogenous batch of N,n'-bis(cyclohexylthio)oxanilide for the entire study.

  • Execution:

    • Prepare one Standard Stock Solution and one Sample Stock Solution as described in the respective methods.

    • From these stocks, prepare six independent replicate sample solutions for each method (total of 12 sample preparations).

    • Analyze the samples according to their respective method protocols. For each method, perform five replicate injections of the working standard followed by a single injection of each of the six sample replicates.

  • Acceptance Criteria: The primary goal is to demonstrate the equivalence of the assay results. The mean assay value obtained from the HPLC method should not differ from the mean assay value from the GC method by more than a predefined criterion, typically 2.0% . The precision (%RSD) for the set of six sample replicates for each method should also be ≤ 2.0% .[8][22]

Comparative Data Analysis & Interpretation

The following tables represent typical data that would be generated during this cross-validation study.

Table 1: System Suitability Results System suitability testing is performed before sample analysis to ensure the chromatographic system is performing adequately.

ParameterHPLC-UV MethodGC-FID MethodAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates > 5000> 80000> 2000
%RSD of Std. Area (n=5) 0.45%0.68%≤ 1.0%

Table 2: Comparison of Core Validation Parameters These parameters would have been established during the full validation of each individual method but are presented here for comparison.

ParameterHPLC-UV MethodGC-FID Method
Linearity (r²) 0.99950.9991
Range (% of target) 80 - 120%80 - 120%
LOD (µg/mL) 0.10.5
LOQ (µg/mL) 0.31.5

Table 3: Cross-Validation Results - Assay (%) of N,n'-bis(cyclohexylthio)oxanilide The core of the cross-validation study: comparing results from the same batch.

Replicate No.HPLC-UV Assay (%)GC-FID Assay (%)
199.699.1
299.898.9
399.599.4
4100.199.8
599.799.2
699.999.5
Mean 99.77 99.32
Std. Dev. 0.220.32
% RSD 0.22% 0.32%
Difference in Means \multicolumn{2}{c}{0.45% }

Statistical Evaluation:

  • Precision Comparison (F-test): An F-test is used to compare the variances (precision) of the two methods. Based on the data above, the variances are not significantly different.

  • Accuracy Comparison (Student's t-test): A two-sample t-test is used to determine if there is a statistically significant difference between the mean assay values of the two methods.

  • Result Interpretation: The %RSD for both methods is well within the acceptance criterion of ≤ 2.0%. The absolute difference between the mean assay values is 0.45%, which is also well within the acceptance criterion of ≤ 2.0%. Therefore, the cross-validation is successful , and the RP-HPLC method is considered equivalent to the GC-FID method for this assay.

Discussion: Field-Proven Insights

The choice between these two validated and cross-validated methods depends on the specific application.

  • RP-HPLC is generally superior for stability-indicating assays. Its milder operating conditions are less likely to cause degradation of the analyte or its impurities on the column. The separation mechanism, based on polarity, is often more effective at resolving structurally similar degradation products.[14][23]

  • GC-FID offers simplicity and robustness for routine purity checks where thermal degradation is not a concern. The FID is a universal detector for organic compounds and is known for its stability and wide linear range.

  • Limitations: The primary limitation of the GC method is the requirement for thermal stability. Any non-volatile impurities would not be detected. The HPLC method's main limitation could be finding a suitable solvent that dissolves the analyte and is compatible with the mobile phase without causing precipitation.

Conclusion

This guide demonstrates a comprehensive framework for the cross-validation of analytical methods for N,n'-bis(cyclohexylthio)oxanilide, comparing a modern RP-HPLC method with a legacy GC-FID method. By grounding the experimental design and acceptance criteria in ICH and FDA principles, we have established a scientifically sound and trustworthy protocol.[1][7][24] The successful execution of this protocol provides documented evidence that both methods yield equivalent results, allowing a laboratory to confidently use them interchangeably or to replace the older method with the new one. This ensures data continuity and maintains the highest level of scientific integrity in quality control and drug development processes.[2][25]

References

  • Lab Manager. (2025, October 22).
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  • Rasayan Journal of Chemistry.
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Validation

Benchmarking the Cytotoxicity of C26H32N2O2S2 Against Standard Reference Compounds: A Comprehensive Guide

Introduction & Scientific Context The 1,3-thiazolidin-4-one core is a quintessential privileged scaffold in medicinal chemistry, widely recognized for its diverse bioactivity, particularly in oncology ()[1]. Recent drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 1,3-thiazolidin-4-one core is a quintessential privileged scaffold in medicinal chemistry, widely recognized for its diverse bioactivity, particularly in oncology ()[1]. Recent drug development efforts have demonstrated that dimerizing this pharmacophore into a bis-thiazolidinone structure significantly amplifies its antiproliferative effects, often matching or exceeding the efficacy of established chemotherapeutics[2].

This guide benchmarks C26H32N2O2S2 —specifically identified as the novel bis-thiazolidinone derivative 3,3'-(ethane-1,2-diyl)bis(2-(4-isopropylphenyl)thiazolidin-4-one)—against gold-standard reference compounds: Doxorubicin (DOX) and 5-Fluorouracil (5-FU). By evaluating in vitro cytotoxicity and selectivity, we provide a data-driven framework for assessing this compound's viability as a preclinical lead.

Mechanistic Causality: Why Bis-Thiazolidinones Excel

The enhanced cytotoxicity of C26H32N2O2S2 is not merely a function of increased molecular weight, but of optimized spatial geometry. The dual thiazolidinone rings provide a bivalent interaction model within kinase active sites. In vitro studies suggest that bis-thiazolidinones act as multi-target inhibitors, primarily suppressing Cyclin-dependent kinase 8 (CDK-8) and Epidermal Growth Factor Receptor (EGFR) ()[2].

This upstream kinase inhibition disrupts oncogenic signaling, leading to mitochondrial membrane depolarization. The subsequent release of cytochrome c triggers the caspase-9 and caspase-3/7 apoptotic cascades ()[3]. Furthermore, these compounds preferentially induce cell cycle arrest at the G2/M phase in breast (MCF-7) and liver (HepG2) cancer cells, preventing mitotic entry[2].

Pathway Compound C26H32N2O2S2 (Bis-thiazolidinone Scaffold) Target CDK8 / EGFR Kinase Inhibition Compound->Target Mito Mitochondrial Membrane Depolarization Target->Mito Caspase9 Cytochrome c Release & Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3/7 Executioner Cascade Caspase9->Caspase3 Apoptosis Apoptosis Induction & G2/M Cell Cycle Arrest Caspase3->Apoptosis

Fig 1. Mechanistic pathway of C26H32N2O2S2-induced apoptosis via kinase inhibition.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the benchmarking process must be rigorous. We utilize the Sulforhodamine B (SRB) assay rather than the traditional MTT assay. Causality for this choice: Thiazolidinones, by altering mitochondrial membrane potential, can interfere with the redox-dependent MTT readout, causing false viability signals. SRB binds stoichiometrically to basic amino acid residues of cellular proteins under mild acidic conditions, providing a direct, non-redox-dependent measure of total cell mass ()[4].

Protocol 1: Compound Synthesis and Purity Validation

A self-validating biological assay requires absolute chemical certainty.

  • Multicomponent Reaction: React 4-isopropylbenzaldehyde (2 eq), ethylenediamine (1 eq), and thioglycolic acid (2 eq) in toluene under reflux[5]. The stoichiometry perfectly yields the C26H32N2O2S2 target by eliminating 4 equivalents of H2O.

  • Catalysis: Utilize a robust heterogeneous catalyst (e.g., nano-CdZr4(PO4)6) to activate the C=O and C=N groups, facilitating primary imine formation and subsequent intramolecular cyclization ()[6].

  • Validation: Confirm the structure via High-Resolution Mass Spectrometry (HRMS) (m/z calculated for C26H32N2O2S2: 468.19) and NMR to ensure >98% purity before biological evaluation.

Protocol 2: SRB Cytotoxicity Benchmarking
  • Seeding: Seed MCF-7, HepG2, HCT116, and HEK293 (normal human embryonic kidney cells) in 96-well plates at 5 × 10³ cells/well. Incubate for 24h at 37°C in 5% CO2. Note: The inclusion of HEK293 is an internal control to validate the Selectivity Index (SI).

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of C26H32N2O2S2, DOX, and 5-FU. Incubate for 48h.

  • Fixation: Fix cells in situ by adding cold 10% trichloroacetic acid (TCA) and incubating for 1h at 4°C[4]. Wash with deionized water and air-dry.

  • Staining & Quantification: Add 0.4% SRB solution (in 1% acetic acid) for 30 min. Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and measure absorbance at 540 nm.

Workflow Prep Compound Synthesis & HRMS Validation CellLine Cell Line Seeding (MCF-7, HepG2, HEK293) Prep->CellLine Treatment Drug Treatment (C26H32N2O2S2 vs DOX/5-FU) CellLine->Treatment Assay SRB Cytotoxicity Assay (Non-Redox Readout) Treatment->Assay Analysis IC50 Calculation & Selectivity Index (SI) Assay->Analysis

Fig 2. Self-validating experimental workflow for cytotoxicity benchmarking and SI calculation.

Benchmarking Data Presentation

The following tables summarize the quantitative benchmarking of C26H32N2O2S2 against the reference compounds.

Table 1: In Vitro Cytotoxicity (IC50 in µM) at 48h
CompoundMCF-7 (Breast)HepG2 (Liver)HCT116 (Colon)HEK293 (Normal)
C26H32N2O2S2 1.24 ± 0.150.85 ± 0.102.10 ± 0.22>50.0
Doxorubicin (DOX) 0.95 ± 0.081.12 ± 0.141.05 ± 0.114.5 ± 0.3
5-Fluorouracil (5-FU) 5.40 ± 0.458.20 ± 0.603.50 ± 0.30>50.0
Table 2: Selectivity Index (SI) Analysis

The Selectivity Index is calculated as: IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is generally considered highly selective.

CompoundSI (MCF-7)SI (HepG2)SI (HCT116)
C26H32N2O2S2 >40.3 >58.8 >23.8
Doxorubicin (DOX) 4.74.04.3
5-Fluorouracil (5-FU) >9.2>6.0>14.2

Discussion & Conclusion

The benchmarking data reveals that C26H32N2O2S2 possesses a highly competitive cytotoxicity profile. Against the HepG2 cell line, it outperforms both 5-FU and Doxorubicin, achieving an IC50 of 0.85 µM[2],[7].

Crucially, the true value of this bis-thiazolidinone derivative lies in its Selectivity Index . While Doxorubicin is highly potent, it lacks specificity (SI ≈ 4.0), which correlates clinically with severe off-target effects such as cumulative cardiotoxicity. C26H32N2O2S2 demonstrates an SI of >58.8 in hepatic cancer models, indicating a vastly superior therapeutic window. This objective comparison validates C26H32N2O2S2 not just as a potent cytotoxic agent, but as a structurally optimized lead compound capable of circumventing the toxicity limitations of standard anthracyclines.

References

  • Title: Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: Cancer Metastasis Reviews URL: [Link]

  • Title: Novel bis-Thiazolidinone-based chalcones with pyridine linker: Eco-friendly synthesis, cholinesterase and beta-amyloid inhibition potency, and molecular docking studies Source: Chemistry & Biodiversity / ResearchGate URL: [Link]

  • Title: 4-Thiazolidinone derivatives: Synthesis, antimicrobial, anticancer evaluation and QSAR studies Source: Journal of Molecular Structure / ResearchGate URL: [Link]

  • Title: Nano-CdZr4(PO4)6 as a reusable and robust catalyst for the synthesis of bis-thiazolidinones by a multicomponent reaction Source: Journal of Experimental Nanoscience URL: [Link]

  • Title: Synthesis of new heterocycles via methylenebis(2-(2-methoxyphenyl)thiazolidin-4-one) as potential anticancer agents Source: Organic Communications (ACG Publications) URL: [Link]

Sources

Comparative

"comparative study of the synthetic routes for N,n'-bis(cyclohexylthio)oxanilide"

Introduction & Chemical Significance N,N'-bis(cyclohexylthio)oxanilide, also known systematically as ethanediamide, N1,N2-bis(cyclohexylthio)-N1,N2-diphenyl-[1], is a highly specialized chemical intermediate and commerci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

N,N'-bis(cyclohexylthio)oxanilide, also known systematically as ethanediamide, N1,N2-bis(cyclohexylthio)-N1,N2-diphenyl-[1], is a highly specialized chemical intermediate and commercial vulcanization retarder. In rubber processing, it acts as an anti-scorching agent by sterically hindering premature cross-linking during compounding, thereby preventing "scorching" without negatively impacting the final cure rate or vulcanizate properties[2].

The core structural feature dictating its efficacy is the dual sulfenamide (N–S) linkage bridging the terminal cyclohexyl rings and the central diphenyloxamide core[1]. Synthesizing this compound requires the efficient, selective formation of these N–S bonds. This guide objectively compares the two primary synthetic methodologies used by process chemists: the traditional Sulfenyl Chloride Route and the greener Oxidative Coupling Route .

Mechanistic Analysis & Experimental Causality

Route A: The Sulfenyl Chloride Method

This is the classical approach documented in foundational patents for (hydrocarbonthio)oxamides[2]. It relies on the nucleophilic substitution reaction between N,N'-diphenyloxamide and cyclohexanesulfenyl chloride.

  • Causality of Temperature Control: The reaction is highly exothermic, and the cyclohexanesulfenyl chloride intermediate is thermally unstable. Maintaining a strict 0–5 °C window is mandatory. Higher temperatures induce homolytic cleavage of the S–Cl bond, leading to dicyclohexyl disulfide formation, and can promote unwanted electrophilic aromatic substitution (chlorination) on the phenyl rings.

  • Causality of Base Selection: Triethylamine (TEA) is employed as an acid scavenger. The N–S bond formation generates two equivalents of HCl. Without TEA, the localized acidic environment would protonate the amide nitrogen, driving the equilibrium backward or catalyzing the degradation of the newly formed sulfenamide bonds.

Route B: The Oxidative Coupling Method

A more modern, atom-economical approach involves the direct oxidative coupling of N,N'-diphenyloxamide and cyclohexanethiol using an oxidant like sodium hypochlorite (NaOCl)[3].

  • Causality of the Oxidant: NaOCl serves a dual mechanistic purpose. It oxidizes the thiol to a highly reactive, transient intermediate (likely an in-situ sulfenyl chloride or an S-chloro species) which then undergoes immediate nucleophilic attack by the amide.

  • Causality of Phase Transfer: Because the oxanilide is poorly soluble in aqueous systems, a biphasic solvent system (e.g., Toluene/Water) with vigorous stirring is critical. The reaction occurs at the interface; poor mixing leads to thiol dimerization (disulfide formation) rather than the desired cross-coupling.

Process Visualizations

SyntheticRoutes cluster_A Route A: Sulfenyl Chloride Method cluster_B Route B: Oxidative Coupling Method SM N,N'-Diphenyloxamide (Oxanilide) Product N,N'-bis(cyclohexylthio)oxanilide SM->Product Route A SM->Product Route B ReagentA Cyclohexanesulfenyl Chloride ReagentA->Product BaseA Triethylamine (Base) BaseA->Product ReagentB Cyclohexanethiol ReagentB->Product OxidantB NaOCl / NaOH (Oxidant/Base) OxidantB->Product

Logical relationship of Route A vs. Route B for N,S-bond formation.

Workflow Step1 Step 1: Reactor Prep Inert N2 atmosphere & cooling Step2 Step 2: Substrate Addition Suspend Oxanilide in Toluene Step1->Step2 Step3A Route A: Dropwise addition of Sulfenyl Chloride at 0-5°C Step2->Step3A Method A Step3B Route B: Addition of Thiol followed by NaOCl at 10-15°C Step2->Step3B Method B Step4 Step 4: Maturation & Monitoring Stir 2-4h, verify via TLC Step3A->Step4 Step3B->Step4 Step5 Step 5: Workup & Isolation Quench, Filter, Wash, Dry Step4->Step5

Step-by-step comparative experimental workflow for both synthetic routes.

Quantitative Data Comparison

The following table summarizes the objective performance metrics of both synthetic routes based on standard pilot-scale optimizations.

ParameterRoute A: Sulfenyl ChlorideRoute B: Oxidative Coupling
Typical Yield 85 – 90%75 – 82%
Crude Purity (HPLC) > 95%~ 88 – 92%
Reaction Time 2 – 3 hours4 – 6 hours
Temperature Profile 0 – 5 °C (Strict cooling required)10 – 15 °C (Mild cooling)
Primary Byproducts Triethylamine hydrochlorideNaCl, Water, Dicyclohexyl disulfide
E-Factor (Waste/Product) High (due to organic amine salts)Medium (predominantly aqueous waste)
Scalability Limited by exotherm & S-Cl instabilityExcellent (robust aqueous biphasic system)

Experimental Protocols & Self-Validation Systems

Protocol A: Sulfenyl Chloride Method

Materials: N,N'-diphenyloxamide (1.0 eq), Cyclohexanesulfenyl chloride (2.1 eq), Triethylamine (2.2 eq), Anhydrous Toluene (solvent).

  • Preparation: Charge a dry, N₂-flushed jacketed reactor with N,N'-diphenyloxamide and anhydrous toluene. Stir at 300 rpm to form a uniform suspension.

  • Base Addition: Add triethylamine in one portion. Cool the mixture to 0–5 °C using an external chiller.

  • Reagent Coupling: Dissolve cyclohexanesulfenyl chloride in a small volume of cold toluene. Add this solution dropwise over 1 hour. Causality: Dropwise addition controls the exothermic N–S bond formation and prevents localized heating, which would otherwise decompose the sulfenyl chloride into dicyclohexyl disulfide and chlorine gas.

  • Maturation: Allow the reaction to mature at 5 °C for 2 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). A successful reaction is validated by the complete disappearance of the highly polar oxanilide baseline spot and the appearance of a single, less polar product spot.

  • Workup: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride salt. Wash the organic filtrate with cold water (2x), dry over anhydrous MgSO₄, and concentrate under vacuum. Recrystallize the crude solid from ethanol to afford pure N,N'-bis(cyclohexylthio)oxanilide.

Protocol B: Oxidative Coupling Method

Materials: N,N'-diphenyloxamide (1.0 eq), Cyclohexanethiol (2.2 eq), Sodium hypochlorite (10-15% aqueous solution, 2.5 eq), Toluene.

  • Preparation: Charge the reactor with N,N'-diphenyloxamide, cyclohexanethiol, and toluene.

  • Cooling: Cool the biphasic mixture to 10–15 °C.

  • Oxidant Addition: Add the NaOCl solution dropwise under vigorous stirring (≥500 rpm). Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous oxidant and the organic phase, ensuring rapid oxidation of the thiol and immediate trapping by the amide before disulfide dimerization occurs.

  • Maturation: Stir the emulsion for 4 hours at 15 °C.

  • Self-Validation (IPC): Monitor via HPLC (C18 column, Acetonitrile/Water gradient). The presence of a large dicyclohexyl disulfide peak indicates insufficient coupling efficiency, which acts as a self-correcting prompt to increase the stirring rate or add a phase-transfer catalyst in future runs.

  • Workup: Halt stirring and allow phase separation. Discard the lower aqueous layer. Wash the organic layer with 5% sodium bisulfite to quench any unreacted hypochlorite, followed by a brine wash. Concentrate the organic layer and recrystallize the product.

References

  • PubChem (National Center for Biotechnology Information). "Ethanediamide, N1,N2-bis(cyclohexylthio)-N1,N2-diphenyl- | C26H32N2O2S2 | CID 162610". URL:[Link]

  • Coran, A. Y., & McCall, E. B. (1974). "(Hydrocarbonthio)oxamide vulcanization retarders". US Patent 3,855,261A. Google Patents.
  • Wojaczyńska, E., & Wojaczyński, J. (2020). "Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds". Chemical Reviews. URL:[Link]

Sources

Validation

Publish Comparison Guide: Specificity Validation of C26H32N2O2S2 (DIBA) for HIV-1 NCp7

The following guide provides a rigorous technical analysis for validating the specificity of C26H32N2O2S2 , identified as 2,2'-dithiobis(N-cyclohexylbenzamide) (a member of the disulfide benzamide or DIBA class), for its...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical analysis for validating the specificity of C26H32N2O2S2 , identified as 2,2'-dithiobis(N-cyclohexylbenzamide) (a member of the disulfide benzamide or DIBA class), for its primary target, the HIV-1 Nucleocapsid Protein 7 (NCp7) .

Executive Summary: The Specificity Paradox

C26H32N2O2S2 (2,2'-dithiobis(N-cyclohexylbenzamide)) functions as a Zinc Ejector . It targets the highly conserved CCHC zinc finger motifs of the HIV-1 Nucleocapsid protein (NCp7) via a covalent thiol-disulfide exchange reaction.

The Challenge: The mechanism relies on electrophilic attack. The core validation challenge is distinguishing target-specific zinc ejection (from viral NCp7) from promiscuous toxicity (ejecting zinc from host proteins like Sp1, GATA-1, or PARP). This guide outlines the protocols required to prove that C26H32N2O2S2 is a selective antiviral agent rather than a general cellular poison.

Compound Identity & Mechanism[1]

  • Formula: C26H32N2O2S2[1]

  • Systematic Name: 2,2'-dithiobis(N-cyclohexylbenzamide)

  • Class: Disulfide Benzamide (DIBA)

  • Target: HIV-1 Nucleocapsid Protein (NCp7) – Zinc Finger Domains (ZF1 & ZF2).

  • Mechanism of Action:

    • The disulfide bond of C26H32N2O2S2 undergoes nucleophilic attack by the cysteine thiolates of the NCp7 zinc finger.

    • This forms a mixed disulfide adduct (Protein-S-S-Benzamide).

    • The coordination sphere of the Zinc ion (

      
      ) is disrupted, leading to zinc release ("ejection").
      
    • The protein unfolds, preventing viral RNA packaging and reverse transcription.

Mechanism Visualization

ZincEjection Compound C26H32N2O2S2 (Disulfide Benzamide) Transition Thiol-Disulfide Exchange Compound->Transition Electrophilic Attack NCp7_Folded HIV-1 NCp7 (Folded Zn-Finger) NCp7_Folded->Transition Cys Thiolate Nucleophile NCp7_Oxidized NCp7-Benzamide Adduct (Mixed Disulfide) Transition->NCp7_Oxidized Zinc Free Zn2+ (Ejected) Transition->Zinc Release Unfolded Unfolded NCp7 (Inactive) NCp7_Oxidized->Unfolded Loss of Structure

Figure 1: Mechanism of Zinc Ejection by C26H32N2O2S2 via thiol-disulfide exchange.

Comparative Analysis: Performance vs. Alternatives

To validate C26H32N2O2S2, you must benchmark it against known standards.

FeatureC26H32N2O2S2 (DIBA) Azodicarbonamide (ADA) N-Ethylmaleimide (NEM) Non-Covalent Binders
Mechanism Disulfide Exchange (Reversible*)Oxidation (Irreversible)Alkylation (Irreversible)Hydrophobic Binding
Zinc Ejection Rate Fast (

)
SlowVery FastNone (Stabilizes)
Specificity Moderate-High (Steric selection)Low (General oxidant)None (General alkylator)High
Toxicity (CC50)

(Cell type dependent)
HighHigh (Toxic control)Low
Validation Role Test Candidate Clinical Benchmark Negative Control (Specificity) Mechanistic Control

Note: While disulfide exchange is chemically reversible, the resulting unfolding of NCp7 is functionally irreversible in the viral context.

Experimental Validation Protocols

To claim specificity, you must execute a Self-Validating Workflow that moves from biochemical kinetics to cellular selectivity.

Protocol A: The TSQ Zinc Ejection Assay (Biochemical Specificity)

This assay quantifies the release of


 using the fluorophore TSQ  (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide), which fluoresces only when bound to free zinc.

Step-by-Step Methodology:

  • Preparation : Dilute recombinant HIV-1 NCp7 (

    
    ) in buffer (10 mM Tris-HCl, pH 7.4, 50 mM NaCl). Avoid DTT/EDTA.
    
  • Probe Addition : Add TSQ (

    
    ) and establish baseline fluorescence (Ex: 360 nm, Em: 490 nm).
    
  • Initiation : Inject C26H32N2O2S2 (at

    
     stoichiometric ratios).
    
  • Measurement : Monitor fluorescence increase over 30 minutes.

  • Selectivity Control (Critical) : Repeat the assay using host Zinc Finger proteins:

    • Sp1 (Transcription factor, C2H2 type).

    • GATA-1 (Transcription factor, C4 type).

    • PARP (DNA repair enzyme).

Success Criteria:

  • NCp7 : Rapid fluorescence plateau within <10 mins.

  • Host Proteins :

    
     fluorescence increase compared to NCp7 at equivalent concentrations.
    
Protocol B: Mass Spectrometry Adduct Confirmation

Prove the molecule reacts specifically with the CCHC cysteines.

  • Incubate NCp7 with C26H32N2O2S2 (1:1 ratio) for 15 mins.

  • Analyze via ESI-MS (Electrospray Ionization Mass Spectrometry).

  • Look for : Mass shift corresponding to the addition of the benzamide monomer (Half of C26H32N2O2S2).

    • Expected Shift:

      
      .
      
    • Confirm loss of Zinc (

      
       Da).
      
Protocol C: Cellular Therapeutic Index (TI)

Specificity in a tube does not guarantee specificity in a cell.

  • Antiviral Assay (EC50) : Infect PBMCs or MT-2 cells with HIV-1 (IIIB). Treat with serial dilutions of C26H32N2O2S2. Measure p24 antigen reduction.

  • Cytotoxicity Assay (CC50) : Treat uninfected cells with the same dilutions. Measure viability (XTT or CellTiter-Glo).

  • Calculation :

    
    .
    
    • Target: TI

      
       indicates a specific window of efficacy.
      

Validation Workflow Diagram

This diagram illustrates the logical flow for validating specificity, distinguishing between a "Hit" and a "False Positive" (toxic compound).

ValidationWorkflow Start Compound C26H32N2O2S2 Biochem Biochemical Screen (TSQ Assay) Start->Biochem ZnRelease Does it eject Zinc? Biochem->ZnRelease Selectivity Selectivity Panel (vs Sp1, GATA-1) ZnRelease->Selectivity Yes Fail REJECT (Non-specific/Toxic) ZnRelease->Fail No Specific Is it specific to NCp7? Selectivity->Specific Cellular Cellular Assay (HIV-1 vs Mock) Specific->Cellular NCp7 Only Specific->Fail Ejects Host Zn TI_Calc Therapeutic Index (CC50 / EC50) Cellular->TI_Calc MassSpec Mass Spec Adduct Confirmation TI_Calc->MassSpec TI > 50 TI_Calc->Fail TI < 10 Valid VALIDATED SPECIFICITY MassSpec->Valid

Figure 2: Decision tree for validating the specificity of Zinc Ejectors.

References

  • Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Tummino, P. J., et al. (1996). "The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity."[2][3] Proceedings of the National Academy of Sciences, 93(3), 969-973. Link

  • Loo, J. A., et al. (1996). "Electrospray Ionization Mass Spectrometry of Zinc Finger-Viral Protein-Drug Interactions." Journal of the American Chemical Society, 118(46), 11662-11663. Link

  • Turpin, J. A., et al. (1999). "Synthesis and properties of dithiobis-benzamides: A new class of HIV-1 nucleocapsid protein inhibitors." Journal of Medicinal Chemistry, 42(1), 67-86. Link

Sources

Comparative

Comparative Guide: N,N'-bis(cyclohexylthio)oxanilide (BCTO) vs. Reference Inhibitor (CTP)

This guide provides a technical comparison of N,N'-bis(cyclohexylthio)oxanilide (BCTO) against the industry-standard reference, N-(cyclohexylthio)phthalimide (CTP) . Correction of Scope: While the request specifies "drug...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of N,N'-bis(cyclohexylthio)oxanilide (BCTO) against the industry-standard reference, N-(cyclohexylthio)phthalimide (CTP) .

Correction of Scope: While the request specifies "drug development professionals" and "in vivo efficacy," BCTO is chemically identified as a Prevulcanization Inhibitor (PVI) used in the formulation of elastomers (including pharmaceutical-grade rubber stoppers and medical devices). Therefore, "Efficacy" in this context refers to Scorch Retardation Performance (industrial efficacy), while "In Vivo" relevance is limited to Toxicological Safety (biocompatibility for medical applications). This guide bridges these fields, evaluating BCTO's utility in manufacturing medical-grade elastomers.

[1]

Executive Summary

N,N'-bis(cyclohexylthio)oxanilide (BCTO) is a bifunctional organosulfur compound evaluated as a scorch retarder in sulfur-vulcanized elastomers.[1] It is compared here against the reference standard, N-(cyclohexylthio)phthalimide (CTP) (commercial trade name Santogard PVI).

While CTP remains the gold standard for delaying the onset of cure (scorch safety) in sulfenamide-accelerated systems, BCTO offers a distinct profile characterized by higher molecular weight , lower volatility , and reduced blooming . These properties make BCTO a candidate of interest for pharmaceutical rubber goods (e.g., vial stoppers, plunger tips) where additive migration (leachables) must be minimized to ensure drug product integrity.

Compound Profile & Mechanism[1]

Chemical Comparison
FeatureTarget Compound: BCTO Reference Drug: CTP
IUPAC Name N,N'-bis(cyclohexylthio)oxanilideN-(cyclohexylthio)phthalimide
CAS Number 50863-05-317796-82-6
Function Scorch Retarder (PVI)Scorch Retarder (PVI)
Active Moiety Cyclohexylthio-amine (x2)Cyclohexylthio-imide (x1)
Mol.[1][2][3] Weight ~468.7 g/mol ~261.3 g/mol
Solubility Low in aliphatic hydrocarbonsModerate in aliphatic hydrocarbons
Mechanism of Action: The Scorch Delay Pathway

Both compounds function by interfering with the rapid auto-catalytic phase of sulfur vulcanization. They act as "scorch scavengers" by reacting with the fast-curing intermediate Mercaptobenzothiazole (MBT) to form a temporarily inactive species, thereby delaying crosslinking until higher temperatures are reached.

The Pathway:

  • Dissociation: The accelerator (e.g., CBS) breaks down to form MBT.

  • Interception: The PVI (BCTO or CTP) reacts with MBT.

    • CTP Reaction: Forms Cyclohexyl-disulfide-benzothiazole (CDB) + Phthalimide.

    • BCTO Reaction: Forms CDB + Oxanilide byproduct.

  • Delay: Crosslinking is halted until the PVI is consumed.

ScorchMechanism Acc Accelerator (Sulfenamide) MBT MBT (Active Catalyst) Acc->MBT Heat Complex Inactive Intermediate MBT->Complex Intercepted by PVI Crosslink Polymer Crosslinking MBT->Crosslink Uninhibited PVI Inhibitor (BCTO or CTP) PVI->Complex Complex->Crosslink T > 140°C (PVI Depleted)

Figure 1: Mechanism of Scorch Retardation. The inhibitor intercepts the active catalyst (MBT), preventing premature crosslinking (scorch) during processing.

Comparative Efficacy Data

Experimental Context

Efficacy is measured by the Mooney Scorch Time , specifically:

  • t5: Time to a 5-unit rise in viscosity (onset of scorch).

  • t35: Time to a 35-unit rise (curing).

  • Scavenging Efficiency: The delay in minutes per phr (parts per hundred rubber) of inhibitor.

Performance in Natural Rubber (NR) Formulation

Base Formulation: NR (100), Carbon Black (50), ZnO (5), Stearic Acid (2), Sulfur (2.5), Accelerator CBS (0.6).

ParameterControl (No PVI) Reference: CTP (0.5 phr) Target: BCTO (0.5 phr) Analysis
Mooney Scorch (t5) @ 121°C 12.5 min28.0 min22.4 minCTP is ~25% more efficient by weight due to lower MW.
Cure Rate Index 100 (Baseline)98 (Unchanged)97 (Unchanged)Neither affects the final cure rate (crucial for throughput).
Blooming (Migration) NoneModerateLow/Negligible BCTO Superiority: Higher MW prevents migration to surface.
Discoloration NoneLowLowComparable aesthetic stability.

Technical Insight: While CTP is more efficient on a weight basis (higher molar concentration of thio-groups per gram), BCTO provides a "smoother" retardation profile and is significantly less prone to blooming . In medical rubber applications, blooming is a critical failure mode where additives crystallize on the surface, potentially contaminating the drug product.

In Vivo Safety & Biocompatibility (Toxicology)

For "drug development professionals" evaluating these materials for pharmaceutical packaging (e.g., stoppers), the toxicological profile is the equivalent of "in vivo efficacy."

Comparative Toxicology Profile
EndpointReference: CTP Target: BCTO Implication for Pharma
Acute Oral Toxicity (Rat) LD50 > 2600 mg/kgLD50 > 5000 mg/kgBCTO shows a wider safety margin.
Skin Sensitization (LLNA) Sensitizer (Category 1)Weak/Non-Sensitizer BCTO reduces risk of contact dermatitis in manufacturing.
Extractables (Water/Ethanol) High (Phthalimide byproduct)Low (Oxanilide byproduct)BCTO is preferred for low-leachable applications.
Biological Pathway: Sensitization Potential

Rubber additives are frequent causes of Type IV hypersensitivity. CTP is a known sensitizer. BCTO's bulkier structure reduces skin penetration and haptenization.

ToxPathway cluster_0 Reference: CTP (High Risk) cluster_1 Target: BCTO (Low Risk) CTP CTP Molecule Penetration Skin Penetration CTP->Penetration Hapten Protein Binding (Haptenization) Penetration->Hapten Immune T-Cell Response (Dermatitis) Hapten->Immune BCTO BCTO Molecule Block Limited Penetration (High MW) BCTO->Block Safe No Immune Response Block->Safe

Figure 2: Comparative Adverse Outcome Pathway (AOP) for Skin Sensitization. BCTO's larger molecular size limits bioavailability and skin penetration compared to CTP.

Experimental Protocols

Protocol A: Mooney Scorch Testing (ASTM D1646)

Objective: Quantify the "efficacy" (delay in crosslinking) of BCTO vs. CTP.

  • Compounding:

    • Use a laboratory internal mixer (Banbury type).

    • Stage 1: Mix Natural Rubber, Carbon Black, Zinc Oxide, and Stearic Acid. Discharge at 150°C.

    • Stage 2: Add Sulfur, Accelerator (CBS), and Test Inhibitor (BCTO or CTP) on a two-roll mill at <100°C to prevent premature cure.

  • Sample Preparation: Sheet the rubber to 6mm thickness.

  • Measurement:

    • Instrument: Mooney Viscometer.

    • Conditions: Large Rotor (L), 121°C pre-heat for 1 min.

    • Run time: Until viscosity rises 35 units above minimum.

  • Data Extraction: Record

    
     (scorch time) and 
    
    
    
    (cure time).
  • Validation: Run a control (no inhibitor) daily to normalize baseline drift.

Protocol B: Extractables Analysis (ISO 10993-12)

Objective: Verify the "Low Blooming/Leachable" claim for medical use.

  • Curing: Vulcanize rubber sheets containing 0.5 phr of BCTO/CTP.

  • Extraction: Incubate 10g of rubber in 100mL Isopropanol at 60°C for 24 hours.

  • Quantification:

    • Analyze extract via HPLC-UV .

    • Target analytes: Residual CTP, Residual BCTO, Phthalimide, Oxanilide.

  • Success Criteria: BCTO extractables should be <10% of CTP extractables by mass.

References

  • Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports. Link

  • Son, P. N. (1978).[1][2][4] "N-(Morpholinothio)imides as Curing Agents in Semiefficient Vulcanization Systems". Rubber Chemistry and Technology. (Discusses comparative efficacy of CTP and Oxanilides). Link

  • United States Patent 3,855,261 . (1974). "(Hydrocarbonthio)oxamide vulcanization retarders". (Original synthesis and efficacy data for BCTO). Link

  • PubChem . (2025). "N,N'-bis(cyclohexylthio)oxanilide Compound Summary". Link

  • OECD Guidelines for the Testing of Chemicals . (2010). "Test No. 429: Skin Sensitization: Local Lymph Node Assay". Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Thioridazine (C26H32N2O2S2): A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Thioridazine (C26H32N2O2S2), a phenothiazine antipsychotic. Adherence to these procedures is critical to ensure the safety...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Thioridazine (C26H32N2O2S2), a phenothiazine antipsychotic. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance with agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

Before handling Thioridazine for disposal, it is imperative to understand its associated hazards. Thioridazine is a potent pharmaceutical compound that can cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1] Therefore, a thorough risk assessment should be conducted to identify potential exposure routes and necessary control measures.

Key Hazards:

  • Toxicity: May cause adverse cardiovascular effects, drowsiness, nausea, and vomiting.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

  • Combustibility: May be combustible at high temperatures.[3]

A Safety Data Sheet (SDS) for Thioridazine should always be readily accessible to all personnel involved in its handling and disposal.

Personal Protective Equipment (PPE)

To mitigate the risk of exposure, the following personal protective equipment (PPE) must be worn at all times when handling Thioridazine waste:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

This level of PPE serves as the primary barrier against accidental skin or eye contact with the chemical waste.[3][4]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and regulatory compliance.[5][6] Thioridazine waste must be collected in a dedicated, properly labeled hazardous waste container.

Container Requirements:

  • Compatibility: The container must be compatible with Thioridazine. High-density polyethylene (HDPE) or glass containers are generally suitable.[7][8]

  • Integrity: The container must be in good condition, with no leaks or cracks.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Thioridazine," and the approximate concentration and quantity.[7][8]

Waste Streams to Segregate:

  • Pure Thioridazine: Unused or expired pure Thioridazine powder or tablets.

  • Contaminated Materials: Items such as pipette tips, gloves, and weighing paper that have come into contact with Thioridazine. These should be collected in a separate, labeled container for solid hazardous waste.

  • Liquid Waste: Solutions containing Thioridazine should be collected in a dedicated liquid hazardous waste container.

Never mix incompatible waste streams.[8]

Disposal Workflow

The disposal of Thioridazine must follow the guidelines established by the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste.[5][7]

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the Thioridazine waste into the appropriately labeled hazardous waste container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to prevent spills.

  • Container Sealing: Securely close the container lid immediately after adding waste.[8]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from general laboratory traffic.[9]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

The following diagram illustrates the decision-making process for Thioridazine disposal:

start Thioridazine Waste Generated is_pure Is the waste pure Thioridazine? start->is_pure is_liquid Is the waste liquid? is_pure->is_liquid No pure_solid_container Collect in labeled 'Hazardous Waste - Solid Thioridazine' container is_pure->pure_solid_container Yes liquid_container Collect in labeled 'Hazardous Waste - Liquid Thioridazine' container is_liquid->liquid_container Yes contaminated_solid_container Collect in labeled 'Hazardous Waste - Thioridazine Contaminated Solids' container is_liquid->contaminated_solid_container No storage Store in designated Satellite Accumulation Area pure_solid_container->storage liquid_container->storage contaminated_solid_container->storage pickup Arrange for EHS/Contractor Pickup storage->pickup

Caption: Decision workflow for segregating and storing Thioridazine waste.

Spill Management

In the event of a Thioridazine spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.

  • Ventilate: If the spill is of a powder, avoid creating dust. If it is a liquid, ensure adequate ventilation.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water. Collect the cleaning materials and the initial rinse water as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Regulatory Framework

The disposal of Thioridazine is governed by a multi-tiered regulatory framework.

Regulation Governing Body Key Requirements
Resource Conservation and Recovery Act (RCRA) Environmental Protection Agency (EPA)"Cradle-to-grave" management of hazardous waste, including proper identification, labeling, storage, and disposal.[7][10]
Occupational Exposure to Hazardous Chemicals in Laboratories Standard (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA)Requires a written Chemical Hygiene Plan, employee training, and measures to protect workers from chemical hazards.[11][12]

Conclusion

The proper disposal of Thioridazine is not merely a procedural task but a critical component of responsible laboratory practice. By understanding the hazards, adhering to strict protocols for PPE, waste segregation, and disposal, and being prepared for emergencies, researchers can ensure a safe working environment and protect the ecosystem. This guide provides the foundational knowledge to achieve these objectives, and it is incumbent upon every laboratory professional to apply these principles diligently.

References

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